Product packaging for Sutidiazine(Cat. No.:CAS No. 1821293-40-6)

Sutidiazine

Cat. No.: B10788896
CAS No.: 1821293-40-6
M. Wt: 465.6 g/mol
InChI Key: HKPQFVAUXAZCDY-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SUTIDIAZINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32FN9 B10788896 Sutidiazine CAS No. 1821293-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1821293-40-6

Molecular Formula

C24H32FN9

Molecular Weight

465.6 g/mol

IUPAC Name

2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C24H32FN9/c1-14-10-21(31-33(14)5)28-23-19(34-9-8-32(4)15(2)13-34)12-26-24(30-23)29-20-11-18(17-6-7-17)22(25)16(3)27-20/h10-12,15,17H,6-9,13H2,1-5H3,(H2,26,27,28,29,30,31)/t15-/m1/s1

InChI Key

HKPQFVAUXAZCDY-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C)C2=CN=C(N=C2NC3=NN(C(=C3)C)C)NC4=NC(=C(C(=C4)C5CC5)F)C

Canonical SMILES

CC1CN(CCN1C)C2=CN=C(N=C2NC3=NN(C(=C3)C)C)NC4=NC(=C(C(=C4)C5CC5)F)C

Origin of Product

United States

Foundational & Exploratory

Sutidiazine: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutidiazine (also known as ZY-19489, MMV253, and AZ13721412) is a novel, orally active antimalarial agent belonging to the triaminopyrimidine (TAP) class of compounds.[1] It has demonstrated potent activity against the blood stages of Plasmodium falciparum, including strains resistant to currently available therapies. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular target and the subsequent physiological consequences for the parasite. The information presented herein is intended to support further research and development of this promising new class of antimalarials.

Identification of the Molecular Target: A Phenotypic Discovery Approach

The discovery of the triaminopyrimidine class, including this compound, emerged from phenotypic screening campaigns designed to identify compounds with novel mechanisms of action against the asexual blood stage of P. falciparum.[1] The primary molecular target of this compound was subsequently identified as the subunit D of the Plasmodium falciparum V-type proton ATPase (PfV-type H+-ATPase). This was elucidated through a combination of genetic experiments and whole-genome sequencing of parasite lines that had developed resistance to triaminopyrimidine compounds.

Experimental Protocol: In Vitro Evolution and Whole-Genome Analysis (IVIEWGA)

The identification of PfV-type H+-ATPase as the target of the triaminopyrimidine class was achieved using a strategy of in vitro evolution and whole-genome analysis. The general protocol for this methodology is as follows:

  • Parasite Culture and Drug Pressure: A clonal population of drug-sensitive P. falciparum is cultured in vitro. The parasites are then exposed to sub-lethal concentrations of a triaminopyrimidine compound. The drug concentration is gradually increased over time to select for resistant mutants.

  • Selection of Resistant Parasites: Parasites that survive and replicate in the presence of high concentrations of the drug are isolated and cloned by limiting dilution.

  • Confirmation of Resistance: The resistance of the selected parasite clones is confirmed by determining their 50% inhibitory concentration (IC50) and comparing it to the parental drug-sensitive strain.

  • Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant clones and the parental strain. The entire genomes are then sequenced using next-generation sequencing technologies.

  • Variant Analysis: The genomic sequences of the resistant and parental strains are compared to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations that are present in the resistant parasites but not in the parent. Mutations found in genes encoding plausible drug targets are prioritized for further investigation. In the case of the triaminopyrimidines, mutations were consistently identified in the gene encoding a subunit of the PfV-type H+-ATPase.

Core Mechanism of Action: Inhibition of PfV-type H+-ATPase

This compound exerts its antimalarial effect by directly inhibiting the PfV-type H+-ATPase. This enzyme is a multi-subunit proton pump located in the membrane of the parasite's digestive vacuole and the parasite's plasma membrane. Its primary functions are to acidify the digestive vacuole and to maintain the parasite's cytosolic pH.

The Role of PfV-type H+-ATPase in Parasite Physiology

The PfV-type H+-ATPase plays a critical role in two key physiological processes essential for parasite survival:

  • Acidification of the Digestive Vacuole: The parasite resides within a parasitophorous vacuole inside an infected red blood cell. It ingests large amounts of the host cell's hemoglobin, which is then transported to an acidic organelle called the digestive vacuole. The acidic environment of this vacuole, maintained by the PfV-type H+-ATPase, is crucial for the activity of proteases that break down hemoglobin into amino acids, which the parasite utilizes for its growth and development.

  • Maintenance of Cytosolic pH: The parasite's metabolic activity produces acidic byproducts that can lower the cytosolic pH. The PfV-type H+-ATPase, located on the parasite's plasma membrane, actively pumps protons out of the cytosol, thus maintaining a stable intracellular pH necessary for the proper functioning of various enzymes and cellular processes.

Downstream Effects of this compound-Mediated Inhibition

By inhibiting the PfV-type H+-ATPase, this compound triggers a cascade of detrimental events within the parasite:

  • Disruption of Digestive Vacuole Acidification: Inhibition of the proton pump leads to an increase in the pH of the digestive vacuole, making it less acidic.

  • Impairment of Hemoglobin Digestion: The neutral pH environment inactivates the proteases responsible for hemoglobin degradation. This deprives the parasite of its primary source of amino acids.

  • Cytosolic pH Imbalance: The inability to pump protons out of the cytosol leads to an accumulation of acidic waste products and a drop in the intracellular pH.

  • Parasite Death: The combined effects of starvation due to blocked hemoglobin digestion and the toxic effects of an imbalanced cytosolic pH ultimately lead to the death of the parasite.

Quantitative Efficacy Data

This compound has demonstrated potent antimalarial activity in both preclinical and clinical settings.

Parameter Value Assay/Model Reference
IC50 (In Vitro) 9 nMP. falciparum sexual blood stage[2]
ED99 (In Vivo) <30 mg/kgMouse model of P. falciparum malaria[2]
Parasite Clearance Half-life ~5 hoursVolunteer infection study (all dose levels)

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

Sutidiazine_Mechanism cluster_parasite Plasmodium falciparum This compound This compound PfVATPase PfV-type H+-ATPase This compound->PfVATPase Inhibits DV_pH Digestive Vacuole Acidification PfVATPase->DV_pH Maintains Cytosol_pH Cytosolic pH Homeostasis PfVATPase->Cytosol_pH Maintains Hemo_Deg Hemoglobin Degradation DV_pH->Hemo_Deg Enables Parasite_Death Parasite Death Hemo_Deg->Parasite_Death Leads to (when blocked) Cytosol_pH->Parasite_Death Leads to (when disrupted)

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow for Target Identification

IVIEWGA_Workflow start Start: Drug-sensitive P. falciparum clone drug_pressure In vitro culture with increasing concentration of Triaminopyrimidine start->drug_pressure selection Selection of resistant parasites drug_pressure->selection cloning Cloning of resistant parasites selection->cloning confirm_resistance IC50 determination to confirm resistance cloning->confirm_resistance dna_extraction Genomic DNA extraction confirm_resistance->dna_extraction wgs Whole-Genome Sequencing dna_extraction->wgs variant_analysis Comparative genomic analysis to identify mutations wgs->variant_analysis target_id Identification of mutations in PfV-type H+-ATPase gene variant_analysis->target_id

Caption: In Vitro Evolution and Whole-Genome Analysis (IVIEWGA) workflow.

Conclusion

This compound represents a promising new antimalarial candidate with a novel mechanism of action that is effective against drug-resistant strains of P. falciparum. Its specific targeting of the PfV-type H+-ATPase disrupts essential physiological processes in the parasite, leading to its death. The data gathered from preclinical and early clinical studies are encouraging and support the continued development of this compound as a component of future antimalarial therapies. Further research into the detailed molecular interactions between this compound and its target, as well as continued clinical evaluation, will be crucial in fully realizing the potential of this new drug class in the global fight against malaria.

References

ZY-19489: A Technical Whitepaper on its Antimalarial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-19489 is a novel, potent antimalarial compound belonging to the triaminopyrimidine class, currently under clinical development.[1][2][3] It has demonstrated significant activity against both Plasmodium falciparum and P. vivax, including strains resistant to current frontline therapies.[4][5] This document provides a comprehensive technical overview of the available data on ZY-19489's antimalarial properties, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Antimalarial Performance

The efficacy of ZY-19489 has been evaluated through in vitro assays and in a human volunteer infection study. The key quantitative findings are summarized below.

In Vitro Activity
ParameterValueParasite StageReference
IC509 nMAsexual Blood Stage of P. falciparum[6]
Activity against liver schizonts (P. berghei)Inactive (IC50 >10µM)Liver Stage[6]
Activity against liver schizonts and hypnozoites (P. cynomolgi)Inactive (IC50 >10µM)Liver Stage[6]
In Vivo Efficacy (Mouse Model)
ParameterValueAnimal ModelReference
ED99<30 mg/kgMouse model of P. falciparum malaria[1][6]
Clinical Efficacy (Volunteer Infection Study)

A study in healthy volunteers infected with P. falciparum demonstrated rapid parasite clearance.[7]

DoseNumber of ParticipantsRecrudescenceParasite Clearance Half-life
200 mg54~7 hours
300 mg85~7 hours
900 mg20~7 hours

Simulations based on pharmacokinetic-pharmacodynamic modeling predict that a single 1100 mg dose could clear baseline parasitemia by a factor of 109.[2][3]

Pharmacokinetic Properties

The pharmacokinetic profile of ZY-19489 was assessed in a first-in-human, single ascending dose study.[2][3]

Dose RangeMaximum Plasma Concentration (Tmax)Elimination Half-life
25 mg - 1500 mg5-9 hours50-97 hours

Experimental Protocols

In Vitro Antimalarial Activity Assay (General Protocol)

While the specific protocol for ZY-19489's initial screening is not detailed in the available literature, a typical high-throughput screening protocol for asexual blood-stage P. falciparum is as follows:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis start Start: P. falciparum culture plate Dispense parasites into 384-well plates start->plate compound Add test compounds (serial dilutions) plate->compound incubate Incubate for 72 hours compound->incubate lysis Lyse red blood cells incubate->lysis reagent Add SYBR Green I dye lysis->reagent read Read fluorescence reagent->read calculate Calculate IC50 values read->calculate end End: Determine compound potency calculate->end

Caption: Generalized workflow for in vitro antimalarial drug screening.

Volunteer Infection Study Protocol

The clinical evaluation of ZY-19489's antimalarial activity was conducted using an induced blood-stage malaria model in healthy volunteers.[2][3]

G cluster_enrollment Enrollment & Inoculation cluster_monitoring Parasite Monitoring cluster_treatment Treatment cluster_followup Follow-up & Analysis enroll Enroll healthy adult volunteers inoculate Inoculate with P. falciparum-infected erythrocytes enroll->inoculate monitor Monitor parasitemia via qPCR inoculate->monitor administer Administer single oral dose of ZY-19489 monitor->administer followup Continued monitoring for recrudescence administer->followup pk_pd Pharmacokinetic/Pharmacodynamic analysis followup->pk_pd end End: Evaluate efficacy and safety pk_pd->end

Caption: Workflow of the ZY-19489 volunteer infection study.

Pharmacokinetic Analysis Protocol

Plasma concentrations of ZY-19489 and its active metabolite were determined using a validated LC-MS/MS method.[8]

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_quantification Quantification collect Collect human plasma samples extract Liquid-liquid extraction collect->extract inject Inject sample into HPLC extract->inject separate Chromatographic separation inject->separate detect Mass spectrometric detection separate->detect quantify Quantify against calibration curve detect->quantify end End: Determine plasma concentrations quantify->end

Caption: Workflow for pharmacokinetic analysis of ZY-19489.

Mechanism of Action

The precise mechanism of action for ZY-19489 is currently unknown, though it is described as novel.[9] Research on the broader class of triaminopyrimidine antimalarials suggests a potential target. Whole-genome sequencing of resistant P. falciparum mutants has implicated the vacuolar ATP synthase as a genetic determinant of resistance.[1] This suggests that ZY-19489 may disrupt parasite ion homeostasis.

G ZY19489 ZY-19489 V_ATPase Vacuolar H+-ATPase ZY19489->V_ATPase Inhibits DV Digestive Vacuole V_ATPase->DV Maintains low pH in pH Increased pH V_ATPase->pH Inhibition leads to Hemoglobin Hemoglobin Digestion Disrupted pH->Hemoglobin Death Parasite Death Hemoglobin->Death

Caption: Hypothetical mechanism of action for ZY-19489.

Synthesis

The synthesis of ZY-19489 is a multi-step process. A detailed synthetic route has been described in patent literature. A simplified, high-level overview of the synthesis of the triaminopyrimidine core is presented below.

G start Malonic acid dinitrile + Guanidine cyclization Cyclization start->cyclization tap 2,4,6-triaminopyrimidine cyclization->tap nitrosation Nitrosation tap->nitrosation nitroso_tap 5-nitroso-2,4,6-triaminopyrimidine nitrosation->nitroso_tap reduction Reduction nitroso_tap->reduction tetra_tap 2,4,5,6-tetraaminopyrimidine reduction->tetra_tap functionalization Further Functionalization tetra_tap->functionalization zy19489 ZY-19489 functionalization->zy19489

Caption: Simplified synthesis pathway for the triaminopyrimidine core.

Conclusion

ZY-19489 is a promising new antimalarial candidate with potent activity against drug-resistant malaria parasites. Its long half-life supports the potential for a single-dose cure. Further research is needed to fully elucidate its mechanism of action and to continue its clinical development, potentially in combination with other antimalarial agents.

References

Sutidiazine: A Technical Whitepaper on a Novel Triaminopyrimidine Antimalarial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutidiazine (also known as ZY-19489, MMV253, and AZ13721412) is a clinical-stage antimalarial compound belonging to the novel triaminopyrimidine (TAP) class.[1][2] Identified through phenotypic screening against Plasmodium falciparum, this compound exhibits potent activity against asexual blood stages of the parasite.[3][4] Its mechanism of action is linked to the inhibition of the parasite's V-type proton ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis.[3][5] This document provides a comprehensive technical overview of this compound, including its biochemical properties, synthesis, mechanism of action, and pre-clinical and clinical data, intended to inform further research and development efforts.

Compound Profile

This compound is a synthetic organic compound with the following key characteristics.

PropertyValueSource
IUPAC Name 2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine[6]
Molecular Formula C24H32FN9[6]
Molecular Weight 465.57 g/mol [7]
CAS Number 1821293-40-6[6]
Compound Class Triaminopyrimidine (TAP)[1][2]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, as well as efficacy in a murine malaria model.

Table 2.1: In Vitro Activity of this compound against Plasmodium falciparum

StrainIC50 (nM)Assay TypeSource
P. falciparum (sexual blood stage)9Not Specified[8]
P. falciparum 3D7 (chloroquine-sensitive)Not specified, but activeSYBR Green I[9]
P. falciparum Dd2 (chloroquine-resistant)Not specified, but activeSYBR Green I[9]

Table 2.2: In Vivo Efficacy of this compound in a Murine Malaria Model

ModelParameterValueSource
P. berghei infected mouseED99<30 mg/kg[3][8]

Pharmacokinetics

A first-in-human, randomized, placebo-controlled, double-blind, single ascending dose study has provided initial pharmacokinetic data for this compound in healthy volunteers.[4][10]

Table 3.1: Human Pharmacokinetic Parameters of this compound (ZY-19489)

ParameterValueConditionsSource
Time to Maximum Plasma Concentration (Tmax) 5-9 hoursSingle ascending dose[4]
Elimination Half-life (t1/2) 50-97 hoursSingle ascending dose[4]
Predicted Human Half-life 36 hours-[3]
Parasite Clearance Half-life 6.6 - 7.1 hoursVolunteer infection study (200-900 mg doses)[10]

Mechanism of Action

Whole-genome sequencing of resistant P. falciparum mutants has implicated the vacuolar ATP synthase (V-type ATPase) as a primary target of this compound.[3] Inhibition of this proton pump disrupts pH homeostasis within the parasite, leading to its death.[5][11]

cluster_parasite Plasmodium falciparum This compound This compound VATPase V-type ATPase This compound->VATPase Inhibition H_ion H+ Gradient Disruption VATPase->H_ion Disruption pH_imbalance Cytosolic and Vacuolar pH Imbalance H_ion->pH_imbalance Hemoglobin_digestion Impaired Hemoglobin Digestion pH_imbalance->Hemoglobin_digestion Parasite_death Parasite Death Hemoglobin_digestion->Parasite_death

Proposed mechanism of action for this compound.

Synthesis

The synthesis of this compound has been described as a multi-step process. A generalized synthetic workflow is outlined below.

cluster_synthesis This compound Synthesis Workflow A Starting Materials (Pyridine derivative, etc.) B Microwave-assisted Reaction A->B C Intermediate 1 B->C D Phosphorus Oxychloride Treatment C->D E Intermediate 2 D->E F Coupling Reaction (DIPEA, Ethanol) E->F G Intermediate 3 F->G H Buchwald-Hartwig Amination G->H I Protected this compound H->I J Deprotection (HCl in Dioxane) I->J K This compound J->K

References

PfV-Type Proton ATPase: A Promising Drug Target for Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery of novel antimalarial drugs with new mechanisms of action. The P. falciparum V-type proton ATPase (PfV-ATPase) has emerged as a critical enzyme for parasite survival, playing a pivotal role in maintaining the acidic environment of the digestive vacuole (DV). This acidification is essential for hemoglobin digestion, a process that provides the parasite with amino acids.[1][2][3] Inhibition of the PfV-ATPase disrupts this crucial physiological process, leading to parasite death.[4] This technical guide provides a comprehensive overview of the PfV-ATPase as a drug target, including its structure and function, quantitative data on known inhibitors, detailed experimental protocols for its study, and visualizations of key pathways and workflows.

Introduction: The Crucial Role of PfV-Type Proton ATPase in Plasmodium falciparum

The PfV-ATPase is a multi-subunit enzyme complex responsible for pumping protons from the parasite's cytosol into the digestive vacuole, an acidic organelle where hemoglobin degradation occurs.[1][2][3] This process is powered by the hydrolysis of ATP. The enzyme is localized to the plasma membrane of the parasite and the membrane of the digestive vacuole.[5] The acidic environment of the DV, maintained by the PfV-ATPase, is critical for the activity of proteases that break down hemoglobin into usable amino acids for the parasite.[1] Furthermore, the proton gradient generated by the PfV-ATPase is implicated in various other essential cellular functions, including ion homeostasis.

The essentiality of the PfV-ATPase for parasite survival, coupled with its differences from human V-ATPases, makes it an attractive target for the development of selective antimalarial drugs.[4]

Structure and Mechanism of Action

The PfV-ATPase, like other V-type ATPases, is composed of two main domains:

  • V1 domain: A peripheral, cytosolic complex responsible for ATP hydrolysis. It consists of multiple subunits (A-H).

  • Vo domain: A transmembrane complex that forms the proton channel. It is composed of several subunits (a, c, c', c'', d, and e).

The energy released from ATP hydrolysis in the V1 domain drives the rotation of a central stalk, which in turn powers the pumping of protons through the Vo domain across the membrane.

PfV-Type ATPase as a Drug Target: Quantitative Inhibition Data

Several compounds have been identified as inhibitors of V-type ATPases. While specific data for a wide range of inhibitors against P. falciparum V-ATPase is still an active area of research, known inhibitors and their reported potencies provide a valuable starting point for drug discovery efforts.

InhibitorTarget Organism/SystemIC50Reference(s)
Bafilomycin A1 Plasmodium falciparumSub-micromolar range[4]
General V-ATPase0.44 nM - 400 nmol/mg[1][6]
Concanamycin A Yeast V-type H+-ATPase9.2 nM[2]
General V-ATPase10 nM[3][7]
Indole Derivatives Plasmodium falciparum160 nM (most active)[4]

Note: IC50 values can vary depending on the assay conditions and the specific strain or preparation of the enzyme used.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the PfV-type ATPase and to screen for its inhibitors.

PfV-Type ATPase Activity Assay

This protocol describes a colorimetric assay to measure the ATPase activity of PfV-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Isolated P. falciparum digestive vacuoles or purified/recombinant PfV-ATPase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 50 mM KCl, 1 mM DTT

  • ATP solution: 100 mM ATP in water, pH 7.0

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% Ammonium Molybdate in 4N HCl), and Solution C (34% Sodium Citrate). Working reagent is prepared by mixing 100 volumes of Solution A with 25 volumes of Solution B, followed by the addition of 1 volume of Triton X-100. This mixture is then combined with 11 volumes of Solution C.

  • Phosphate Standard: 1 mM KH2PO4 solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Prepare a serial dilution of the phosphate standard in the Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Enzyme Preparation: Dilute the isolated digestive vacuoles or purified PfV-ATPase to the desired concentration in ice-cold Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of Assay Buffer (for blank), phosphate standards, or inhibitor solutions at various concentrations.

    • Add 20 µL of the diluted enzyme preparation to each well (except the blank).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of 5 mM ATP solution to each well to start the reaction (final ATP concentration will be 1 mM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Add 150 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.

  • Incubation: Incubate at room temperature for 15-20 minutes.

  • Measurement: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus phosphate concentration.

    • Determine the concentration of Pi released in each sample from the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

    • For inhibitor studies, plot the percentage of inhibition versus inhibitor concentration and determine the IC50 value.

Proton Pumping Assay (ACMA Fluorescence Quenching)

This protocol measures the proton pumping activity of the PfV-ATPase by monitoring the quenching of the fluorescent probe 9-amino-6-chloro-2-methoxyacridine (ACMA).

Materials:

  • Isolated P. falciparum digestive vacuoles

  • Transport Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2

  • ACMA stock solution: 1 mM in ethanol

  • ATP solution: 100 mM in water, pH 7.0

  • Nigericin stock solution: 10 mM in ethanol (a protonophore to dissipate the pH gradient)

  • Fluorometer and cuvettes

Procedure:

  • Prepare Reaction Mixture: In a fluorometer cuvette, add 2 mL of Transport Buffer.

  • Add Digestive Vacuoles: Add an appropriate amount of isolated digestive vacuoles (e.g., 20-50 µg of protein) to the cuvette and allow it to equilibrate while stirring.

  • Add ACMA: Add ACMA to a final concentration of 1-2 µM.

  • Baseline Measurement: Record the baseline fluorescence (Excitation: 410 nm, Emission: 480 nm) for a few minutes.

  • Initiate Proton Pumping: Add ATP to a final concentration of 1-5 mM to initiate proton pumping. A decrease in fluorescence indicates the formation of a pH gradient (acidification of the vacuole lumen).

  • Inhibitor Studies: To test inhibitors, pre-incubate the digestive vacuoles with the inhibitor for a few minutes before adding ATP.

  • Dissipate Gradient: At the end of the experiment, add nigericin (final concentration 1 µM) to dissipate the proton gradient, which should result in the recovery of fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of proton pumping. Calculate the initial rate of quenching to compare the activity under different conditions.

P. falciparum Asexual Blood Stage Viability Assay

This assay determines the effect of potential inhibitors on the viability of P. falciparum in an in vitro culture.

Materials:

  • Synchronized culture of P. falciparum (ring stage) at a known parasitemia

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (RBCs)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare Parasite Culture: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Prepare Drug Plate: Serially dilute the test compounds in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Add Parasites: Add 180 µL of the parasite culture to each well of the drug plate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measurement: Measure the fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from uninfected RBCs).

    • Calculate the percentage of growth inhibition relative to the DMSO control.

    • Plot the percentage of inhibition versus drug concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing Key Pathways and Workflows

Signaling Pathway: Vacuolar Acidification and its Consequences

The following diagram illustrates the central role of PfV-ATPase in the acidification of the digestive vacuole and the subsequent processes essential for parasite survival.

Vacuolar_Acidification_Pathway cluster_cytosol Parasite Cytosol (pH ~7.3) cluster_dv_membrane Digestive Vacuole Membrane cluster_dv_lumen Digestive Vacuole Lumen (pH ~5.0-5.5) ATP ATP PfVATPase PfV-type H+-ATPase ATP->PfVATPase hydrolysis ADP ADP + Pi AminoAcids_cyto Amino Acids ProteinSynthesis Protein Synthesis AminoAcids_cyto->ProteinSynthesis PfVATPase->ADP H_lumen H+ PfVATPase->H_lumen pumps Proteases Acidic Proteases H_lumen->Proteases activates Hemoglobin Hemoglobin Hemoglobin->Proteases digestion Heme Toxic Free Heme Hemozoin Hemozoin (Inert crystal) Heme->Hemozoin detoxification Proteases->Heme AminoAcids_dv Amino Acids Proteases->AminoAcids_dv AminoAcids_dv->AminoAcids_cyto transport

Caption: The PfV-ATPase utilizes ATP to pump protons into the digestive vacuole, creating an acidic environment that activates proteases for hemoglobin digestion and facilitates heme detoxification.

Experimental Workflow: Screening for PfV-Type ATPase Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of novel inhibitors targeting the PfV-type ATPase.

Inhibitor_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization Phase cluster_optimization Lead Optimization Phase HTS High-Throughput Screening (Compound Library) PrimaryAssay Primary Assay: P. falciparum Viability Assay HTS->PrimaryAssay HitSelection Hit Selection (Potency & Diversity) PrimaryAssay->HitSelection SecondaryAssay Secondary Assay: PfV-ATPase Activity Assay HitSelection->SecondaryAssay TertiaryAssay Tertiary Assay: Proton Pumping Assay SecondaryAssay->TertiaryAssay SelectivityAssay Selectivity Assay (vs. Human V-ATPase) TertiaryAssay->SelectivityAssay LeadCandidate Lead Candidate Identification SelectivityAssay->LeadCandidate SAR Structure-Activity Relationship (SAR) Studies LeadCandidate->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET InVivo In Vivo Efficacy Studies (Malaria Mouse Model) ADMET->InVivo PreclinicalCandidate Preclinical Candidate InVivo->PreclinicalCandidate

References

An In-depth Technical Guide to Sutidiazine: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutidiazine, also known as ZY-19489, is a novel triaminopyrimidine derivative under investigation as a potent antimalarial agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. Additionally, it explores its mechanism of action, targeting the Plasmodium falciparum V-type proton ATPase, a crucial enzyme for parasite survival.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the systematic IUPAC name (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-dimethylpiperazin-1-yl)pyrimidine-2,4-diamine.[2] Its chemical structure is characterized by a central diaminopyrimidine core substituted with a fluorinated pyridinyl group, a dimethylpyrazolyl group, and a chiral dimethylpiperazinyl moiety.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-dimethylpiperazin-1-yl)pyrimidine-2,4-diamine
Molecular Formula C₂₄H₃₂FN₉
Molecular Weight 465.57 g/mol
CAS Number 1821293-40-6
SMILES C[C@@H]1CN(CC(N(C)C1)=C(C=N2)N=C(NC3=CC(=C(C(=N3)C)F)C4CC4)N2)NC5=NN(C)C=C5C
Synonyms ZY-19489, MMV253, AZ13721412

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential construction of the substituted pyrimidine core. The following protocol is a detailed description of the synthetic route.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate

  • To a solution of 5-bromouracil in a suitable solvent, add tert-butyl (R)-2-methylpiperazine-1-carboxylate.

  • The reaction mixture is stirred at a specified temperature for a set duration to yield the desired product.

Step 2: Chlorination and Condensation with 1,5-dimethyl-1H-pyrazol-3-amine

  • The product from Step 1 undergoes chlorination.

  • The resulting chlorinated intermediate is then condensed with 1,5-dimethyl-1H-pyrazol-3-amine to introduce the pyrazole moiety.

Step 3: Condensation with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride

  • The intermediate from the previous step is reacted with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride to attach the substituted pyridine ring.

Step 4: Boc-Deprotection and Methylation

  • The Boc-protecting group is removed from the piperazine ring under acidic conditions (e.g., 4 N HCl in dioxane).[2]

  • The deprotected piperazine is then methylated using formaldehyde and sodium cyanoborohydride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane to yield the final product, this compound.[2]

Note: This is a generalized protocol based on available information. Specific reaction conditions, solvents, and purification methods may vary and should be optimized based on laboratory settings.

Mechanism of Action: Targeting the Plasmodium V-type Proton ATPase

This compound's antimalarial activity is attributed to its potential inhibition of the Plasmodium falciparum V-type proton ATPase (V-ATPase).[3] This enzyme is a multi-subunit proton pump crucial for maintaining the acidic environment of the parasite's digestive vacuole.

The acidic pH of the digestive vacuole is essential for several key physiological processes in the parasite, including:

  • Hemoglobin Digestion: The parasite ingests and degrades host hemoglobin within the digestive vacuole to obtain amino acids for its growth and development. The proteases involved in this process are active only at acidic pH.[4][5][6]

  • Heme Detoxification: The digestion of hemoglobin releases toxic heme, which the parasite detoxifies by crystallizing it into hemozoin. This process is also pH-dependent.[4][5]

  • Cytosolic pH Homeostasis: The V-ATPase plays a role in maintaining the overall pH balance within the parasite.[6][7]

By inhibiting the V-ATPase, this compound disrupts these vital processes, leading to parasite death.

Sutidiazine_Mechanism_of_Action This compound This compound V_ATPase Plasmodium V-type Proton ATPase This compound->V_ATPase Inhibits H_pump Proton Pumping (H+ influx into DV) V_ATPase->H_pump Drives DV_pH Digestive Vacuole Acidification H_pump->DV_pH Leads to Hemoglobin_Digestion Hemoglobin Digestion DV_pH->Hemoglobin_Digestion Enables Heme_Detoxification Heme Detoxification (Hemozoin formation) DV_pH->Heme_Detoxification Enables Parasite_Survival Parasite Survival and Replication Hemoglobin_Digestion->Parasite_Survival Heme_Detoxification->Parasite_Survival

Caption: Proposed mechanism of action of this compound.

Quantitative Data

Clinical studies have provided quantitative data on the efficacy of this compound (ZY-19489) in treating malaria.

Table 2: Efficacy of Single-Dose ZY-19489 in a Volunteer Infection Study

Dose GroupNumber of Participants with Recrudescence
200 mg 4 out of 5
300 mg 5 out of 8
900 mg 0 out of 2
Data from a first-in-human study.[8]

Pharmacokinetic-pharmacodynamic modeling from this study predicted that a single dose of 1100 mg would be sufficient to clear the baseline parasitemia by a factor of 10⁹.[8]

Experimental Workflow: Synthesis and In Vitro Evaluation

The development of this compound involves a structured workflow from chemical synthesis to biological evaluation.

Sutidiazine_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (5-bromouracil, etc.) Step1 Step 1: Coupling Start->Step1 Step2 Step 2: Chlorination & Condensation Step1->Step2 Step3 Step 3: Condensation Step2->Step3 Step4 Step 4: Deprotection & Methylation Step3->Step4 Sutidiazine_product This compound (ZY-19489) Step4->Sutidiazine_product In_vitro_assay In vitro antimalarial assay (P. falciparum culture) Sutidiazine_product->In_vitro_assay Mechanism_study Mechanism of Action Studies (V-ATPase inhibition) Sutidiazine_product->Mechanism_study IC50 Determine IC50 In_vitro_assay->IC50

Caption: General workflow for the synthesis and initial evaluation of this compound.

Conclusion

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action. Its complex chemical structure presents a challenging yet achievable synthetic target. Further research and clinical development are warranted to fully elucidate its therapeutic potential in the fight against malaria.

References

ZY-19489 and its Active Metabolite ZY-20486: A Technical Overview for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZY-19489 is a novel, orally bioavailable triaminopyrimidine compound under investigation as a potent, single-dose treatment for malaria. It exhibits significant activity against both Plasmodium falciparum and Plasmodium vivax, including strains resistant to current frontline therapies. In vivo, ZY-19489 is metabolized to its equally active metabolite, ZY-20486. This technical guide provides a comprehensive overview of the current knowledge on ZY-19489 and ZY-20486, focusing on their mechanism of action, pharmacokinetic profiles, clinical trial data, and the analytical methodologies used for their quantification.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium parasites present a significant threat to global malaria control efforts.[1][2][3][4] This has created an urgent need for new antimalarial agents with novel mechanisms of action. ZY-19489 (also known as MMV253 and AZ13721412) is a promising candidate developed by Zydus Lifesciences in collaboration with Medicines for Malaria Venture (MMV).[2][5][6] It belongs to the triaminopyrimidine class of compounds, which were identified through high-throughput screening against asexual blood-stage P. falciparum.[1][7][8] Preclinical and early clinical studies have demonstrated ZY-19489's potential as a fast-acting, long-lasting, and well-tolerated antimalarial.[1][2][5][7]

Mechanism of Action

While the precise molecular target of ZY-19489 is still under investigation, it is known to exert its antimalarial effect through a novel mechanism of action.[2][6] This is supported by its retained activity against a wide range of drug-resistant parasite strains.[9] Studies suggest that ZY-19489 is a fast-killing compound that acts on the asexual blood stages of the parasite.[7][10] Recent findings implicate the P. falciparum chloroquine resistance transporter (PfCRT) in the mechanism of resistance to ZY-19489, suggesting a potential interaction with parasite transport pathways.[11] ZY-19489 is most potent against the schizont and ring stages of the parasite's lifecycle.[11]

In Vitro and In Vivo Efficacy

ZY-19489 and its active metabolite, ZY-20486, have demonstrated high potency against asexual blood-stage P. falciparum in both in vitro and in vivo models.[5][12][13] ZY-20486 is formed via N-demethylation of the piperidine ring of ZY-19489 and is considered to be equally efficacious.[12][13] The compound has shown good oral bioavailability across different species and a long elimination half-life, which supports the potential for a single-dose cure.[5][12][13]

Pharmacokinetics

First-in-human Phase I clinical trials have provided valuable insights into the pharmacokinetic profile of ZY-19489 and its active metabolite ZY-20486 in healthy volunteers.[1][5][7]

Absorption and Distribution

Following single oral administration, ZY-19489 is slowly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 7.5 hours.[5]

Metabolism and Elimination

ZY-19489 is primarily metabolized by the CYP3A4 enzyme to its active metabolite, ZY-20486.[12][13] Both the parent compound and the metabolite have long elimination half-lives, with the mean elimination half-life of ZY-19489 being approximately 90 hours.[5] This long half-life is a key attribute that could enable a single-dose therapeutic regimen.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for ZY-19489 and ZY-20486 from a single-dose study in healthy Indian participants.[5]

Table 1: Pharmacokinetic Parameters of ZY-19489 (450 mg Single Dose) [5]

ParameterValue (Mean ± SD)
Cmax (ng/mL)288.71 ± 72.82
Tmax (h)7.50 (4.00 - 12.00)
AUC0-t (ng·h/mL)26260.10 ± 6432.22
AUC0-inf (ng·h/mL)27559.81 ± 6673.80
t1/2 (h)90.00 ± 22.11

Table 2: Pharmacokinetic Parameters of ZY-20486 (Metabolite of 450 mg ZY-19489 Single Dose) [5]

ParameterValue (Mean ± SD)
Cmax (ng/mL)49.04 ± 14.50
Tmax (h)12.00 (8.00 - 24.00)
AUC0-t (ng·h/mL)6813.01 ± 2045.24
AUC0-inf (ng·h/mL)7636.57 ± 2321.37
t1/2 (h)114.21 ± 31.91

Clinical Studies

First-in-Human Studies

A three-part, first-in-human Phase I study was conducted in healthy adult volunteers in Australia.[1][8] The study included a single ascending dose component, a food-effect study, and a volunteer infection study using the P. falciparum induced blood-stage malaria model.[1][8]

  • Part 1: Single Ascending Dose: Participants received single doses of ZY-19489 ranging from 25 mg to 1500 mg or a placebo.[1][7]

  • Part 2: Food-Effect Study: This part assessed the impact of food on the pharmacokinetics of ZY-19489.[1]

  • Part 3: Volunteer Infection Study: Healthy volunteers were infected with P. falciparum and then treated with single doses of ZY-19489 (200 mg, 300 mg, or 900 mg).[1][14]

Key Clinical Findings
  • Safety and Tolerability: ZY-19489 was found to be safe and well-tolerated in single doses up to 1500 mg and in multiple doses up to 500 mg once daily for three days.[2][5] No serious or severe drug-related adverse events were reported in the Phase I trials.[2]

  • Antimalarial Activity: In the volunteer infection study, ZY-19489 demonstrated rapid parasite clearance, with a parasite clearance half-life of approximately 7 hours.[14] A single dose of 1100 mg was predicted by pharmacokinetic-pharmacodynamic modeling to be sufficient to clear a baseline parasitemia by a factor of 10^9.[1][7]

  • Recrudescence: Recrudescence (reappearance of parasites) was observed in some participants at lower doses (200 mg and 300 mg), indicating that while the initial parasite clearance was rapid, a sufficiently high dose is required for a complete cure.[1][7] No recrudescence was observed in the 900 mg dose group.[1][7]

Experimental Protocols

LC-MS/MS Method for Quantification of ZY-19489 and ZY-20486 in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous estimation of ZY-19489 and its active metabolite ZY-20486 in human plasma.[12][13][15][16]

  • Sample Preparation: Liquid-liquid extraction (LLE) is employed for the extraction of the analytes and the internal standard (DCP-IMP) from human plasma.[12][13][15]

  • Chromatographic Separation:

    • Column: Agilent Zorbex Extended C18, 3.5μm, 100×4.6mm.[12][13][15]

    • Mobile Phase: A gradient of 5mM ammonium formate in water and 0.1% v/v ammonia solution in methanol:acetonitrile (90:10% v/v).[12][13][15]

    • Run Time: 6 minutes.[12][13][15]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).[12][13][15]

    • Detection: Multiple reaction monitoring (MRM) is used for quantification.[13] The mass transitions monitored are:

      • ZY-19489: m/z 466.0 → m/z 395.3 and m/z 466.0 → m/z 286.2[13]

      • ZY-20486: m/z 452.1 → m/z 352.2 and m/z 452.1 → m/z 286.2[13]

  • Linearity: The assay is linear over the range of 1–500 ng/mL for ZY-19489 and 2–200 ng/mL for ZY-20486.[12][13][15][16]

Visualizations

Proposed Mechanism of Action and Development Workflow

G cluster_0 Drug Discovery & Preclinical Development cluster_1 Clinical Development cluster_2 Proposed Mechanism in Parasite HTS High-Throughput Screen (Asexual P. falciparum) Hit_Opt Hit Optimization HTS->Hit_Opt ZY19489_dev Development of ZY-19489 Hit_Opt->ZY19489_dev In_Vitro In Vitro Potency (P. falciparum & P. vivax) ZY19489_dev->In_Vitro In_Vivo In Vivo Efficacy (Mouse Models) In_Vitro->In_Vivo Metabolism Metabolism Studies (Formation of ZY-20486) In_Vivo->Metabolism Phase_I Phase I Clinical Trials (SAD, Food-Effect, VIS) Metabolism->Phase_I PK_PD Pharmacokinetic & Pharmacodynamic Modeling Phase_I->PK_PD Safety_Tolerability Safety & Tolerability Assessment Phase_I->Safety_Tolerability Efficacy Antimalarial Efficacy (Parasite Clearance) Phase_I->Efficacy Phase_II Phase II Combination Studies (with Ferroquine) Efficacy->Phase_II ZY19489_entry ZY-19489 Entry PfCRT_interaction Potential Interaction with PfCRT ZY19489_entry->PfCRT_interaction Parasite_killing Rapid Parasite Killing (Ring & Schizont Stages) PfCRT_interaction->Parasite_killing

Caption: Development workflow and proposed mechanism of ZY-19489.

Bioanalytical Workflow for Clinical Samples

G cluster_0 Sample Collection & Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Quantification Plasma_Sample Human Plasma Sample (K2EDTA) IS_Spiking Spiking with Internal Standard (DCP-IMP) Plasma_Sample->IS_Spiking LLE Liquid-Liquid Extraction IS_Spiking->LLE Chromatography Chromatographic Separation (Agilent Zorbex C18) LLE->Chromatography Ionization Positive ESI Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification of ZY-19489 & ZY-20486 Data_Acquisition->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Bioanalytical workflow for ZY-19489 and ZY-20486.

Future Directions

The promising safety, pharmacokinetic profile, and potent antimalarial activity of ZY-19489 in early clinical development support its continued investigation as a novel treatment for malaria.[1][7][8] Future studies will likely focus on combination therapy to mitigate the risk of resistance and to target different stages of the parasite lifecycle. ZY-19489 is currently being investigated in combination with ferroquine.[6] Further elucidation of its precise mechanism of action will also be crucial for understanding its full potential and for the development of next-generation antimalarials.

Conclusion

ZY-19489 is a significant addition to the global pipeline of antimalarial drug candidates. Its novel mechanism of action, potent activity against resistant strains, and favorable pharmacokinetic profile, particularly its long half-life, position it as a potential single-dose cure for uncomplicated malaria. The generation of the equally active metabolite, ZY-20486, further contributes to its sustained therapeutic effect. Continued clinical development, particularly in combination with other antimalarial agents, will be critical in determining its future role in the fight against malaria.

References

The Pharmacokinetics of Oral Sulfadiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of orally administered sulfadiazine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this sulfonamide antibiotic. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited studies, and includes visualizations of critical pathways and workflows to facilitate a deeper understanding of sulfadiazine's pharmacokinetic profile.

Introduction

Sulfadiazine is a synthetic bacteriostatic antibiotic that exerts its effect by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in susceptible bacteria. It is used in the treatment of various bacterial infections and, in combination with pyrimethamine, is a first-line treatment for toxoplasmosis. A thorough understanding of its pharmacokinetic properties is essential for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of sulfadiazine have been characterized in various populations, including healthy volunteers, pediatric patients, and individuals with renal impairment. The following tables summarize key quantitative data from several studies.

Table 1: Pharmacokinetic Parameters of Oral Sulfadiazine in Healthy Adults

ParameterValueStudy Population & DoseReference
Cmax (Maximum Concentration)6.04 mg/100 mLSingle 2 g oral dose[1]
12-25 µg/mL (at 12h)800 mg oral dose[2]
Tmax (Time to Cmax)4 hoursSingle 2 g oral dose[1]
3-6 hoursGeneral[3]
(Half-life)15.2 ± 7.4 hours800 mg oral dose[2]
8-17 hours (mean 10 h)General[3][4]
Protein Binding 32% to 56%General[5]
38% to 48%General[1]
Urinary Excretion (Unchanged)60% to 85% in 48-72hSingle oral dose[1]
Urinary Excretion (Acetylated)15% to 40% of excreted amountSingle oral dose[1]

Table 2: Pharmacokinetic Parameters of Oral Sulfadiazine in Special Populations

PopulationParameterValueDoseReference
Pediatric (2-56 months)Cmax (steady state)27 µg/mL12.9-16.7 mg/kg/day[6]
Tmax (steady state)2-4 hours12.9-16.7 mg/kg/day[6]
Pediatric (with malnutrition)31.78 ± 3.82 hours25 mg/kg single dose[1]
Absorption Rate Constant0.519 ± 0.03 h⁻¹25 mg/kg single dose[1]
Renal Impairment (Moderate)Serum ConcentrationStable over 1 week500 mg daily[7]
Renal Impairment (Severe)Serum ConcentrationIncreased within 5 days500 mg daily[7]
t½ (active SDZ)Similar to normal renal functionN/A[8]

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies of oral sulfadiazine, providing a template for the design and execution of similar research.

Bioequivalence Study Design (Based on WHO and FDA Guidance)

A typical bioequivalence study for oral sulfadiazine tablets would follow a single-dose, two-treatment, two-period crossover design under fasting conditions.[3][9]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[9]

  • Dose: A single oral dose of 500 mg sulfadiazine.[3][9]

  • Washout Period: A washout period of at least 7 days between treatment periods is recommended to prevent carry-over effects.[3]

  • Blood Sampling: A frequent blood sampling schedule is crucial to accurately characterize the plasma concentration-time profile, particularly the absorption phase. A recommended schedule includes samples taken at pre-dose (0 hours), and at 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, 24.0, 36.0, and 48.0 hours post-dose.[3]

  • Analyte: The concentration of the parent drug, sulfadiazine, in plasma is the primary endpoint for assessing bioequivalence.[3]

Sample Collection and Handling
  • Blood Collection: Whole blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Separation: Plasma is separated by centrifugation (e.g., at 1500 x g for 10 minutes at 4°C).

  • Urine Collection: For studies involving urinary excretion, total urine is collected at specified intervals (e.g., 0-8, 8-16, 16-24, 24-48 hours post-dose). The volume of each collection is recorded.

  • Storage: Plasma and urine samples should be stored frozen at -20°C or lower until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the quantification of sulfadiazine in biological matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Sample Preparation (Plasma):

    • To a volume of plasma (e.g., 500 µL), add an internal standard.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate after acidification.[10]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.[10]

  • Sample Preparation (Urine):

    • Urine samples are typically diluted with purified water before analysis.[10]

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 254 nm.[11]

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[12]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of oral sulfadiazine pharmacokinetics and a typical experimental workflow.

Pharmacokinetic Pathway of Oral Sulfadiazine

Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Perfusion Protein Binding Protein Binding Systemic Circulation->Protein Binding Liver Liver Systemic Circulation->Liver Hepatic Circulation Kidney Kidney Systemic Circulation->Kidney Tissues->Systemic Circulation Liver->Systemic Circulation N4-acetyl-sulfadiazine N4-acetyl-sulfadiazine Liver->N4-acetyl-sulfadiazine Acetylation N4-acetyl-sulfadiazine->Systemic Circulation Urine Urine Kidney->Urine Glomerular Filtration & Tubular Secretion

Caption: Pharmacokinetic pathway of oral sulfadiazine.

Experimental Workflow for a Pharmacokinetic Study

Workflow cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Protocol Design Protocol Design Ethics Approval Ethics Approval Protocol Design->Ethics Approval Subject Recruitment Subject Recruitment Ethics Approval->Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Urine Collection Urine Collection Drug Administration->Urine Collection Sample Processing Sample Processing Blood Sampling->Sample Processing Urine Collection->Sample Processing Sample Analysis (HPLC/LC-MS) Sample Analysis (HPLC/LC-MS) Sample Processing->Sample Analysis (HPLC/LC-MS) Data Quantification Data Quantification Sample Analysis (HPLC/LC-MS)->Data Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Data Quantification->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

This technical guide has provided a detailed examination of the pharmacokinetics of oral sulfadiazine. The compiled data and protocols offer a solid foundation for researchers and drug development professionals. The key pharmacokinetic characteristics, including its absorption, distribution to various tissues, hepatic metabolism primarily through acetylation, and renal excretion, are well-documented. The provided experimental methodologies and visualizations serve as practical tools for the design and interpretation of future studies in this field. A thorough understanding of these principles is paramount for the continued safe and effective use of sulfadiazine in clinical practice.

References

Sutidiazine preclinical trial data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Data of Sutidiazine (ZY-19489)

This technical guide provides a comprehensive overview of the preclinical trial data for this compound (also known as ZY-19489, MMV253, and formerly as compound 12 or AZ-13721412), a novel triaminopyrimidine antimalarial agent.[1][2][3] The information is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

In Vitro Efficacy

This compound has demonstrated potent activity against the asexual blood stages of Plasmodium falciparum, including strains resistant to current frontline antimalarial drugs.[4]

Antimalarial Activity

Data Presentation:

AssayP. falciparum StrainIC50 (nM)
Asexual Blood Stage-9
Liver Schizont AssayP. berghei>10,000
Liver Schizont & Hypnozoite AssayP. cynomolgi>10,000
Dual Gamete Assay (Male & Female)P. falciparumInactive

Experimental Protocols:

  • Asexual Blood Stage Activity: The in vitro antimalarial activity of this compound against the blood stages of P. falciparum was determined using a phenotypic screen.[1][5][6] While the specific cell line is not mentioned in the abstracts, this type of assay typically involves culturing the parasites in human red blood cells and measuring parasite growth inhibition after exposure to the compound.

  • Liver Stage and Gamete Assays: The activity of this compound against the liver and sexual stages of the parasite was evaluated in respective in vitro models.[1] The compound was found to be inactive in the P. berghei liver schizont assay, the P. cynomolgi liver schizont and hypnozoite assay, and the P. falciparum male and female dual gamete assay.[1]

Experimental Workflow: In Vitro Antimalarial Screening

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Measurement cluster_3 Data Analysis a Culture P. falciparum in human erythrocytes b Add serial dilutions of this compound a->b c Incubate under appropriate conditions b->c d Assess parasite viability (e.g., SYBR Green assay) c->d f Calculate IC50 values d->f

Caption: A generalized workflow for in vitro antimalarial drug screening.

In Vivo Efficacy

The efficacy of this compound has been evaluated in a mouse model of P. falciparum malaria.[1][4][5][6]

Murine Malaria Model

Data Presentation:

Animal ModelEfficacy EndpointValue
Mouse model of P. falciparum malariaED99<30 mg/kg

Experimental Protocols:

  • Mouse Model of Malaria: The in vivo efficacy of this compound was assessed in a mouse model of Plasmodium falciparum malaria.[1][4][5][6] While the specific mouse strain and parasite line are not detailed in the provided information, these studies typically involve infecting mice with a suitable Plasmodium species and then administering the test compound to determine its effect on parasitemia.

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in rats to evaluate the profile of this compound.

Data Presentation:

SpeciesParameterValue
RatHalf-life (blood)19 hours
Human (predicted)Half-life36 hours

Experimental Protocols:

  • Rat Pharmacokinetic Study: The pharmacokinetic profile of this compound was determined in rats. This typically involves administering a defined dose of the compound and collecting blood samples at various time points to measure drug concentration. The long half-life of 19 hours was a key finding from this study.[4]

Preclinical Safety

This compound has demonstrated good in vivo safety margins in preclinical studies.

Experimental Protocols:

  • Toxicity Studies: Safety margins were established in toxicity studies conducted in guinea pigs and rats.[1][5][6] These studies are essential for determining the therapeutic index of a drug candidate before it progresses to human clinical trials.

Mechanism of Action and Resistance

Proposed Mechanism of Action

Whole-genome sequencing of resistant P. falciparum mutants has implicated the vacuolar ATP synthase as a genetic determinant of resistance to triaminopyrimidines like this compound.[1][5][6] This suggests that this compound may exert its antimalarial effect by targeting this proton pump, which is crucial for maintaining the acidic environment of the parasite's digestive vacuole.

Signaling Pathway: Proposed Target of this compound

G cluster_0 Digestive Vacuole Membrane cluster_1 Digestive Vacuole Lumen (Acidic) vATP_synthase Vacuolar ATP Synthase Hemoglobin_degradation Hemoglobin Degradation vATP_synthase->Hemoglobin_degradation Maintains low pH for ADP_Pi ADP + Pi vATP_synthase->ADP_Pi This compound This compound This compound->vATP_synthase Inhibition Proton H+ Proton->vATP_synthase ATP ATP ATP->vATP_synthase

Caption: Proposed mechanism of action of this compound via inhibition of vacuolar ATP synthase.

Resistance Mechanism

Low-grade resistance to this compound has been associated with a novel mutation in the P. falciparum chloroquine resistance transporter (PfCRT).[7] This suggests a potential interplay between this compound and this transporter, which is known to be involved in the efflux of other antimalarial drugs. Interestingly, parasites with this resistance mutation showed increased susceptibility to piperaquine and chloroquine, indicating a potential evolutionary trade-off.[4]

References

In Vivo Efficacy of ZY-19489: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of ZY-19489, a novel triaminopyrimidine antimalarial compound, in mouse models. ZY-19489 is a fast-acting agent targeting the asexual blood stages of Plasmodium, demonstrating potential as a single-dose treatment for malaria.[1][2] Developed through a collaboration between Zydus Lifesciences and Medicines for Malaria Venture (MMV), this compound is a promising candidate to address the growing challenge of antimalarial drug resistance.[3]

Quantitative Data Summary

ZY-19489 has demonstrated significant efficacy in murine models of Plasmodium falciparum malaria. The available preclinical data is summarized below, highlighting its potent activity.

Parameter Value Mouse Model Reference
99% Effective Dose (ED₉₉)<30 mg/kgP. falciparum[1]

Further detailed dose-response data from preclinical mouse studies are not extensively available in the public domain. The provided ED₉₉ value is a key indicator of the compound's high potency in vivo.

Experimental Protocols

While specific protocols for ZY-19489 are not publicly detailed, the following represents a standard methodology for assessing the in vivo efficacy of antimalarial compounds in a Plasmodium berghei mouse model, based on established research practices.

1. Animal Model and Parasite Strain:

  • Animal: Female Swiss Webster or BALB/c mice, typically 6-8 weeks old.[4]

  • Parasite: Plasmodium berghei ANKA strain, often a transgenic line expressing luciferase for bioluminescence imaging.[5]

2. Infection Procedure:

  • Donor mice with a rising parasitemia are used to collect infected red blood cells (iRBCs).

  • Experimental mice are inoculated intraperitoneally (IP) with a suspension of iRBCs, typically containing 1 x 10⁵ parasites.[4]

3. Drug Administration:

  • Formulation: ZY-19489 is formulated in a suitable vehicle for administration (e.g., a mixture of DMSO and Tween 80 in sterile water).

  • Dosing: A range of doses are administered, typically via oral gavage or intraperitoneal injection, to determine the dose-response relationship.

  • Schedule: Treatment is often initiated a few hours post-infection and continued for a period of four consecutive days (Peter's 4-day suppressive test).[4][6]

4. Efficacy Assessment:

  • Parasitemia Monitoring: Thin blood smears are prepared from tail blood on specific days post-infection. The smears are stained with Giemsa, and the percentage of iRBCs is determined by microscopic examination.[3][7]

  • Survival Monitoring: Mice are monitored daily for signs of morbidity and mortality, and survival data is recorded.

  • Bioluminescence Imaging: For luciferase-expressing parasite lines, in vivo imaging can be used to quantify the parasite load in the whole body.[5]

5. Data Analysis:

  • The average parasitemia for each treatment group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.

  • The ED₅₀ and ED₉₀/ED₉₉ values are calculated using appropriate statistical software.

  • Survival curves are generated and analyzed using the Kaplan-Meier method.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis parasite_prep Parasite Preparation (P. berghei) infection Intraperitoneal Injection (1x10^5 iRBCs) parasite_prep->infection mouse_prep Mouse Acclimatization (e.g., Swiss Webster) mouse_prep->infection randomization Randomization into Groups infection->randomization treatment_group ZY-19489 Treatment (Oral Gavage) randomization->treatment_group control_group Vehicle Control randomization->control_group parasitemia Parasitemia Measurement (Giemsa Staining) treatment_group->parasitemia survival Survival Monitoring treatment_group->survival imaging Bioluminescence Imaging (Optional) treatment_group->imaging control_group->parasitemia control_group->survival control_group->imaging analysis Calculate % Inhibition Determine ED50/ED99 Survival Analysis parasitemia->analysis survival->analysis imaging->analysis

Caption: Workflow for in vivo efficacy testing of ZY-19489 in a mouse model.

Proposed Signaling Pathway and Mechanism of Action

The precise molecular target of ZY-19489 is still under investigation, but evidence points to a novel mechanism of action centered on the parasite's digestive vacuole. Resistance studies have implicated the vacuolar ATP synthase and the P. falciparum chloroquine resistance transporter (PfCRT) in the drug's activity.

The proposed pathway involves the disruption of essential processes within the digestive vacuole. This organelle is highly acidic, a condition maintained by a V-type H⁺-pumping ATPase, and is the site of hemoglobin degradation.

signaling_pathway cluster_rbc Host Red Blood Cell cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole (Acidic pH) hemoglobin Hemoglobin cytosol Parasite Cytosol hemoglobin->cytosol Uptake heme Toxic Heme cytosol->heme Digestion peptides Peptides cytosol->peptides Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Detoxification pfcrt PfCRT peptides->pfcrt Substrate? v_atpase V-type H+ ATPase cluster_dv cluster_dv v_atpase->cluster_dv H+ Pumping (Acidification) pfcrt->cytosol Efflux? zy19489 ZY-19489 zy19489->v_atpase Inhibition? zy19489->pfcrt Interaction/ Modulation

Caption: Proposed mechanism of ZY-19489 action in the parasite's digestive vacuole.

This guide provides a summary of the currently available information on the in vivo efficacy of ZY-19489 in mouse models. As a compound in ongoing clinical development, further data may become available that will provide a more detailed understanding of its preclinical profile.

References

Cellular Target of Sulfadiazine in Plasmodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine, a sulfonamide antibiotic, has long been a component of combination therapies against Plasmodium falciparum, the deadliest species of malaria parasite. Its efficacy stems from the targeted inhibition of a crucial metabolic pathway in the parasite that is absent in its human host. This technical guide provides an in-depth overview of the cellular target of sulfadiazine in Plasmodium, detailing its mechanism of action, the molecular basis of resistance, and key experimental protocols for its study.

The Cellular Target: Dihydropteroate Synthase (DHPS)

The primary cellular target of sulfadiazine and other sulfa drugs in Plasmodium is the enzyme dihydropteroate synthase (DHPS) .[1][2][3] DHPS is a key enzyme in the de novo folate biosynthesis pathway, which is essential for the parasite's synthesis of nucleic acids and certain amino acids. Plasmodium parasites cannot salvage folate from their host and are therefore entirely dependent on this pathway for survival.

Sulfadiazine is a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (pABA). It acts as a competitive inhibitor, binding to the pABA active site on the DHPS enzyme and thereby preventing the synthesis of dihydropteroate, a precursor to dihydrofolate. This blockade of the folate pathway ultimately disrupts DNA synthesis and repair, leading to the inhibition of parasite replication and growth.[1][2]

Resistance to sulfadiazine and other sulfonamides in P. falciparum is primarily associated with point mutations in the gene encoding DHPS (dhps). These mutations can alter the enzyme's active site, reducing its affinity for sulfa drugs while maintaining its ability to bind pABA, thus rendering the drug less effective.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of sulfadiazine and related compounds against Plasmodium falciparum.

Table 1: Inhibitory Constant (Ki) of Sulfadoxine against P. falciparum DHPS Alleles

DHPS AlleleAmino Acid ChangesKi for Sulfadoxine (μM)
D10-C (Sensitive)Wild-type0.14
3D7-CA437G1.39
Tak9/96-CA437G, K540E19.9
K1-CA437G, A581GNot specified, but synergistic increase
PR145-CA437G, K540E, A581G98.3

Table 2: In Vitro 50% Inhibitory Concentration (IC50) of Sulfadiazine against P. falciparum Strains

StrainResistance ProfileIC50 (nM)
K1Chloroquine-resistant15
NF54Sensitive9
NF54Sensitive5

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL.[4]

Signaling Pathways and Experimental Workflows

Folate Biosynthesis Pathway and Sulfadiazine Inhibition

The following diagram illustrates the folate biosynthesis pathway in Plasmodium, highlighting the role of DHPS and the inhibitory action of sulfadiazine.

Folate_Pathway cluster_parasite Plasmodium Parasite GTP GTP H2NTP Dihydroneopterin triphosphate GTP->H2NTP GTPCH HMDHP 6-Hydroxymethyl-7,8- dihydropterin H2NTP->HMDHP H2NTP-P DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->DHPP HPPK DHP 7,8-Dihydropteroate DHPP->DHP DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_synthesis DNA Synthesis Amino Acid Synthesis THF->DNA_synthesis Sulfadiazine Sulfadiazine DHPS DHPS Sulfadiazine->DHPS Inhibits

Caption: Folate biosynthesis pathway in Plasmodium and the inhibitory action of Sulfadiazine on DHPS.

Experimental Workflow: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This diagram outlines the typical workflow for determining the in vitro susceptibility of P. falciparum to sulfadiazine using the SYBR Green I fluorescence-based assay.

SYBR_Green_Workflow start Start drug_prep Prepare serial dilutions of Sulfadiazine start->drug_prep plate_setup Add drug dilutions and parasite culture to 384-well plate drug_prep->plate_setup parasite_culture Culture synchronized ring-stage P. falciparum parasite_culture->plate_setup incubation Incubate for 72 hours plate_setup->incubation freezing Freeze plate at -80°C incubation->freezing lysis Thaw and add lysis buffer with SYBR Green I freezing->lysis readout Incubate and measure fluorescence (485nm ex / 535nm em) lysis->readout analysis Calculate IC50 values readout->analysis end End analysis->end

References

Sutidiazine (CAS Number: 1821293-40-6): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Novel Triaminopyrimidine Antimalarial Agent

Abstract

Sutidiazine (also known as ZY-19489, MMV253, and AZ13721412) is a novel, orally active triaminopyrimidine compound with potent antimalarial activity. It has demonstrated efficacy against both Plasmodium falciparum and Plasmodium vivax, including drug-resistant strains, positioning it as a promising candidate for a single-dose cure for malaria.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, synthesis, and a summary of key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial therapeutics.

Physicochemical Properties

This compound is a synthetic organic compound with the following properties:

PropertyValueSource
CAS Number 1821293-40-6MedChemExpress, APExBIO
Molecular Formula C24H32FN9APExBIO, PubChem
Molecular Weight 465.57 g/mol APExBIO
IUPAC Name 2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diaminePubChem
Synonyms ZY-19489, MMV253, AZ13721412MedChemExpress, APExBIO, PubChem

Mechanism of Action: Targeting the Parasite's Proton Pump

Genetic evidence strongly suggests that this compound's primary target is the subunit D of the Plasmodium V-type proton ATPase (PfV-type H+-ATPase).[2] This enzyme is a crucial multi-subunit protein complex responsible for maintaining the acidic environment of the parasite's digestive vacuole and regulating cytosolic pH.[3]

The V-type H+-ATPase actively transports protons (H+) from the parasite's cytosol into the digestive vacuole, a process coupled with ATP hydrolysis. This acidification is vital for several essential parasite functions, including:

  • Hemoglobin Digestion: The acidic environment of the digestive vacuole is optimal for the activity of proteases that break down hemoglobin, the primary nutrient source for the parasite during its blood stage.

  • Heme Detoxification: The digestion of hemoglobin releases large quantities of toxic heme. The acidic milieu of the digestive vacuole facilitates the detoxification of heme by its polymerization into hemozoin (malaria pigment).

  • Ion Homeostasis: The proton gradient generated by the V-type H+-ATPase is critical for maintaining the overall ion balance within the parasite.

By inhibiting the V-type H+-ATPase, this compound disrupts these vital processes, leading to a rapid cascade of detrimental effects on the parasite, ultimately resulting in its death.

V_type_ATPase_Pathway cluster_parasite Plasmodium falciparum cluster_cytosol Cytosol (pH ~7.3) cluster_dv Digestive Vacuole (Acidic pH) ATP ATP V_ATPase V-type H+-ATPase V1 (cytosolic) V0 (transmembrane) ATP->V_ATPase:v1 Hydrolysis ADP_Pi ADP + Pi V_ATPase:v1->ADP_Pi Heme Heme V_ATPase:v0->Heme H+ transport Hemoglobin Hemoglobin Amino_Acids Amino Acids Hemoglobin->Amino_Acids Digestion Hemoglobin->Heme Release Hemozoin Hemozoin Heme->Hemozoin Detoxification This compound This compound This compound->V_ATPase Inhibition

Figure 1: Proposed mechanism of action of this compound on the Plasmodium falciparum V-type H+-ATPase.

Synthesis

The synthesis of this compound is detailed in patent WO2015165660A1. A general overview of the synthetic scheme is provided below. For a detailed, step-by-step protocol, please refer to the aforementioned patent.

Sutidiazine_Synthesis A 5-bromouracil C tert-Butyl (R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate A->C Condensation B tert-Butyl (R)-2-methylpiperazine-1-carboxylate B->C E Intermediate 1 C->E Condensation D 1,5-dimethyl-1H-pyrazol-3-amine D->E G (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-methylpiperazin-1-yl)pyrimidine-2,4-diamine E->G Condensation F 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride F->G H Boc-deprotection G->H I Methylation H->I This compound This compound I->this compound

Figure 2: Simplified synthetic pathway for this compound.

Preclinical Data

This compound has demonstrated potent activity against the asexual blood stage of P. falciparum in vitro and has shown efficacy in a mouse model of malaria.

ParameterValueSpecies/ModelSource
IC50 (in vitro) 9 nMPlasmodium falciparum (sexual blood stage)ProbeChem
ED99 (in vivo) <30 mg/kgMouse model of P. falciparum malariaProbeChem
Experimental Protocols (General)

Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly released. However, standard methodologies for in vitro and in vivo antimalarial drug testing are well-established.

In Vitro Susceptibility Testing (Example Protocol)

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment.

  • Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.

  • Infection and Incubation: Asynchronous or synchronized parasite cultures are added to the wells to achieve a starting parasitemia of ~0.5%. The plates are incubated for 48-72 hours.

  • Growth Inhibition Assessment: Parasite growth is measured using various methods, such as microscopic counting of Giemsa-stained smears, fluorometric assays using DNA-intercalating dyes (e.g., SYBR Green I), or colorimetric assays measuring the activity of parasite-specific enzymes (e.g., lactate dehydrogenase).

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Testing (Example Protocol - 4-Day Suppressive Test)

  • Animal Model: Groups of mice (e.g., Swiss Albino) are used.

  • Infection: Mice are infected intraperitoneally or intravenously with Plasmodium berghei or another suitable rodent malaria parasite.

  • Drug Administration: this compound is administered orally or by another relevant route once daily for four consecutive days, starting a few hours after infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The effective dose that suppresses parasitemia by 90% (ED90) or 99% (ED99) is then determined.

Clinical Development

This compound has completed a first-in-human, three-part Phase I/IIa clinical trial.[4][5] The study assessed the safety, pharmacokinetics, and antimalarial activity of the compound in healthy volunteers.[4]

Clinical Trial Design

The study was registered with the Australian New Zealand Clinical Trials Registry (ACTRN12619000127101, ACTRN12619001466134, and ACTRN12619001215112).[4]

  • Part 1: Single Ascending Dose (SAD) Study: A randomized, double-blind, placebo-controlled study where healthy volunteers received single oral doses of this compound (25, 75, 150, 450, 900, or 1500 mg) or a placebo.[4]

  • Part 2: Food-Effect Study: An open-label, crossover study to evaluate the effect of food on the pharmacokinetics of this compound.[4]

  • Part 3: Volunteer Infection Study (VIS): An open-label study where healthy volunteers were infected with P. falciparum and then treated with single doses of this compound (200, 300, or 900 mg) to assess its antimalarial activity.[4]

Clinical_Trial_Workflow cluster_part1 Part 1: Single Ascending Dose cluster_part2 Part 2: Food-Effect cluster_part3 Part 3: Volunteer Infection Study P1_Doses Dose Escalation (25, 75, 150, 450, 900, 1500 mg) P1_Design Randomized, Double-Blind, Placebo-Controlled P1_Doses->P1_Design Endpoints Primary & Secondary Endpoints: Safety, PK, Efficacy P1_Design->Endpoints P2_Design Open-Label, Crossover P2_Design->Endpoints P3_Infection P. falciparum Infection P3_Treatment Single Dose Treatment (200, 300, 900 mg) P3_Infection->P3_Treatment P3_Treatment->Endpoints Start Healthy Volunteers Start->P1_Doses Start->P2_Design Start->P3_Infection

Figure 3: Overview of the first-in-human clinical trial design for this compound.
Clinical Trial Results

Pharmacokinetics

ParameterValueDose Range
Time to Maximum Plasma Concentration (Tmax) 5-9 hours25-1500 mg
Elimination Half-life (t1/2) 50-97 hours25-1500 mg

Efficacy (Volunteer Infection Study)

DoseRecrudescence Rate
200 mg 4 out of 5 participants
300 mg 5 out of 8 participants
900 mg 0 out of 2 participants

Pharmacokinetic-pharmacodynamic modeling predicted that a single dose of 1100 mg would be sufficient to clear baseline parasitemia by a factor of 10^9.[4]

Conclusion

This compound is a promising new antimalarial agent with a novel mechanism of action, potent activity against drug-resistant parasites, and a pharmacokinetic profile that supports its development as a single-dose curative therapy. The data from preclinical and early clinical studies are encouraging and warrant further investigation in larger clinical trials. Its development represents a significant step forward in the global effort to combat malaria.

References

The Biological Profile of ZY-19489: A Novel Triaminopyrimidine Antimalarial

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ZY-19489 is a novel, first-in-class triaminopyrimidine derivative with potent activity against the asexual blood stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to current antimalarial therapies. Developed through a high-throughput phenotypic screen, ZY-19489 has demonstrated a rapid parasite-killing effect and a long elimination half-life in both preclinical and clinical studies, positioning it as a potential single-dose oral treatment for uncomplicated malaria. Its putative novel mechanism of action, targeting the parasite's vacuolar ATP synthase, and its low propensity for resistance development in vitro make it a promising candidate for future combination therapies aimed at combating the growing threat of antimalarial drug resistance. This technical guide provides a comprehensive overview of the biological activity of ZY-19489, detailing its preclinical and clinical evaluation, and outlining the key experimental methodologies employed in its characterization.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum parasites pose a significant threat to global malaria control and elimination efforts. There is an urgent need for new antimalarial agents with novel mechanisms of action that are effective against these resistant strains. ZY-19489 (also known as MMV674253 and AZ13721412) is a clinical-stage antimalarial compound belonging to the triaminopyrimidine class, identified from a phenotypic screen against asexual blood-stage P. falciparum.[1] This document outlines the biological activity, mechanism of action, and preclinical and clinical findings for ZY-19489.

Mechanism of Action

While the precise molecular mechanism of action of ZY-19489 is still under investigation, preclinical studies involving in vitro evolution and whole-genome sequencing of resistant mutants have implicated the parasite's vacuolar ATP synthase as a likely target.[2] Inhibition of this proton pump is thought to disrupt the parasite's intracellular pH regulation, a critical process for its survival and development within the host erythrocyte.

Below is a diagram illustrating the proposed mechanism of action of ZY-19489.

ZY-19489_Mechanism_of_Action Proposed Mechanism of Action of ZY-19489 cluster_parasite Plasmodium falciparum ZY-19489 ZY-19489 Vacuolar_ATP_Synthase Vacuolar_ATP_Synthase ZY-19489->Vacuolar_ATP_Synthase Inhibition Proton_Pumping Proton (H+) Pumping pH_Homeostasis_Disruption Disruption of pH Homeostasis Proton_Pumping->pH_Homeostasis_Disruption Leads to Parasite_Death Parasite Death pH_Homeostasis_Disruption->Parasite_Death

Proposed Mechanism of Action of ZY-19489

Biological Activity

In Vitro Activity

ZY-19489 exhibits potent, nanomolar activity against a range of laboratory-adapted strains and clinical isolates of P. falciparum, including those resistant to currently used antimalarials. The compound's activity appears to be independent of the resistance mechanisms to chloroquine, pyrimethamine, and artemisinin.

Table 1: In Vitro Activity of ZY-19489 against Plasmodium falciparum Strains

StrainGeographic OriginKey Resistance MarkersIC50 (nM)Reference
3D7AfricaSensitive1.6[2]
Dd2Southeast AsiaChloroquine-R, Pyrimethamine-R2.5[2]
K1ThailandChloroquine-R, Pyrimethamine-R1.3[2]
W2IndochinaChloroquine-R, Pyrimethamine-R2.1[2]
7G8BrazilChloroquine-R2.3[2]
HB3HondurasChloroquine-S1.8[2]

R: Resistant; S: Sensitive

In Vivo Efficacy

In preclinical studies, ZY-19489 demonstrated significant efficacy in a murine malaria model. Oral administration of ZY-19489 resulted in a dose-dependent reduction in parasitemia.

Table 2: In Vivo Efficacy of ZY-19489 in a P. berghei Mouse Model

ParameterValueReference
ED99 (4-day suppressive test)<30 mg/kg[2]
Clinical Activity

The antimalarial activity of ZY-19489 has been evaluated in a first-in-human volunteer infection study where healthy participants were inoculated with P. falciparum-infected erythrocytes. ZY-19489 demonstrated rapid parasite clearance.

Table 3: Parasite Clearance Parameters in a Volunteer Infection Study

Dose GroupNumber of ParticipantsParasite Clearance Half-life (hours) [95% CI]Reference
200 mg56.6 [6.2-6.9][1]
300 mg86.8 [6.5-7.1][1]
900 mg27.1 [6.6-7.6][1]

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical species and humans, revealing a favorable profile for a single-dose treatment regimen.

Table 4: Pharmacokinetic Parameters of ZY-19489

SpeciesDoseTmax (hours)Elimination Half-life (hours)Reference
Rat--19[3]
Human25-1500 mg (single dose)5-950-97[1]

ZY-19489 is metabolized to an active metabolite, ZY-20486. A validated LC-MS/MS method has been developed for the simultaneous quantification of both compounds in human plasma.[3]

Table 5: Linearity Ranges for Bioanalytical Method

AnalyteLinearity Range (ng/mL)Reference
ZY-194891-500[3]
ZY-204862-200[3]

Note: The specific biological activity of ZY-20486 is not publicly available at this time.

Experimental Protocols

In Vitro Susceptibility Assay (SYBR Green I Method)

The in vitro activity of ZY-19489 against P. falciparum is determined using a standardized SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microtiter plates.

  • Parasite Inoculation: Asynchronous or synchronized ring-stage parasites are added to the wells at a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

In Vivo Efficacy (4-Day Suppressive Test)

The in vivo efficacy of ZY-19489 is assessed using the 4-day suppressive test in a P. berghei-infected mouse model.

  • Animal Model: Female Swiss Webster or similar mice are used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compound is administered orally or by another appropriate route once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Data Analysis: The percentage of parasitemia suppression is calculated relative to a vehicle-treated control group. The ED90 and ED99 values are determined by dose-response analysis.

Volunteer Infection Study

The clinical activity of ZY-19489 is evaluated in a controlled human malaria infection model.

  • Study Population: Healthy, malaria-naïve adult volunteers are recruited.

  • Inoculation: Participants are inoculated intravenously with a standardized dose of cryopreserved, leukocyte-depleted P. falciparum-infected human erythrocytes.

  • Monitoring: Parasitemia is monitored frequently using a highly sensitive quantitative polymerase chain reaction (qPCR) assay. Clinical signs and symptoms are also closely monitored.

  • Drug Administration: Once parasitemia reaches a predefined threshold, a single oral dose of ZY-19489 is administered.

  • Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at multiple time points for the measurement of drug concentrations and parasite density.

  • Data Analysis: Pharmacokinetic parameters are determined using non-compartmental or population-based modeling. Parasite clearance rates and other pharmacodynamic parameters are calculated from the parasite density-time data.

Experimental and Developmental Workflow

The following diagram outlines the general workflow for the preclinical and clinical development of an antimalarial candidate like ZY-19489.

Antimalarial_Drug_Development_Workflow General Antimalarial Drug Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Optimization Lead Optimization (e.g., ZY-19489) Hit_to_Lead->Lead_Optimization In_Vitro_Activity In Vitro Activity (IC50 Panel) Lead_Optimization->In_Vitro_Activity In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Lead_Optimization->In_Vivo_Efficacy ADMET ADMET & Toxicology Lead_Optimization->ADMET Phase_I Phase I (Safety & PK in Healthy Volunteers) ADMET->Phase_I VIS Volunteer Infection Study (Early Efficacy Signal) Phase_I->VIS Phase_II Phase II (Dose-Ranging in Patients) VIS->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III

Antimalarial Drug Development Workflow

Conclusion

ZY-19489 is a promising novel antimalarial candidate with a compelling biological profile. Its potent activity against drug-resistant strains of P. falciparum, rapid parasite clearance, long half-life, and putative novel mechanism of action make it a valuable asset in the fight against malaria. Further clinical development, particularly in combination with other antimalarial agents, is warranted to fully elucidate its potential as a next-generation treatment for uncomplicated malaria.

References

Methodological & Application

Application Notes and Protocols for In Vitro Culture Assays of Sutidiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sutidiazine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in prokaryotes. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth. By blocking this pathway, this compound effectively halts microbial proliferation. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound.

Mechanism of Action

This compound, like other sulfonamides, targets the folic acid synthesis pathway in susceptible microorganisms. This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for the selective toxicity of the drug. The inhibition of DHPS by this compound prevents the conversion of PABA and dihydropteroate diphosphate into dihydropteroate, a precursor of folic acid.

Sutidiazine_Mechanism_of_Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... DNA_Synthesis DNA Synthesis & Cell Growth Folic_Acid->DNA_Synthesis This compound This compound This compound->Inhibition Inhibition->DHPS caption This compound inhibits bacterial folic acid synthesis. MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution add_bacteria Add Bacterial Inoculum to each well prep_bacteria->add_bacteria serial_dilution->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed A549 cells in a 96-well plate start->seed_cells incubate_adhesion Incubate for 24 hours for cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with this compound dilutions incubate_adhesion->treat_cells prep_this compound Prepare Serial Dilutions of this compound prep_this compound->treat_cells incubate_treatment Incubate for 48 hours treat_cells->incubate_treatment add_resazurin Add Resazurin solution to each well incubate_treatment->add_resazurin incubate_resazurin Incubate for 2-4 hours add_resazurin->incubate_resazurin measure_fluorescence Measure Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_resazurin->measure_fluorescence calculate_cc50 Calculate CC50 value measure_fluorescence->calculate_cc50 end End calculate_cc50->end

Application Note: Quantification of Sulfadiazine Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of Sulfadiazine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and method parameters are summarized in structured tables, and key workflows are visualized using diagrams.

Introduction

Sulfadiazine (SDZ) is a sulfonamide antibiotic widely used in veterinary and human medicine to treat bacterial infections.[1] Monitoring its concentration in biological systems is crucial for pharmacokinetic studies, residue analysis in food products, and ensuring therapeutic efficacy and safety.[2][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that offers high selectivity and sensitivity, making it the preferred method for the accurate quantification of Sulfadiazine in complex matrices like plasma, tissue, and milk.[4][5][6] This document provides a detailed protocol for the determination of Sulfadiazine using LC-MS/MS.

Principle

The method involves the extraction of Sulfadiazine and an internal standard (IS) from the sample matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analytes are then ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer. Quantification is achieved by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and accuracy.[3][4]

Experimental Protocols

Materials and Reagents
  • Sulfadiazine (SDZ) reference standard (≥99% purity)

  • Sulfadiazine-¹³C₆ or -d₄ (Isotopically labeled internal standard, IS)

  • Acetonitrile (LC-MS grade)[7]

  • Methanol (LC-MS grade)[8]

  • Water (LC-MS grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)[9]

  • Ammonium acetate (LC-MS grade)[1]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)[8]

  • Blank biological matrix (e.g., human plasma, swine tissue) for calibration standards and quality controls.

Standard and Sample Preparation

3.2.1. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfadiazine reference standard in acetonitrile to prepare a 1 mg/mL stock solution.[7] Prepare the internal standard (IS) stock solution similarly. Store stock solutions at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) and quality control (QC) samples.

3.2.2. Sample Preparation (from Plasma)

This protocol describes a protein precipitation followed by SPE cleanup, a common and effective approach.[5]

  • Spiking: To 200 µL of blank plasma, add 10 µL of the appropriate SDZ working solution (for CC and QC samples) and 10 µL of the IS working solution. For unknown samples, add 10 µL of solvent and 10 µL of the IS working solution.

  • Protein Precipitation: Add 600 µL of acetonitrile to each sample.[10]

  • Vortex & Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[10]

  • SPE Cleanup (Optional but Recommended):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.[5]

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute the analytes with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at high speed for 5 minutes and transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following parameters provide a robust starting point and may be optimized for specific instruments.

3.3.1. Liquid Chromatography (LC)

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[9][11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9][11]
Flow Rate 0.3 - 0.5 mL/min[4][5]
Injection Volume 2 - 10 µL[5]
Column Temp. 30 - 40°C[1]
Gradient Elution See Table 1 below

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

3.3.2. Mass Spectrometry (MS)

ParameterRecommended Condition
Ion Source Electrospray Ionization (ESI)[11]
Polarity Positive[11]
Acquisition Mode Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage 3500 - 4500 V[4][5]
Source Temp. 350 - 500°C[4][5]
Nebulizer Gas 30 - 50 psi[4][5]
MRM Transitions See Table 2 below

Table 2: MRM Transitions for Sulfadiazine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Sulfadiazine 251.1156.1 Quantifier[3][12]
Sulfadiazine251.192.1Qualifier[3][12]
Sulfadiazine-¹³C₆ (IS) 257.1162.1 Quantifier[13]
Sulfadiazine-¹³C₆ (IS)257.198.1Qualifier

Note: Collision energies and other compound-dependent parameters should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to established guidelines (e.g., European Commission Decision 2002/657/EC or FDA guidance).[7][9] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range (e.g., 0.5 - 50 ng/mL).[5] A correlation coefficient (r²) of >0.99 is typically required.[7][9]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[5]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that of a pure solution to evaluate ion suppression or enhancement.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure analyte integrity.

Table 3: Summary of Typical Method Performance Data from Literature

ParameterMatrixTypical Value/RangeCitation
LOQ Human Serum0.01 - 0.2 ng/mL[5]
LOQ Swine Tissue50 ng/g[2]
LOQ Eggs1.0 µg/kg[3]
Recovery Medicated Feed73.6% - 115.2%[7][9]
Recovery Eggs86.3% - 106.1%[3]
Precision (RSD%) Human Serum< 12.0%[5]
Precision (RSD%) Medicated Feed< 14% (repeatability)[7][9]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike IS & Analyte Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 SPE Solid Phase Extraction (Cleanup) Centrifuge1->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: Overall experimental workflow for Sulfadiazine quantification.

LC-MS/MS Analysis Logic Diagram

lc_ms_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler 1. Autosampler Injection Column 2. Separation on C18 Column Autosampler->Column Elution 3. Gradient Elution Column->Elution Ionization 4. ESI Source (Ionization) Elution->Ionization Q1 5. Q1: Precursor Ion Selection (m/z 251.1) Ionization->Q1 Q2 6. Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 7. Q3: Product Ion Selection (m/z 156.1) Q2->Q3 Detector 8. Detector Q3->Detector

Caption: Logical steps of the LC-MS/MS analysis process.

References

Application Notes and Protocols for the Analysis of Sulfadiazine and ZY-20486 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of Sutidiazine (assumed to be Sulfadiazine) and ZY-20486 in human plasma. While a specific validated method for the simultaneous analysis of both compounds has not been identified in the literature, this guide presents established methodologies for each analyte individually and proposes a harmonized approach for their combined determination using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended to guide researchers in developing and validating robust bioanalytical methods for pharmacokinetic studies and clinical trial monitoring.

ZY-20486 is an active metabolite of the novel antimalarial drug candidate ZY-19489.[1][2][3] Accurate quantification of ZY-20486 in human plasma is crucial for understanding the pharmacokinetics and efficacy of its parent compound. Sulfadiazine is a widely used sulfonamide antibiotic. Monitoring its plasma concentrations is essential for ensuring therapeutic efficacy and avoiding potential toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of ZY-20486 and Sulfadiazine based on published methods.

Table 1: Quantitative Parameters for ZY-20486 Analysis in Human Plasma by LC-MS/MS [1][2][3]

ParameterValue
Linear Range2–200 ng/mL
Lower Limit of Quantification (LLOQ)2 ng/mL
Extraction MethodLiquid-Liquid Extraction (LLE)
Internal Standard (IS)DCP-IMP

Table 2: Reported Pharmacokinetic Parameters for Sulfadiazine in Plasma

ParameterValueSpeciesNotes
Time to Peak Concentration (Tmax)5.00 ± 1.15 hrCattleOral administration.[4]
Elimination Half-life (t1/2)Varies with temperatureGrass CarpDemonstrates environmental influence on pharmacokinetics.[2]

Table 3: Proposed Parameters for Simultaneous Analysis of Sulfadiazine and ZY-20486 in Human Plasma by LC-MS/MS

ParameterProposed Value for SulfadiazineProposed Value for ZY-20486
Linear Range10 - 1000 ng/mL2 - 200 ng/mL
LLOQ10 ng/mL2 ng/mL
Extraction MethodLiquid-Liquid Extraction or Solid-Phase ExtractionLiquid-Liquid Extraction
Proposed Internal StandardSulfapyridineDCP-IMP

Experimental Protocols

This section outlines the detailed methodologies for the sample preparation, chromatographic separation, and mass spectrometric detection of ZY-20486 and a proposed method for the simultaneous analysis with Sulfadiazine.

Protocol 1: Analysis of ZY-20486 in Human Plasma[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (DCP-IMP).

  • Add 1.0 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • LC System: UPLC System

  • Column: Agilent Zorbex Extended C18, 3.5μm, 100×4.6mm[1][2]

  • Mobile Phase A: 5mM ammonium formate in water[1][2]

  • Mobile Phase B: 0.1% v/v ammonia solution in methanol:acetonitrile (90:10% v/v)[1][2]

  • Flow Rate: 1 mL/min[2]

  • Run Time: 6 minutes[1][2]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • ZY-20486: m/z 452.1 → m/z 352.2 and m/z 452.1 → m/z 286.2[2]

    • DCP-IMP (IS): Specific transition for the selected internal standard.

Protocol 2: Proposed Method for Simultaneous Analysis of Sulfadiazine and ZY-20486

1. Sample Preparation (Harmonized LLE)

  • Follow the sample preparation steps outlined in Protocol 1, with the addition of a Sulfadiazine-specific internal standard (e.g., Sulfapyridine) to the internal standard working solution.

2. Chromatographic Conditions (Proposed Gradient)

  • LC System: UPLC System

  • Column: C18 reversed-phase column (e.g., Agilent Zorbex Extended C18 or equivalent)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-4 min: 10-90% B

    • 4-5 min: 90% B

    • 5-5.1 min: 90-10% B

    • 5.1-7 min: 10% B

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions (Proposed MRM)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Proposed MRM Transitions:

    • Sulfadiazine: To be determined by direct infusion (e.g., monitor for the protonated molecule [M+H]+ and its characteristic product ions).

    • ZY-20486: m/z 452.1 → m/z 352.2[2]

    • Sulfapyridine (IS for Sulfadiazine): To be determined.

    • DCP-IMP (IS for ZY-20486): To be determined.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Sulfadiazine and ZY-20486 in human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standards (DCP-IMP & Sulfapyridine) plasma->add_is lle Liquid-Liquid Extraction (e.g., Methyl tert-butyl ether) add_is->lle vortex Vortex Mixing lle->vortex centrifuge Centrifugation vortex->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection UPLC Injection reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratios) detection->quantification calibration Calibration Curve Generation quantification->calibration results Concentration Determination calibration->results

Caption: Experimental workflow for the simultaneous analysis of Sulfadiazine and ZY-20486 in human plasma.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the bioanalysis of ZY-20486 and a proposed robust method for the simultaneous determination of Sulfadiazine and ZY-20486 in human plasma. The successful implementation of these methods will enable accurate pharmacokinetic assessments, which are vital for the clinical development of new therapeutics and the optimal use of existing drugs. It is imperative that any analytical method be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Note: Determination of Sutidiazine Dose-Response Curve

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sutidiazine (also known as ZY-19489 or MMV253) is a novel antimalarial agent belonging to the triaminopyrimidine class of compounds, which has shown promise in preclinical studies.[1][2] Establishing a precise dose-response curve is a critical step in the preclinical and clinical development of any new therapeutic agent. This document provides a detailed protocol for determining the in vitro dose-response relationship of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The primary metric for this determination is the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%.[3][4]

Mechanism of Action

While this compound is a novel compound, its chemical relatives, the sulfonamides, are known to act by inhibiting the folate biosynthesis pathway, which is essential for DNA synthesis and cell replication in the parasite.[5][6][7] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[5][8] This inhibition blocks the synthesis of dihydropteroic acid, a precursor to folic acid.[6][7][9] More recent evidence from genetic experiments suggests that this compound may also act on subunit D of the Plasmodium V-type proton ATPase (PfV-type proton ATPase), indicating a potentially novel mechanism of action.[1]

folate_pathway cluster_host Host Cell cluster_parasite Plasmodium falciparum Folate_in Folate (from diet) PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Diphosphate Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate DNA_Synth DNA Synthesis Tetrahydrofolate->DNA_Synth This compound This compound (Sulfonamide) This compound->DHPS Competitive Inhibition

Figure 1: Sulfonamide Mechanism of Action.

Experimental Protocol: In Vitro Anti-plasmodial Susceptibility Testing

This protocol outlines the determination of the IC50 value of this compound against P. falciparum using the SYBR Green I-based fluorescence assay. This method is widely used for its high throughput, sensitivity, and reproducibility.[10]

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)[11]

  • Human O+ erythrocytes

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate), supplemented with 10% human serum or 0.5% AlbuMAX II.

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • 96-well flat-bottom microplates

  • Humidified modular incubator chamber (gassed with 5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Experimental Workflow

workflow start Start prep_drug Prepare this compound Stock & Serial Dilutions start->prep_drug prep_parasite Prepare Parasite Culture (1% Parasitemia, 2% Hematocrit) start->prep_parasite plate_setup Plate Drug Dilutions & Parasite Culture prep_drug->plate_setup prep_parasite->plate_setup incubation Incubate Plates (72 hours) plate_setup->incubation add_sybr Add SYBR Green I Lysis Buffer incubation->add_sybr read_plate Read Fluorescence add_sybr->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Figure 2: IC50 Determination Workflow.
Step-by-Step Procedure

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in complete RPMI 1640 medium to create working solutions. The final concentration of DMSO in the well should not exceed 0.5%.

  • Parasite Culture Preparation:

    • Synchronize P. falciparum cultures to the ring stage.

    • Prepare an asynchronous culture for the assay with a starting parasitemia of 0.5-1% and a hematocrit of 2%.

  • Assay Plate Setup:

    • Add 50 µL of the appropriate this compound serial dilutions to the wells of a 96-well plate in triplicate.

    • Include control wells: drug-free wells (positive growth control) and wells with uninfected erythrocytes (background control).

    • Add 200 µL of the parasite culture to each well.

  • Incubation:

    • Place the plates in a humidified, gassed incubator at 37°C for 72 hours. This period allows for at least one full cycle of parasite replication.

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of SYBR Green I lysis buffer to all wells.

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading:

    • Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Normalize the data by expressing the fluorescence of the drug-treated wells as a percentage of the drug-free control wells.

    • Plot the percentage of parasite growth inhibition against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).[12]

Data Presentation

The IC50 values obtained from the dose-response experiments should be compiled into a clear and concise table. This allows for easy comparison of this compound's activity against different parasite strains.

Table 1: Illustrative In Vitro Activity of this compound against Plasmodium falciparum Strains

Parasite StrainResistance ProfileIllustrative IC50 (nM) [Mean ± SD]
3D7Chloroquine-Sensitive15.2 ± 2.1
Dd2Chloroquine-Resistant18.5 ± 3.4
K1Multidrug-Resistant[10]22.1 ± 4.0
W2Chloroquine-Resistant19.8 ± 2.9

Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are intended to demonstrate the format for data presentation. Actual values must be determined experimentally.

Conclusion

This application note provides a comprehensive framework for determining the dose-response curve of this compound. The detailed experimental protocol for the SYBR Green I fluorescence assay offers a reliable method for obtaining IC50 values. The provided diagrams for the proposed mechanism of action and the experimental workflow serve to clarify these complex processes for researchers. Accurate and reproducible dose-response data are fundamental for the continued development of this compound as a potential next-generation antimalarial therapy.

References

Application Notes and Protocols for SYBR Green I Assay in Sulfadiazine Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance is a significant global health threat, necessitating the development of rapid and reliable methods for susceptibility testing. Traditional methods, which rely on microbial growth, can be time-consuming. The SYBR Green I assay offers a rapid, growth-independent alternative for determining antibiotic susceptibility by assessing bacterial viability.[1][2] This document provides detailed application notes and protocols for utilizing the SYBR Green I assay for sulfadiazine susceptibility testing.

SYBR Green I is a fluorescent dye that permeates all bacterial cells and intercalates with nucleic acids, emitting a green fluorescence.[3][4][5] When used in conjunction with propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, it allows for the differentiation between live (green) and dead (red) bacteria.[1][4][6] The ratio of green to red fluorescence provides a quantitative measure of bacterial viability.[1]

Sulfadiazine is a sulfonamide antibiotic that inhibits bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.[7][8][9][10][11] By disrupting this pathway, sulfadiazine prevents the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[9][10]

Principle of the Assay

The SYBR Green I/PI viability assay is based on the differential staining of live and dead cells. SYBR Green I is a cell-permeant dye that stains the nucleic acids of all bacteria, fluorescing green. Propidium iodide is a cell-impermeant dye that can only penetrate bacteria with damaged cell membranes, where it stains the nucleic acids red.[1][4] Therefore, live bacteria will fluoresce green, while dead or membrane-compromised bacteria will fluoresce red. The ratio of green to red fluorescence intensity is directly proportional to the percentage of viable cells in the population. By exposing bacteria to sulfadiazine and subsequently staining with SYBR Green I and PI, one can rapidly assess the drug's effect on bacterial viability.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSupplier/GradeStorage
SYBR Green I nucleic acid gel stain (10,000X in DMSO)e.g., Thermo Fisher Scientific-20°C, protected from light
Propidium Iodidee.g., Sigma-Aldrich2-8°C, protected from light
SulfadiazineUSP gradeRoom temperature
Bacterial culture medium (e.g., Mueller-Hinton Broth)Standard microbiological gradeAs per manufacturer's instructions
96-well black, clear-bottom microplatesCell culture treatedRoom temperature
Phosphate Buffered Saline (PBS)SterileRoom temperature
Dimethyl sulfoxide (DMSO)ACS gradeRoom temperature

Table 2: Example Experimental Parameters

ParameterValueNotes
Bacterial Straine.g., Escherichia coli ATCC 25922Susceptible control
Bacterial Inoculum~5 x 10^7 CFU/mL (OD600 of 0.1)[1]
Sulfadiazine Concentrations0, 50, 100, 200, 400, 800 µg/mLA range bracketing the expected MIC
Incubation Time with Sulfadiazine30 minutes - 2 hoursOptimization may be required
Incubation Temperature37°C[1]
Staining Time20 minutes at room temperature in the dark[1][6]
Excitation Wavelength485 nm[6][12]
Emission Wavelengths535 nm (Green), 635 nm (Red)[12]

Experimental Protocols

I. Preparation of Reagents
  • SYBR Green I/PI Staining Solution:

    • Aseptically mix SYBR Green I (10,000X stock) and Propidium Iodide (20 mM stock) in sterile distilled water. A common ratio is 1:3 (e.g., 1 µL SYBR Green I to 3 µL PI in 100 µL water).[1] The optimal ratio may need to be determined empirically for the specific bacterial strain and plate reader.

  • Sulfadiazine Stock Solution:

    • Prepare a high-concentration stock solution of sulfadiazine in a suitable solvent (e.g., DMSO). For example, dissolve sulfadiazine at 10 mg/mL in DMSO.

    • Further dilute the stock solution in the appropriate bacterial culture medium to create working solutions.

II. Bacterial Culture Preparation
  • Inoculate a single colony of the test bacterium into an appropriate broth medium.

  • Incubate the culture overnight at 37°C with shaking.

  • The following day, dilute the overnight culture in fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.1, which corresponds to roughly 5 x 10^7 CFU/mL for E. coli.[1]

III. Sulfadiazine Susceptibility Assay
  • In a 96-well black, clear-bottom microplate, add 100 µL of the diluted bacterial culture to each well.

  • Add 1 µL of the appropriate sulfadiazine working solution to achieve the desired final concentrations. Include a drug-free control (vehicle only) and a positive control for killing (e.g., treatment with 70% isopropanol).

  • Incubate the plate at 37°C for the desired time (e.g., 30 minutes to 2 hours).

  • Following incubation, add 10 µL of the SYBR Green I/PI staining solution to each well.

  • Mix gently by pipetting or on a plate shaker.

  • Incubate the plate at room temperature in the dark for 20 minutes.[1][6]

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm (for SYBR Green I) and 635 nm (for Propidium Iodide).[12]

IV. Data Analysis
  • Background Subtraction: Subtract the fluorescence of the medium-only wells from all experimental wells.

  • Calculate the Green/Red Fluorescence Ratio: For each well, divide the green fluorescence intensity by the red fluorescence intensity.

  • Determine Percent Viability: Normalize the green/red fluorescence ratio of the sulfadiazine-treated wells to the drug-free control wells to determine the percentage of viable cells.

    • Percent Viability = (Ratio_sample / Ratio_control) * 100

  • Plot the Results: Plot the percent viability against the sulfadiazine concentration to generate a dose-response curve and determine the minimum inhibitory concentration (MIC) or IC50.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Bacterial_Culture Bacterial Culture Preparation (Overnight growth, dilution to OD600=0.1) Inoculation Inoculate 96-well plate with bacterial culture Bacterial_Culture->Inoculation Reagent_Prep Reagent Preparation (Sulfadiazine dilutions, SYBR Green I/PI mix) Drug_Addition Add Sulfadiazine at various concentrations Reagent_Prep->Drug_Addition Inoculation->Drug_Addition Incubation Incubate at 37°C Drug_Addition->Incubation Staining Add SYBR Green I/PI staining solution Incubation->Staining Incubation_Dark Incubate at RT in the dark Staining->Incubation_Dark Fluorescence_Reading Read Fluorescence (Ex: 485 nm, Em: 535/635 nm) Incubation_Dark->Fluorescence_Reading Data_Processing Calculate Green/Red Ratio & Percent Viability Fluorescence_Reading->Data_Processing Results Generate Dose-Response Curve & Determine MIC/IC50 Data_Processing->Results signaling_pathway cluster_folate Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Inhibited by Sulfadiazine Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfadiazine Sulfadiazine Sulfadiazine->Dihydropteroate_Synthase logical_relationship cluster_cells Bacterial Cell States cluster_dyes Fluorescent Dyes cluster_fluorescence Fluorescence Outcome Live_Cell Live Bacterium (Intact Membrane) SYBR_Green SYBR Green I (Cell Permeant) Live_Cell->SYBR_Green Stains Nucleic Acids Dead_Cell Dead Bacterium (Compromised Membrane) Dead_Cell->SYBR_Green Stains Nucleic Acids PI Propidium Iodide (Cell Impermeant) Dead_Cell->PI Enters and Stains Nucleic Acids Green_Fluorescence Green Fluorescence SYBR_Green->Green_Fluorescence Red_Fluorescence Red Fluorescence PI->Red_Fluorescence

References

Measuring the Anti-Malarial Potency of Sulfadiazine: Application Notes and Protocols for Determining the IC50 against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the 50% inhibitory concentration (IC50) of sulfadiazine against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. This document includes detailed experimental protocols for commonly used in vitro susceptibility assays, a summary of available IC50 data, and a description of the drug's mechanism of action within the parasite's folate biosynthesis pathway.

Data Presentation: In Vitro Efficacy of Sulfadiazine Against P. falciparum Strains

Sulfadiazine, a sulfonamide antibiotic, demonstrates inhibitory activity against P. falciparum by targeting the parasite's folate synthesis pathway. The following table summarizes the reported IC50 values for sulfadiazine against different laboratory strains of P. falciparum. It is important to note that the in vitro activity of sulfadiazine can be influenced by the experimental conditions, particularly the concentration of para-aminobenzoic acid (PABA) and folic acid in the culture medium.

P. falciparum StrainResistance PhenotypeIC50 of Sulfadiazine (μM)Reference
K1Chloroquine-resistant, Pyrimethamine-resistantNot explicitly available for sulfadiazine alone[1]
F32Pyrimethamine-sensitiveNot explicitly available for sulfadiazine alone[1]
3D7Drug-sensitiveNot explicitly available for sulfadiazine alone
W2Chloroquine-resistant, Pyrimethamine-resistantNot explicitly available for sulfadiazine alone
Dd2Chloroquine-resistant, Pyrimethamine-resistantNot explicitly available for sulfadiazine alone

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfadiazine is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in Plasmodium falciparum.[2][3] DHPS is a critical enzyme in the parasite's de novo folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Unlike their human hosts, who can salvage pre-formed folate from their diet, malaria parasites are primarily dependent on this pathway for survival.

Sulfadiazine mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and binds to the enzyme's active site. This competitive inhibition blocks the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the production of dihydropteroate, the precursor to dihydrofolate. By disrupting this pathway, sulfadiazine ultimately depletes the parasite's supply of tetrahydrofolate, a vital cofactor for DNA synthesis and replication, leading to the inhibition of parasite growth and proliferation.

Resistance to sulfadiazine and other sulfonamides in P. falciparum is primarily associated with point mutations in the gene encoding DHPS. These mutations can alter the enzyme's structure, reducing its affinity for sulfa drugs while maintaining its ability to bind PABA.

Folate_Biosynthesis_Pathway GTP GTP DHNA Dihydroneopterin aldolase GTP->DHNA HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNA->HMDHP HPPK Hydroxymethyldihydropterin pyrophosphokinase HMDHP->HPPK HMDHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HPPK->HMDHPP DHPS Dihydropteroate synthase (DHPS) HMDHPP->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Sulfadiazine Sulfadiazine Sulfadiazine->DHPS

Sulfadiazine inhibits the P. falciparum folate biosynthesis pathway.

Experimental Protocols

The following are detailed protocols for three common methods used to determine the IC50 of antimalarial compounds against P. falciparum.

SYBR Green I-Based Fluorescence Assay

This high-throughput assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete malaria culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with Albumax II or human serum)

  • Uninfected human red blood cells (RBCs)

  • Sulfadiazine stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

  • Drug Plate Preparation: Prepare serial dilutions of sulfadiazine in complete culture medium in the 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

  • Parasite Culture Addition: Prepare a parasite suspension of 2% hematocrit and 0.5% parasitemia (ring stage) in complete culture medium. Add this suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

  • Lysis and Staining: After incubation, add an equal volume of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-3 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free controls. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR_Green_Workflow cluster_prep Plate Preparation cluster_readout Assay Readout Drug_Dilution Prepare serial dilutions of Sulfadiazine in a 96-well plate Parasite_Culture Add synchronized ring-stage parasite culture to each well Drug_Dilution->Parasite_Culture Incubation Incubate for 72 hours at 37°C in a gassed incubator Parasite_Culture->Incubation Lysis Add SYBR Green I lysis buffer to each well Incubation->Lysis Staining Incubate in the dark for 1-3 hours Lysis->Staining Fluorescence Measure fluorescence (Ex: 485nm, Em: 530nm) Staining->Fluorescence Data_Analysis Calculate % inhibition and determine IC50 Fluorescence->Data_Analysis

Workflow for the SYBR Green I-based IC50 assay.
Radioisotope ([³H]-Hypoxanthine) Incorporation Assay

This is a classic and highly sensitive method that measures the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA during replication.

Materials:

  • P. falciparum culture (asynchronous or synchronized)

  • Complete malaria culture medium (hypoxanthine-free)

  • Uninfected human RBCs

  • Sulfadiazine stock solution (in DMSO)

  • 96-well microplates

  • [³H]-hypoxanthine

  • Cell harvester

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Drug Plate Preparation: Prepare serial dilutions of sulfadiazine in hypoxanthine-free complete culture medium in a 96-well plate.

  • Parasite Culture Addition: Add the parasite suspension (2.5% hematocrit, 0.5% parasitemia) in hypoxanthine-free medium to each well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a gassed incubator.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

  • Cell Harvesting: Freeze the plates to lyse the RBCs. Thaw and harvest the cellular contents onto a filter mat using a cell harvester.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of [³H]-hypoxanthine incorporation for each drug concentration and determine the IC50 value as described for the SYBR Green I assay.

Radioisotope_Workflow cluster_prep Plate Preparation cluster_readout Assay Readout Drug_Dilution Prepare serial dilutions of Sulfadiazine in a 96-well plate Parasite_Culture Add parasite culture to each well Drug_Dilution->Parasite_Culture Incubation1 Incubate for 24 hours at 37°C Parasite_Culture->Incubation1 Radiolabeling Add [³H]-hypoxanthine and incubate for 18-24 hours Incubation1->Radiolabeling Harvesting Harvest cell lysates onto a filter mat Radiolabeling->Harvesting Counting Measure radioactivity with a scintillation counter Harvesting->Counting Data_Analysis Calculate % inhibition and determine IC50 Counting->Data_Analysis

Workflow for the radioisotope incorporation IC50 assay.
Microscopy-Based Assay

This method involves the direct microscopic enumeration of parasites after drug exposure and is considered a "gold standard" for its directness, though it is lower in throughput.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete malaria culture medium

  • Uninfected human RBCs

  • Sulfadiazine stock solution (in DMSO)

  • 96-well microplates

  • Microscope slides

  • Giemsa stain

  • Light microscope with an oil immersion lens

Protocol:

  • Drug Plate Preparation and Parasite Addition: Prepare the drug plate and add the parasite suspension as described for the SYBR Green I assay.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a gassed incubator, allowing the parasites to mature to the schizont stage.

  • Smear Preparation: After incubation, prepare thin blood smears from each well.

  • Staining: Fix the smears with methanol and stain with Giemsa.

  • Microscopic Examination: Count the number of schizonts per 200 asexual parasites under a light microscope.

  • Data Analysis: Calculate the percent inhibition of schizont maturation for each drug concentration compared to the drug-free control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration.

Microscopy_Workflow cluster_prep Plate Preparation cluster_readout Assay Readout Drug_Dilution Prepare serial dilutions of Sulfadiazine in a 96-well plate Parasite_Culture Add synchronized ring-stage parasite culture to each well Drug_Dilution->Parasite_Culture Incubation Incubate for 48-72 hours at 37°C to allow schizont maturation Parasite_Culture->Incubation Smear Prepare and Giemsa-stain thin blood smears Incubation->Smear Counting Microscopically count schizonts per 200 parasites Smear->Counting Data_Analysis Calculate % inhibition of schizont maturation and determine IC50 Counting->Data_Analysis

Workflow for the microscopy-based IC50 assay.

References

Animal Models for Efficacy Studies of Sutidiazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sutidiazine (also known as ZY-19489 and MMV253) is a novel, first-in-class triaminopyrimidine derivative under development as a potent, long-acting antimalarial agent. It has demonstrated significant activity against both Plasmodium falciparum and Plasmodium vivax, including artemisinin-resistant strains. A key characteristic of this compound is its potential as a single-dose radical cure for malaria, owing to its rapid parasite-killing mechanism and extended half-life. While the precise mechanism of action is still under investigation, it is known to be novel.

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the in vivo efficacy of this compound using established animal models of malaria. The protocols detailed below are based on standard, widely accepted practices in the field of antimalarial drug discovery and are intended to serve as a guide for researchers.

Key Signaling Pathways in Malaria and Potential Targets

The Plasmodium parasite has a complex lifecycle with several metabolic pathways that are essential for its survival and are distinct from the human host, making them attractive drug targets. While the specific target of this compound is currently unknown, several key pathways are commonly targeted by antimalarial drugs. A generalized schematic of these pathways is presented below.

Antimalarial_Drug_Targets cluster_parasite Plasmodium Parasite cluster_drugs Antimalarial Drugs Hemoglobin_uptake Hemoglobin Uptake Heme_detoxification Heme Detoxification (Hemozoin formation) Hemoglobin_uptake->Heme_detoxification Heme Amino_Acids Amino Acids Hemoglobin_uptake->Amino_Acids Protein_Synthesis Protein Synthesis (Ribosomes) Amino_Acids->Protein_Synthesis Parasite_Proteins Parasite Proteins Protein_Synthesis->Parasite_Proteins Purine_Salvage Purine Salvage Pathway DNA_Replication DNA Replication Purine_Salvage->DNA_Replication Pyrimidine_Synthesis De novo Pyrimidine Synthesis Pyrimidine_Synthesis->DNA_Replication Apicoplast_Metabolism Apicoplast Metabolism (e.g., Fatty Acid Synthesis) Quinolines Quinolines (e.g., Chloroquine) Quinolines->Heme_detoxification Artemisinins Artemisinins Artemisinins->Heme_detoxification Antibiotics Antibiotics (e.g., Doxycycline) Antibiotics->Protein_Synthesis Antifolates Antifolates Antifolates->Pyrimidine_Synthesis This compound This compound (Novel Target) Unknown_Target Unknown Target in Parasite This compound->Unknown_Target Novel Mechanism

Fig. 1: Potential Antimalarial Drug Targets

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of an antimalarial compound like this compound is depicted below. This process generally begins with a primary screening model, followed by more complex models that more closely mimic human malaria.

Experimental_Workflow Start Start Infection Animal Model Infection (e.g., P. berghei in mice) Start->Infection Treatment Drug Administration (this compound, Vehicle, Positive Control) Infection->Treatment Monitoring Monitoring of Parasitemia and Clinical Signs Treatment->Monitoring Data_Collection Data Collection (Parasite Count, Survival) Monitoring->Data_Collection Analysis Data Analysis (ED50, ED90, Parasite Reduction Ratio) Data_Collection->Analysis Advanced_Model Confirmation in Advanced Model (e.g., Humanized Mouse with P. falciparum) Analysis->Advanced_Model Promising Results End End Analysis->End Suboptimal Results Advanced_Model->End

Fig. 2: In Vivo Efficacy Workflow

Animal Models for Antimalarial Efficacy Testing

Rodent Malaria Model: Plasmodium berghei in Mice

The P. berghei infection model in mice is a widely used primary screen for antimalarial compounds due to its robustness, reproducibility, and cost-effectiveness.[1]

Protocol: Four-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the schizonticidal activity of a compound against the erythrocytic stages of the parasite.[2]

Materials:

  • Animals: Female Swiss Webster or NMRI mice (20-25 g).

  • Parasite: Chloroquine-sensitive or resistant strain of Plasmodium berghei (e.g., ANKA strain).

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Positive Control: Chloroquine or another standard antimalarial.

  • Vehicle Control: The vehicle used to dissolve/suspend the test compound.

  • Equipment: Syringes, gavage needles, microscope, Giemsa stain, slides.

Procedure:

  • Infection: Mice are inoculated intraperitoneally (IP) with 1x107P. berghei-parasitized red blood cells on Day 0.

  • Treatment: Two to four hours post-infection, mice are randomly assigned to treatment groups (n=5 per group). Treatment is administered orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3).

  • Monitoring: On Day 4, thin blood smears are prepared from the tail vein of each mouse.

  • Parasitemia Determination: The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated.

Endpoints:

  • Percent Parasite Suppression: The primary measure of efficacy.

  • ED50 and ED90: The doses of the compound that suppress parasitemia by 50% and 90%, respectively, compared to the vehicle control.

  • Mean Survival Time: Mice are monitored daily, and the day of death is recorded to calculate the mean survival time for each group.

Humanized Mouse Model: Plasmodium falciparum Infection

To assess the efficacy of this compound against the primary human malaria parasite, a humanized mouse model is employed. These are typically immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells.[3]

Protocol: P. falciparum Efficacy Test in huRBC-Engrafted Mice

Materials:

  • Animals: Immunodeficient mice (e.g., NSG mice).

  • Human Erythrocytes: Type O+ human red blood cells.

  • Parasite: A laboratory-adapted strain of P. falciparum (e.g., 3D7).

  • Test Compound, Controls, and Equipment: As described for the P. berghei model.

Procedure:

  • Humanization: Mice are engrafted with human red blood cells via intraperitoneal or intravenous injection. Engraftment levels are monitored.

  • Infection: Once a stable level of human red blood cell chimerism is achieved, mice are infected intravenously with P. falciparum-parasitized human erythrocytes.

  • Treatment: When a consistent parasitemia is established (typically 1-2%), treatment with this compound, vehicle, or a positive control is initiated. The treatment regimen can vary (e.g., single dose or multiple doses over several days).

  • Monitoring: Parasitemia is monitored daily by flow cytometry or microscopy of Giemsa-stained blood smears.

  • Data Analysis: The parasite reduction ratio (PRR) and the time to parasite recrudescence are calculated.

Endpoints:

  • Parasite Clearance Rate: The rate at which parasites are cleared from the bloodstream.

  • Parasite Reduction Ratio (PRR): The ratio of the baseline parasite count to the count after a defined period of treatment.

  • Recrudescence: The reappearance of parasites after initial clearance.

  • Cure Rate: The percentage of mice that remain parasite-free at the end of the study period.

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups. The following table provides an illustrative example of how efficacy data for this compound could be presented.

Table 1: Illustrative Efficacy Data for this compound in a Murine Malaria Model

Treatment GroupDose (mg/kg)Route of Admin.Mean Parasitemia on Day 4 (%)% Parasite SuppressionMean Survival Time (Days)
Vehicle Control -p.o.25.4 ± 3.107.2 ± 0.8
Chloroquine 10p.o.0.1 ± 0.0599.6>30
This compound 1p.o.12.7 ± 2.550.014.5 ± 1.2
This compound 5p.o.2.3 ± 0.890.925.8 ± 2.1
This compound 20p.o.<0.1>99.9>30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of the in vivo efficacy of this compound. The P. berghei model serves as an excellent initial screen, while the humanized P. falciparum mouse model offers a more clinically relevant system for confirmation of activity. Consistent and well-documented application of these methodologies is crucial for advancing our understanding of this compound's therapeutic potential and for guiding its clinical development as a next-generation antimalarial drug.

References

Application Note: High-Throughput Assessment of Sutidiazine's Anti-Sporozoite Activity Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malaria remains a significant global health challenge, with the urgent need for novel antimalarial agents to combat emerging drug resistance.[1] Sutidiazine (also known as ZY-19489 or MMV253) is a novel, orally active antimalarial compound belonging to the triaminopyrimidine class.[2][3] Evidence suggests that this compound's mechanism of action may involve the inhibition of the Plasmodium V-type proton ATPase (PfV-type proton ATPase), a crucial enzyme for maintaining intracellular pH homeostasis.[4] The pre-erythrocytic stage, involving the invasion of hepatocytes by sporozoites, represents a critical bottleneck in the Plasmodium life cycle and an attractive target for prophylactic drugs.

This application note describes a detailed protocol for a flow cytometry-based assay to quantitatively evaluate the effect of this compound on the viability and infectivity of Plasmodium falciparum sporozoites. Flow cytometry offers a high-throughput, quantitative, and objective method for assessing drug efficacy against sporozoites, overcoming the limitations of traditional microscopy-based assays.[5][6] The described methodologies will enable researchers and drug development professionals to efficiently screen and characterize novel anti-sporozoite compounds like this compound.

Materials and Methods

Reagents and Materials
  • Plasmodium falciparum (NF54 strain) sporozoites

  • This compound (ZY-19489)

  • HC-04 human hepatoma cell line

  • Complete DMEM medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1% L-glutamine)

  • Propidium Iodide (PI)

  • SYTO™ 9 Green Fluorescent Nucleic Acid Stain

  • Anti-P. falciparum Circumsporozoite Protein (CSP) antibody (e.g., 2A10)

  • Alexa Fluor 488-conjugated secondary antibody

  • BD Cytofix/Cytoperm™ Fixation and Permeabilization Solution

  • Flow cytometer (e.g., Beckman Coulter CytoFLEX S)

  • 96-well culture plates

  • CO₂ incubator

Experimental Protocols

Protocol 1: Sporozoite Viability Assay

This protocol assesses the direct cytotoxic effect of this compound on P. falciparum sporozoites.

  • Preparation of Sporozoites: Dissect salivary glands from infected Anopheles stephensi mosquitoes and release sporozoites into a sterile medium.

  • Drug Incubation: Aliquot approximately 5 x 10⁴ sporozoites per well in a 96-well plate. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., heat-killed sporozoites).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Staining: Add a mixture of Propidium Iodide (PI) and SYTO™ 9 to each well at final concentrations of 5 µg/mL and 5 µM, respectively. Incubate for 15 minutes on ice in the dark. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool to differentiate necrotic, apoptotic and healthy cells. SYTO™ 9 is a green-fluorescent nucleic acid stain that can label all bacteria in a population.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the sporozoite population. Differentiate live (SYTO 9 positive, PI negative) from dead (PI positive) sporozoites.

Protocol 2: Sporozoite Infectivity Assay

This protocol evaluates the inhibitory effect of this compound on the ability of sporozoites to invade hepatocytes.

  • Cell Culture: Seed HC-04 cells in a 96-well plate at a density of 4 x 10⁴ cells per well and culture overnight to form a confluent monolayer.

  • Sporozoite Preparation and Drug Treatment: Pre-incubate 5 x 10⁴ sporozoites per well with varying concentrations of this compound for 30 minutes at room temperature.

  • Infection: Add the sporozoite-drug mixture to the HC-04 cell monolayer.

  • Incubation: Centrifuge the plate at 300 x g for 5 minutes to facilitate sporozoite contact with the cells. Incubate at 37°C with 5% CO₂ for 3 hours to allow for invasion.[7]

  • Cell Harvest and Staining:

    • Wash the cells three times with PBS to remove non-invaded sporozoites.

    • Trypsinize the cells and transfer them to a new 96-well plate.

    • Fix and permeabilize the cells using BD Cytofix/Cytoperm™ solution.

    • Stain with a primary antibody against P. falciparum CSP, followed by an Alexa Fluor 488-conjugated secondary antibody.[5]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the HC-04 cell population and quantify the percentage of CSP-positive (infected) cells.

Data Presentation

The quantitative data generated from these assays can be summarized to determine the potency of this compound.

ParameterThis compound IC₅₀ (nM)95% Confidence Interval
Sporozoite Viability 150.5135.2 - 165.8
Hepatocyte Infectivity 25.822.1 - 29.5

Table 1: Hypothetical inhibitory concentrations of this compound on P. falciparum sporozoite viability and infectivity.

Visualizations

G cluster_prep Sporozoite Preparation cluster_incubation Treatment cluster_viability Viability Assay cluster_infectivity Infectivity Assay sporozoite_prep Isolate Sporozoites incubation Incubate Sporozoites with this compound sporozoite_prep->incubation drug_prep Prepare this compound Dilutions drug_prep->incubation stain_viability Stain with PI and SYTO 9 incubation->stain_viability infect_cells Infect HC-04 Hepatocytes incubation->infect_cells fcm_viability Flow Cytometry Analysis (Live/Dead Discrimination) stain_viability->fcm_viability data_analysis Data Analysis fcm_viability->data_analysis Calculate IC50 stain_infectivity Fix, Permeabilize & Stain for CSP infect_cells->stain_infectivity fcm_infectivity Flow Cytometry Analysis (% Infected Cells) stain_infectivity->fcm_infectivity fcm_infectivity->data_analysis Calculate IC50 G This compound This compound V_ATPase Plasmodium V-type proton ATPase This compound->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient Maintains pH_Homeostasis Loss of pH Homeostasis Proton_Gradient->pH_Homeostasis Ion_Balance Altered Ion Balance Proton_Gradient->Ion_Balance Cellular_Stress Increased Cellular Stress pH_Homeostasis->Cellular_Stress Ion_Balance->Cellular_Stress Reduced_Viability Reduced Sporozoite Viability Cellular_Stress->Reduced_Viability Inhibition_Invasion Inhibition of Hepatocyte Invasion Cellular_Stress->Inhibition_Invasion

References

Application Notes and Protocols: Preparing Sutidiazine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sutidiazine (C₂₄H₃₂FN₉) is an investigational small molecule drug.[1] As with any compound intended for in vitro studies, the preparation of accurate and stable stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. Improperly prepared solutions can lead to issues with compound solubility, stability, and concentration accuracy, ultimately affecting the interpretation of assay data.

This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions. Due to the limited availability of public data on this compound's specific solubility and stability, this guide also incorporates general best practices for sulfonamide-type antibiotics and other small molecules, emphasizing the need for preliminary validation by the end-user.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented below. Researchers should note that comprehensive solubility data in common laboratory solvents is not widely published. For comparison, properties of the related, well-characterized sulfonamide, Sulfadiazine, are also included.

PropertyThis compoundSulfadiazine (for comparison)Source
Molecular Formula C₂₄H₃₂FN₉C₁₀H₁₀N₄O₂S[1][2]
Molecular Weight 465.6 g/mol 250.28 g/mol [1][2]
Appearance Not specifiedWhite or yellow crystalline powder[3]
Water Solubility Not specified77 mg/L (at 25 °C)[2]
Organic Solubility Not specifiedMaximal in neat methanol[4][5]
pKa Not specified6.36[2]

Experimental Protocols

Recommended Solvent Selection

For novel or poorly characterized compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing high-concentration stock solutions due to its broad solubilizing power.[6][7] For sulfonamides, other solvents like methanol, ethanol, or acetone can also be effective.[5] However, DMSO is generally preferred for its compatibility with most in vitro assays when diluted to a low final concentration (typically ≤0.5%).[7]

It is strongly recommended to perform a small-scale solubility test to confirm the optimal solvent and maximum achievable concentration before preparing a large stock.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Analytical balance

  • 1.5 mL or 2.0 mL sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)

  • Sterile syringe filter (0.22 µm), preferably with a nylon membrane for DMSO compatibility[8]

Procedure:

  • Calculation:

    • To prepare a 10 mM solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 465.6 g/mol x 1000 mg/g = 4.656 mg

  • Weighing:

    • Tare a sterile, light-protected microcentrifuge tube on an analytical balance.

    • Carefully weigh 4.656 mg of this compound powder directly into the tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes. Avoid overheating the sample.

  • Sterilization (Recommended):

    • To ensure the sterility of the stock solution for cell-based assays, filter it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.[8][9] This step removes any potential microbial contaminants or undissolved micro-particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. While specific stability data for this compound is unavailable, related sulfonamide solutions can be unstable, especially at room temperature.[3][10]

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock into the final cell culture medium or assay buffer immediately before use.

Procedure:

  • Thaw Stock Solution:

    • Thaw one aliquot of the this compound stock solution at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in your final assay medium to achieve the desired experimental concentrations.

    • Crucial: When diluting from a DMSO stock into an aqueous medium, add the stock solution to the medium (not the other way around) and mix immediately and thoroughly to prevent precipitation.[7]

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells. A final concentration of <0.5% is recommended, with <0.1% being ideal for sensitive cell lines.[7]

  • Quality Control:

    • After dilution, visually inspect the working solutions for any signs of precipitation or turbidity. If observed, the concentration may be too high for its solubility in the aqueous medium, and the stock solution may need to be prepared at a lower concentration.

Visualizations

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Use weigh 1. Weigh this compound (e.g., 4.656 mg) dissolve 2. Add Solvent (e.g., 1 mL DMSO) weigh->dissolve mix 3. Vortex / Sonicate to Dissolve dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store working 7. Dilute to Final Working Concentration store->working For Experiment

Caption: Workflow for preparing this compound stock solution.

Dilution_Scheme cluster_stock Stock & Intermediate Steps cluster_assay Final Assay Plate stock 10 mM Stock in DMSO intermediate Intermediate Dilution in Assay Medium stock->intermediate Initial Dilution well1 Well 1 (e.g., 10 µM) intermediate->well1 Serial Dilution well2 Well 2 (e.g., 1 µM) intermediate->well2 Serial Dilution well3 Well 3 (e.g., 0.1 µM) intermediate->well3 Serial Dilution well4 Well 4 (Vehicle Control) dmso_control DMSO Vehicle dmso_control->well4

Caption: Conceptual diagram of serial dilution for in vitro assays.

References

Revolutionizing Drug Discovery: High-Throughput Screening of Triaminopyrimidine Analogs for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quest for novel and effective therapeutic agents is a cornerstone of modern drug discovery. Triaminopyrimidine and its analogs represent a promising class of small molecules with diverse biological activities, including potent anti-cancer and anti-malarial properties.[1] High-throughput screening (HTS) has emerged as a powerful strategy to rapidly evaluate large libraries of such compounds, accelerating the identification of lead candidates with therapeutic potential. This application note provides a detailed overview of the methodologies and protocols for the high-throughput screening of triaminopyrimidine analogs, with a focus on their role as kinase inhibitors, particularly targeting the mTOR signaling pathway.

Data Presentation: Efficacy of Triaminopyrimidine Analogs

The following table summarizes the in vitro efficacy of selected pyrimidine analogs against various cancer cell lines and kinases. This data highlights the potential of this chemical scaffold in the development of targeted therapies.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Source
12c UO-31 (Renal Cancer)Cell-based cytotoxicity0.87[2]
12f HL-60 (TB) (Leukemia)Cell-based cytotoxicity1.41[2]
12j MOLT-4 (Leukemia)Cell-based cytotoxicity1.82[2]
PP242 mTORBiochemical kinase assay0.008[3]
OSI-027 mTORC1Biochemical kinase assay0.022[4]
OSI-027 mTORC2Biochemical kinase assay0.065[4]
Compound 24 mTORBiochemical kinase assay0.0006[2]
Compound 24 PI3KBiochemical kinase assay0.150[2]
Compound 8 PI3KαBiochemical kinase assay0.003[2]
Compound 8 PI3KβBiochemical kinase assay0.033[2]
Compound 8 PI3KδBiochemical kinase assay0.003[2]
Compound 8 PI3KγBiochemical kinase assay0.075[2]

Experimental Workflow & Signaling Pathway

A typical high-throughput screening campaign for triaminopyrimidine analogs involves a multi-step workflow designed to efficiently identify and validate promising lead compounds. The workflow begins with a primary screen of a large compound library, followed by secondary assays to confirm activity and determine potency and selectivity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Triaminopyrimidine Analog Library Primary_HTS Single-Dose Primary HTS (e.g., Cell Viability Assay) Compound_Library->Primary_HTS Hit_Identification Initial Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Profiling Dose_Response->Cytotoxicity_Assay Selectivity_Screen Preliminary Selectivity Screening Cytotoxicity_Assay->Selectivity_Screen SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Screen->SAR_Studies In_Vivo_Models In Vivo Efficacy Models SAR_Studies->In_Vivo_Models ADMET_Profiling ADMET Profiling In_Vivo_Models->ADMET_Profiling

High-Throughput Screening Workflow

A key signaling pathway often implicated in the mechanism of action of pyrimidine analogs is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

mTOR_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Pyrimidine_Synthesis De Novo Pyrimidine Synthesis mTORC1->Pyrimidine_Synthesis stimulates Triaminopyrimidine Triaminopyrimidine Analogs Triaminopyrimidine->mTORC1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis |-- Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Targeting the mTOR Signaling Pathway

Experimental Protocols

Detailed and robust experimental protocols are critical for the success of any high-throughput screening campaign. The following protocols outline key assays for the evaluation of triaminopyrimidine analogs.

Cell-Based Cytotoxicity/Viability Assay (MTS Assay)

This assay is used as a primary screen to identify compounds that inhibit cell proliferation or induce cell death.

Materials:

  • Human cancer cell lines (e.g., UO-31, HL-60, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Triaminopyrimidine analog library (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Automated liquid handling system

  • Plate reader with absorbance measurement capabilities at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to the desired density (e.g., 2,000 cells/well) in complete culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the triaminopyrimidine analogs in DMSO.

    • Using an automated liquid handler with pin-tool or acoustic dispensing capabilities, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. This will result in the desired final concentration range for the dose-response curve.

    • Include appropriate controls: DMSO only (negative control) and a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 10 µL of MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).

    • Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is used to determine the direct inhibitory effect of the compounds on a specific kinase, such as mTOR.

Materials:

  • Recombinant human mTOR kinase

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Triaminopyrimidine analog library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, low-volume plates

  • Automated liquid handling system

  • Luminometer

Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following components using an automated liquid handler:

      • 2 µL of kinase buffer.

      • 1 µL of triaminopyrimidine analog at various concentrations.

      • 1 µL of the kinase/substrate mixture.

    • Include controls: no enzyme (background), enzyme with DMSO (100% activity), and a known mTOR inhibitor (positive control).

  • Reaction Initiation:

    • Add 1 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Signal Detection:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the dose-response curves and determine the IC50 values.

Cell-Based mTORC1 Inhibition Assay (Phospho-S6 Ribosomal Protein)

This assay measures the inhibition of mTORC1 signaling within a cellular context by quantifying the phosphorylation of a downstream target, S6 ribosomal protein.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., MCF-7)

  • Complete cell culture medium

  • Triaminopyrimidine analog library (dissolved in DMSO)

  • Fixation and permeabilization buffers

  • Primary antibody against phospho-S6 Ribosomal Protein (Ser235/236)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 384-well imaging plates (e.g., black, clear-bottom)

  • High-content imaging system

  • Image analysis software

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 384-well imaging plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the triaminopyrimidine analogs for a specified time (e.g., 2 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with the primary antibody against phospho-S6 overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

    • Wash the cells with PBS.

  • Imaging:

    • Acquire images of the cells using a high-content imaging system, capturing both the phospho-S6 and DAPI channels.

  • Image Analysis:

    • Use image analysis software to identify individual cells (based on the DAPI stain) and quantify the fluorescence intensity of the phospho-S6 signal in the cytoplasm.

  • Data Analysis:

    • Normalize the phospho-S6 intensity to the DMSO control.

    • Plot the dose-response curves and calculate the EC50 values for the inhibition of mTORC1 signaling.

Conclusion

The high-throughput screening of triaminopyrimidine analogs offers a robust and efficient approach to identify novel drug candidates. By employing a combination of cell-based and biochemical assays, researchers can effectively assess the potency, selectivity, and mechanism of action of these compounds. The protocols and workflows outlined in this application note provide a comprehensive guide for scientists and drug development professionals to advance the discovery of new therapeutics targeting critical signaling pathways in diseases such as cancer.

References

Application Note and Protocols: Quantifying Sulfadiazine Uptake in Plasmodium falciparum-Infected Erythrocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine, a sulfonamide antibiotic, is a crucial tool in malaria research and a component of combination therapies against parasitic diseases. Its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of Plasmodium falciparum.[1] This inhibition ultimately disrupts DNA synthesis in the parasite, leading to its demise. Understanding the extent and kinetics of sulfadiazine uptake into infected erythrocytes is paramount for optimizing its therapeutic efficacy and for the development of novel antimalarial strategies.

Plasmodium falciparum infection dramatically alters the permeability of the host erythrocyte membrane, primarily through the induction of "new permeability pathways" (NPPs).[2] These pathways facilitate the transport of a wide range of small molecules, including nutrients and waste products, across the host cell membrane. It is hypothesized that these NPPs play a significant role in the uptake of drugs like sulfadiazine into the infected erythrocyte, thereby granting them access to the intraerythrocytic parasite.

This application note provides detailed protocols for the in vitro culture of P. falciparum, and for the quantification of sulfadiazine uptake in infected erythrocytes using both radiolabeled and mass spectrometry-based methods. While direct quantitative data comparing sulfadiazine uptake in infected versus uninfected erythrocytes is not extensively available in current literature, the provided methodologies will enable researchers to generate this critical data. A study on various sulfonamides indicated that drug concentration within erythrocytes is generally higher than in the surrounding medium, with equilibrium being established within seconds to minutes.[3]

Signaling Pathway and Mechanism of Action

Sulfadiazine_Mechanism SDZ_ext SDZ_ext NPP NPP SDZ_ext->NPP Uptake SDZ_int SDZ_int NPP->SDZ_int DHPS DHPS SDZ_int->DHPS Competitive Inhibition Folate_pathway Folate_pathway DHF DHF DHPS->DHF Parasite_Replication Parasite_Replication PABA PABA PABA->DHPS Substrate DHF->Folate_pathway DNA_synthesis DNA_synthesis Folate_pathway->DNA_synthesis DNA_synthesis->Parasite_Replication Leads to

Quantitative Data Summary

Currently, there is a paucity of publicly available, direct quantitative data comparing the uptake of sulfadiazine in P. falciparum-infected erythrocytes versus uninfected erythrocytes. The following table is provided as a template for researchers to populate with their own experimental data generated using the protocols outlined in this document.

ParameterUninfected ErythrocytesInfected Erythrocytes (Trophozoite Stage)Infected Erythrocytes (Schizont Stage)
Intracellular Concentration (µM) e.g., 5.2 ± 0.8e.g., 25.6 ± 3.1e.g., 32.1 ± 4.5
Concentration Ratio (Intra/Extra) e.g., 1.04 ± 0.16e.g., 5.12 ± 0.62e.g., 6.42 ± 0.90
Initial Uptake Rate (pmol/10^6 cells/min) e.g., 1.2 ± 0.3e.g., 8.9 ± 1.1e.g., 11.5 ± 1.7

Experimental Protocols

Protocol 1: In Vitro Culture of Plasmodium falciparum

This protocol is based on the method originally described by Trager and Jensen.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (blood group O+)

  • RPMI-1640 medium with L-glutamine and HEPES

  • Albumax II or human serum

  • Gentamicin

  • Hypoxanthine

  • Sterile, tissue culture-treated flasks or plates

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

Procedure:

  • Prepare Complete Culture Medium: To 500 mL of RPMI-1640, add 25 mL of 10% (w/v) Albumax II solution or 50 mL of heat-inactivated human serum, 50 µL of 50 mg/mL gentamicin, and 5 mL of 10 mM hypoxanthine.

  • Wash Erythrocytes: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 800 x g for 5 minutes. Remove the supernatant and buffy coat after each wash.

  • Initiate Culture: Resuspend the washed erythrocytes in complete culture medium to a 5% hematocrit. Add the P. falciparum parasite stock to achieve a starting parasitemia of 0.5-1%.

  • Maintain Culture: Incubate the culture flask at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Daily Maintenance: Change the medium daily. Monitor parasitemia by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Sub-culturing: When the parasitemia reaches 5-10%, dilute the culture with fresh, uninfected erythrocytes and complete medium to maintain a continuous culture.

P_falciparum_Culture_Workflow start Start prepare_medium Prepare Complete Culture Medium start->prepare_medium wash_rbcs Wash Human Erythrocytes start->wash_rbcs initiate_culture Initiate Culture (0.5-1% Parasitemia, 5% Hematocrit) prepare_medium->initiate_culture wash_rbcs->initiate_culture incubate Incubate at 37°C (5% CO₂, 5% O₂, 90% N₂) initiate_culture->incubate daily_maintenance Daily Medium Change & Parasitemia Monitoring incubate->daily_maintenance check_parasitemia Parasitemia > 5%? daily_maintenance->check_parasitemia check_parasitemia->incubate No subculture Sub-culture with Fresh Erythrocytes check_parasitemia->subculture Yes subculture->initiate_culture end Continue Culture subculture->end

Protocol 2: Radiolabeled Sulfadiazine Uptake Assay

This protocol provides a general framework for measuring sulfadiazine uptake using a radiolabeled compound (e.g., [³H]-sulfadiazine).

Materials:

  • Synchronized P. falciparum culture (trophozoite or schizont stage)

  • Uninfected human erythrocytes

  • [³H]-sulfadiazine of known specific activity

  • Incomplete RPMI-1640

  • Silicone oil mixture (e.g., 84% silicone oil, 16% paraffin)

  • Microcentrifuge tubes

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Cell Suspensions: Adjust the hematocrit of both infected (at a known parasitemia) and uninfected erythrocyte cultures to 20% in incomplete RPMI-1640.

  • Assay Setup: In a microcentrifuge tube, layer 100 µL of the silicone oil mixture at the bottom.

  • Initiate Uptake: Add 100 µL of the cell suspension on top of the oil layer. To initiate the uptake, add a solution of [³H]-sulfadiazine to achieve the desired final concentration.

  • Incubation: Incubate the tubes at 37°C for various time points (e.g., 0.5, 1, 2, 5, 10, 20 minutes) with gentle agitation.

  • Terminate Uptake: To stop the reaction, centrifuge the tubes at 12,000 x g for 1 minute. This will pellet the erythrocytes through the silicone oil, separating them from the extracellular medium.

  • Sample Processing: Carefully aspirate the aqueous and oil layers. Freeze-thaw the tube to lyse the erythrocyte pellet.

  • Quantification: Resuspend the lysate in water and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to moles of sulfadiazine using the specific activity of the radiolabeled compound. Normalize the uptake to the number of cells.

Uptake_Assay_Workflow start Start prepare_cells Prepare Infected & Uninfected Erythrocyte Suspensions (20% Hct) start->prepare_cells setup_tubes Prepare Microcentrifuge Tubes with Silicone Oil Layer prepare_cells->setup_tubes initiate_uptake Add Cell Suspension & [³H]-Sulfadiazine setup_tubes->initiate_uptake incubate Incubate at 37°C (Time Course) initiate_uptake->incubate terminate Centrifuge to Pellet Cells Through Oil incubate->terminate process_pellet Aspirate Supernatant & Oil, Lyse Pellet terminate->process_pellet quantify Liquid Scintillation Counting process_pellet->quantify analyze Calculate Uptake (pmol/10^6 cells) quantify->analyze end End analyze->end

Protocol 3: LC-MS/MS Quantification of Intracellular Sulfadiazine

This protocol outlines a method for the sensitive and specific quantification of sulfadiazine in erythrocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Erythrocyte pellets (from uptake experiment)

  • Internal standard (e.g., sulfadiazine-d4)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation:

    • To a known number of erythrocytes in a pellet, add a known amount of internal standard (sulfadiazine-d4).

    • Add ice-cold methanol to precipitate proteins and lyse the cells.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Sample Cleanup (Optional):

    • For cleaner samples, pass the supernatant through a conditioned SPE cartridge.

    • Wash the cartridge and elute the analyte with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Separation:

    • Use a C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the multiple reaction monitoring (MRM) transitions for sulfadiazine and the internal standard.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of sulfadiazine into uninfected erythrocyte lysates.

    • Calculate the concentration of sulfadiazine in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The protocols detailed in this application note provide a robust framework for quantifying the uptake of sulfadiazine into P. falciparum-infected erythrocytes. Generating this data is essential for a more complete understanding of the pharmacodynamics of this important antimalarial agent. Further research is warranted to elucidate the specific transporters involved in sulfadiazine uptake, with the parasite-induced new permeability pathways being a primary candidate for investigation. Such studies will contribute to the rational design of more effective antimalarial drugs and strategies to combat drug resistance.

References

Troubleshooting & Optimization

Sutidiazine in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of Sutidiazine in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals. Please note that while direct quantitative data for this compound is limited, data for a structurally related sulfonamide, sulfadiazine, is provided for reference. It is crucial to experimentally determine the specific parameters for this compound in your laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, begin by dissolving a pre-weighed amount of this compound powder in a known volume of anhydrous DMSO.[2][3] Gentle warming and vortexing can aid in dissolution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) that can be diluted for working solutions. Always use high-purity, anhydrous DMSO to minimize water absorption, which can affect compound stability.[4]

Q3: My this compound/DMSO stock solution shows precipitation when diluted in aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility.[5] Here are some troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Increase the DMSO concentration (with caution): Ensure the final DMSO concentration in your assay medium is as low as possible to avoid solvent-induced artifacts. For cell-based assays, the final DMSO concentration should typically be below 0.5%.[6] For in vivo studies, a final concentration of 2% or lower is preferable.[6]

  • Use a co-solvent: In some cases, the use of a co-solvent in the final aqueous medium can help maintain solubility.[6]

  • Prepare fresh dilutions: Always prepare fresh dilutions from your DMSO stock solution immediately before use.

Q4: What are the recommended storage conditions for this compound in DMSO?

A4: DMSO stock solutions should be stored at -20°C or -80°C to maximize stability and should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6] Some compounds can degrade in DMSO even at low temperatures over extended periods.[7] It is advisable to use stock solutions within one to six months of preparation.[6] For the solid form of the related compound sulfadiazine, storage at 4°C is recommended, with a stability of at least four years.[1]

Q5: Can this compound degrade in DMSO?

A5: While specific degradation pathways for this compound in DMSO have not been documented in the provided search results, some classes of compounds, such as 2-aminothiazoles, have been shown to degrade in DMSO at room temperature.[7] This degradation can be influenced by temperature and the presence of water.[4][7] To minimize the risk of degradation, it is crucial to use anhydrous DMSO, store stock solutions at low temperatures (-20°C or -80°C), and prepare fresh solutions for experiments.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Always use a freshly prepared stock solution for your experiments to rule out degradation.

    • Check storage conditions: Ensure your stock solutions are stored at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[6]

    • Perform a stability check: If you suspect degradation, you can perform a simple stability check by comparing the performance of a fresh stock solution with an older one using a reliable assay.

Issue 2: Difficulty Dissolving this compound in DMSO
  • Possible Cause: The solubility limit may have been exceeded, or the quality of the DMSO may be suboptimal.

  • Troubleshooting Steps:

    • Use gentle heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

    • Vortex or sonicate: Mechanical agitation can help break up solid particles and enhance dissolution.

    • Use anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.[4]

    • Prepare a more dilute stock solution: If you are unable to achieve the desired concentration, try preparing a more dilute stock solution.

Data at a Glance

Table 1: Solubility and Stability of Sulfadiazine (as a reference for this compound)

ParameterSolventConcentration/ConditionReference
Solubility DMSO~50 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Storage (Solid) 4°C≥ 4 years[1]
Storage (Aqueous Solution) Room TemperatureNot recommended for more than one day[1]
Storage (DMSO Stock) -20°C or -80°C1 to 6 months (general recommendation)[6]

Experimental Protocols & Workflows

Protocol 1: Determination of this compound Solubility in DMSO

This protocol outlines a general method for determining the solubility of this compound in DMSO.

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully collect the supernatant and dilute it with an appropriate solvent.

    • Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the original concentration in the supernatant, which represents the solubility of this compound in DMSO at the specified temperature.

G cluster_0 Solubility Determination Workflow A Add excess this compound to DMSO B Equilibrate (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify by HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for determining the solubility of this compound in DMSO.

Protocol 2: Assessment of this compound Stability in DMSO

This protocol describes a general method for assessing the stability of this compound in a DMSO stock solution over time.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration.

  • Storage:

    • Aliquot the stock solution into multiple vials and store them at the desired temperature (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 7, 14, 30, and 60 days), retrieve an aliquot from each storage condition.

  • Quantification:

    • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

G cluster_1 Stability Assessment Workflow A Prepare this compound/DMSO stock solution B Aliquot and store at different temperatures (RT, 4°C, -20°C, -80°C) A->B C Analyze aliquots at specified time points (t=0, 1, 7, 14, 30, 60 days) B->C D Quantify this compound by HPLC C->D E Plot % remaining vs. time D->E

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Technical Support Center: Overcoming Poor Solubility of Sutidiazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Sutidiazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an investigational antimalarial drug belonging to the triaminopyrimidine class of compounds. Its molecular formula is C24H32FN9.[1][2] Like many new chemical entities, poor aqueous solubility can be a significant hurdle, potentially leading to low bioavailability and limiting its therapeutic efficacy when administered orally.[3][4] Addressing solubility issues early in development is crucial for successful formulation.

Q2: Is there any available data on the aqueous solubility of this compound?

Currently, specific public data on the aqueous solubility of this compound is limited. However, it is known that many complex organic molecules, including some sulfonamides and antimalarials, exhibit poor water solubility.[5][6][7] Therefore, it is reasonable to anticipate that this compound may present solubility challenges that require experimental evaluation.

Q3: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?

There are several established techniques to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modification strategies.[3][8]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][9] This can be achieved through micronization or nanonization (nanosuspensions).[10][11][12]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.[9][13][14]

    • Co-crystallization: Forming a crystalline structure with a co-former can alter the physicochemical properties of the drug, including its solubility.

  • Chemical Modifications: These strategies involve altering the chemical environment of the drug. Key approaches include:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[12] The solubility of acidic drugs increases with increasing pH, while basic drugs become more soluble at lower pH.[4][15]

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which the drug is more soluble can increase the overall solubility of the drug in the aqueous mixture.[7][8][12][13]

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, thereby increasing its apparent solubility in water.[16]

    • Salt Formation: For ionizable drugs, forming a salt can dramatically improve solubility and dissolution rate.[14]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving solubility issues with this compound during your experiments.

Problem 1: this compound precipitates out of my aqueous buffer.
  • Possible Cause: The concentration of this compound exceeds its intrinsic solubility in the chosen buffer system.

  • Troubleshooting Steps:

    • Determine the pH-Solubility Profile: The solubility of ionizable compounds is highly dependent on pH. A systematic screening of this compound's solubility across a range of pH values is the first critical step.

    • Consider Co-solvents: If pH adjustment alone is insufficient, systematically screen the effect of adding various concentrations of pharmaceutically acceptable co-solvents.

    • Evaluate Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles.

Problem 2: The dissolution rate of my this compound formulation is too slow.
  • Possible Cause: The particle size of the this compound powder is too large, limiting the surface area for dissolution.

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ micronization or nanomilling techniques to reduce the particle size of the drug substance.

    • Formulate as a Solid Dispersion: Creating a solid dispersion with a hydrophilic polymer can significantly enhance the dissolution rate by presenting the drug in an amorphous or finely dispersed state.

Experimental Protocols

Below are detailed methodologies for key experiments to systematically evaluate and overcome the poor aqueous solubility of this compound.

Protocol 1: Determination of pH-Solubility Profile
  • Materials: this compound powder, a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10, a suitable organic solvent for stock solution preparation (e.g., DMSO, methanol), a shaker incubator, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure: a. Prepare a stock solution of this compound in the chosen organic solvent. b. Add a small aliquot of the stock solution to each buffer solution to create a supersaturated system. c. Equilibrate the samples in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. d. Centrifuge the samples to pellet the excess undissolved drug. e. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method. f. Plot the solubility (in µg/mL or mg/mL) as a function of pH.

Protocol 2: Co-solvent Solubility Screening
  • Materials: this compound powder, purified water, and a selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Procedure: a. Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v). b. Add an excess amount of this compound powder to each co-solvent mixture. c. Follow the equilibration and analysis steps as described in Protocol 1 (c-e). d. Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the experimental protocols.

Table 1: pH-Solubility Profile of this compound at 25°C

Buffer pHMean Solubility (µg/mL)Standard Deviation
2.0
4.0
6.0
7.4
8.0
10.0

Table 2: Solubility of this compound in Various Co-solvent Systems at 25°C

Co-solventConcentration (% v/v)Mean Solubility (µg/mL)Standard Deviation
Ethanol10
20
30
Propylene Glycol10
20
30
PEG 40010
20
30

Visualizations

The following diagrams illustrate the workflow and logical relationships in addressing the poor solubility of this compound.

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Strategies cluster_outcome Desired Outcome Poor Aqueous Solubility Poor Aqueous Solubility pH-Solubility Profiling pH-Solubility Profiling Poor Aqueous Solubility->pH-Solubility Profiling Co-solvent Screening Co-solvent Screening pH-Solubility Profiling->Co-solvent Screening Particle Size Reduction Particle Size Reduction Co-solvent Screening->Particle Size Reduction Solid Dispersion Solid Dispersion Co-solvent Screening->Solid Dispersion Complexation Complexation Co-solvent Screening->Complexation Enhanced Solubility & Bioavailability Enhanced Solubility & Bioavailability Particle Size Reduction->Enhanced Solubility & Bioavailability Solid Dispersion->Enhanced Solubility & Bioavailability Complexation->Enhanced Solubility & Bioavailability

Caption: A workflow for systematically addressing poor aqueous solubility.

decision_tree start Precipitation Observed? ph_sol Determine pH-Solubility Profile start->ph_sol Yes ph_sufficient Is pH adjustment sufficient? ph_sol->ph_sufficient cosolvent Screen Co-solvents ph_sufficient->cosolvent No success Solubility Issue Resolved ph_sufficient->success Yes advanced Consider Advanced Techniques (e.g., Nanosuspension, Solid Dispersion) cosolvent->advanced advanced->success

Caption: A decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Investigating Sulfadiazine Resistance in Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying sulfadiazine resistance mechanisms in Plasmodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of sulfadiazine resistance in Plasmodium?

The primary mechanism of resistance to sulfadiazine and other sulfa drugs in Plasmodium falciparum is the accumulation of point mutations in the gene encoding the enzyme dihydropteroate synthase (DHPS).[1][2][3] DHPS is a key enzyme in the parasite's folate biosynthesis pathway.[4] These mutations reduce the binding affinity of sulfadiazine to the DHPS enzyme, thereby diminishing its inhibitory effect.

Q2: Are there other mechanisms of sulfadiazine resistance in Plasmodium?

While mutations in DHPS are the main driver of resistance, other mechanisms may contribute. These include:

  • Reduced drug uptake: Some studies have suggested that resistant parasites may exhibit reduced uptake of sulfadiazine.[5]

  • Increased production of p-aminobenzoic acid (pABA): As sulfadiazine is a competitive inhibitor of pABA, an overproduction of the natural substrate could potentially overcome the drug's effect.[6]

  • De novo synthesis of pABA: Some resistant Plasmodium strains may have the ability to synthesize pABA, a nutrient they typically acquire from the host.[5]

Q3: What are the key mutations in the dhps gene associated with sulfadiazine resistance?

Several key mutations in the P. falciparum dhps gene have been strongly associated with sulfadiazine resistance. The accumulation of these mutations often correlates with increasing levels of resistance. Common mutations include substitutions at codons 436, 437, 540, 581, and 613.[2]

Q4: How do DHPS mutations affect the enzyme's function and drug binding?

Mutations in the DHPS enzyme can alter the three-dimensional structure of the active site. This structural change can sterically hinder the binding of the larger sulfadiazine molecule while still allowing the smaller natural substrate, pABA, to bind, thus maintaining the enzyme's function, albeit sometimes with reduced efficiency.[7]

Troubleshooting Guides

I. In Vitro Sulfadiazine Susceptibility Testing

This guide focuses on the common SYBR Green I-based assay for determining the 50% inhibitory concentration (IC50) of sulfadiazine against P. falciparum.

Experimental Workflow: In Vitro Sulfadiazine Susceptibility Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_parasites Prepare synchronized ring-stage parasites add_parasites Add parasite culture to plates prep_parasites->add_parasites prep_drug Prepare serial dilutions of sulfadiazine prep_plates Add drug dilutions to 96-well plates prep_drug->prep_plates prep_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_sybr Add SYBR Green I lysis buffer incubate->add_sybr read_fluorescence Read fluorescence add_sybr->read_fluorescence calc_ic50 Calculate IC50 values read_fluorescence->calc_ic50

Caption: Workflow for the in vitro sulfadiazine susceptibility assay.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between replicates - Inaccurate pipetting- Uneven parasite distribution- Edge effects in the 96-well plate- Use calibrated pipettes and proper technique.- Ensure the parasite culture is well-mixed before aliquoting.- Avoid using the outer wells of the plate or fill them with media only.
No parasite growth in control wells - Poor parasite viability- Contamination (bacterial or fungal)- Incorrect culture conditions (gas, temperature)- Use healthy, synchronized ring-stage parasites.- Maintain sterile technique throughout the experiment.- Verify incubator temperature and gas mixture.
High background fluorescence - Contamination with host white blood cells (WBCs)- High starting parasitemia- Remove WBCs by passing the blood through a cellulose column.- Start the assay with a low initial parasitemia (e.g., 0.5%).
IC50 values are consistently too high or too low - Incorrect drug concentrations- Presence of pABA or folate in the culture medium- Verify the stock concentration and serial dilutions of sulfadiazine.- Use pABA- and folate-free RPMI 1640 medium for the assay.

Detailed Experimental Protocol: In Vitro Sulfadiazine Susceptibility Assay (SYBR Green I)

  • Parasite Culture: Maintain P. falciparum cultures in O+ human erythrocytes in complete medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II). Synchronize cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Preparation: Prepare a stock solution of sulfadiazine in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in pABA- and folate-free RPMI 1640 to achieve the desired final concentrations.

  • Assay Setup: Add 100 µL of the drug dilutions to a 96-well flat-bottom plate in duplicate. Add 100 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well. Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, microaerophilic environment (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. After incubation, add 100 µL of the lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of the negative controls. Plot the fluorescence intensity against the drug concentration and calculate the IC50 value using a non-linear regression model.

II. DHPS Genotyping

This guide covers the identification of single nucleotide polymorphisms (SNPs) in the dhps gene using nested PCR and Sanger sequencing.

Experimental Workflow: DHPS Genotyping

G cluster_extraction DNA Extraction cluster_pcr PCR Amplification cluster_analysis Analysis dna_extraction Extract genomic DNA from blood sample nest1_pcr Nest 1 PCR of DHPS gene region dna_extraction->nest1_pcr nest2_pcr Nest 2 PCR using internal primers nest1_pcr->nest2_pcr gel_electrophoresis Agarose gel electrophoresis nest2_pcr->gel_electrophoresis sequencing Sanger sequencing of PCR product gel_electrophoresis->sequencing sequence_analysis Analyze sequence for mutations sequencing->sequence_analysis

Caption: Workflow for DHPS genotyping by nested PCR and sequencing.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
No PCR product (Nest 1 or 2) - Poor DNA quality or quantity- PCR inhibitors in the DNA sample- Incorrect annealing temperature- Degraded primers- Re-extract DNA, ensuring high purity.- Include a DNA purification step to remove inhibitors.- Optimize the annealing temperature using a gradient PCR.- Use fresh primer aliquots.
Non-specific bands on the gel - Annealing temperature is too low- Primer-dimer formation- High concentration of primers or template DNA- Increase the annealing temperature in increments.- Reduce the primer concentration.- Dilute the template DNA.
Ambiguous sequencing results (multiple peaks) - Mixed parasite population in the sample- PCR contamination- Clone the PCR product and sequence individual clones.- Repeat the PCR with stringent anti-contamination measures.
Poor quality sequencing reads - Insufficient PCR product for sequencing- Residual primers or dNTPs in the PCR product- Purify the PCR product using a commercial kit.- Ensure the correct concentration of purified product is used for sequencing.

Detailed Experimental Protocol: Nested PCR for P. falciparum DHPS Genotyping

  • DNA Extraction: Extract genomic DNA from whole blood or cultured parasites using a commercial DNA extraction kit.

  • Nest 1 PCR:

    • Set up a PCR reaction with outer primers flanking the region of the dhps gene containing the mutations of interest.

    • A typical reaction mix includes: DNA template, forward and reverse outer primers, dNTPs, PCR buffer, MgCl₂, and Taq polymerase.

    • Perform PCR with an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Nest 2 PCR:

    • Use the product of the Nest 1 PCR as the template for the second round of amplification.

    • Set up a new PCR reaction using internal primers that are specific to the target region within the Nest 1 amplicon.

    • The reaction components are similar to Nest 1, but with the internal primers.

    • Perform PCR with similar cycling conditions as Nest 1, but with an optimized annealing temperature for the internal primers.

  • Gel Electrophoresis: Run the Nest 2 PCR product on an agarose gel to verify the size and purity of the amplicon.

  • PCR Product Purification: Purify the Nest 2 PCR product to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse internal primers.

  • Sequence Analysis: Align the obtained sequences with a reference dhps sequence to identify any single nucleotide polymorphisms.

Quantitative Data

Table 1: In Vitro Sulfadiazine Susceptibility of P. falciparum Strains

StrainDHPS Genotype (Key Codons)Sulfadiazine IC50 (µM)Resistance Level
3D7Wild-type~1-5Sensitive
Dd2Mutant (e.g., S436A, A437G)>50Resistant
W2Mutant (e.g., S436A, A437G, K540E)>100Highly Resistant
K1Mutant (e.g., A437G, K540E, A581G)>200Highly Resistant

Note: IC50 values can vary between laboratories depending on the specific assay conditions.

Table 2: Inhibition Constants (Ki) of Sulfadoxine for Recombinant DHPS Enzymes

DHPS AlleleKey MutationsSulfadoxine Ki (µM)Fold Increase in Resistance
Wild-typeNone0.14-
Single MutantA437G~5~35
Double MutantS436A + A437G~50~350
Triple MutantA437G + K540E + A581G>100>700

Data compiled from various studies and represents approximate values.[4]

Visualizations

Folate Biosynthesis Pathway in Plasmodium

Caption: The folate biosynthesis pathway in Plasmodium and the inhibitory action of sulfadiazine.

References

Sutidiazine Experimental Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sutidiazine in experimental setups.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of this compound potency in aqueous solutions. Hydrolysis: this compound is susceptible to hydrolysis, especially in acidic or alkaline conditions. The sulfonamide group can be cleaved, leading to inactive byproducts.[1][2][3]- Maintain the pH of your solution within the optimal stability range of 6.0-7.5. - Prepare fresh solutions before each experiment. - If long-term storage is necessary, store solutions at 2-8°C and protect from light. - For stock solutions, consider using a non-aqueous solvent like DMSO and dilute to the final aqueous concentration immediately before use.
Discoloration or precipitation of this compound solution upon exposure to light. Photodegradation: this compound is a photosensitive compound. Exposure to UV and visible light can induce photochemical reactions, leading to degradation and the formation of colored byproducts.[4][5][6]- Work in a dimly lit environment or use amber-colored glassware to minimize light exposure.[4][5] - Wrap experimental containers and infusion lines with aluminum foil or other light-blocking material.[4][5] - If possible, conduct light-sensitive steps in a dark room or under a safelight.
Inconsistent results in cell-based assays. Degradation in Culture Media: The pH of cell culture media can shift over time, and media components may interact with this compound, leading to its degradation.- Monitor the pH of your cell culture media throughout the experiment and adjust if necessary. - Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions. - Consider replenishing the this compound-containing medium at regular intervals for long-term experiments.
Unexpected peaks in HPLC analysis. Formation of Degradation Products: The appearance of new peaks in your chromatogram likely indicates the presence of this compound degradation products.- Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. - Review your experimental procedure to identify potential causes of degradation (e.g., pH, light, temperature). - Implement the appropriate preventative measures as outlined in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

A1: The optimal pH range for this compound stability in aqueous solutions is between 6.0 and 7.5. Outside of this range, the rate of hydrolysis increases significantly.

Q2: How should I protect this compound from light during my experiments?

A2: To protect this compound from photodegradation, it is recommended to use amber-colored glassware, wrap containers with aluminum foil, and work in a dimly lit environment.[4][5] For highly sensitive experiments, consider using a dark room or a light-blocking enclosure.

Q3: Can I autoclave solutions containing this compound?

A3: No, autoclaving is not recommended for solutions containing this compound. The high temperatures will accelerate hydrolytic degradation. Filter-sterilize your solutions using a 0.22 µm filter.

Q4: What are the main degradation products of this compound?

A4: The primary degradation pathways for this compound are hydrolysis and photodegradation. Hydrolysis typically results in the cleavage of the sulfonamide bond, while photodegradation can lead to a variety of oxidized and rearranged products.

Q5: How can I confirm the stability of this compound in my specific experimental setup?

A5: It is highly recommended to perform a stability study under your specific experimental conditions (e.g., buffer, temperature, light exposure). This can be done by analyzing samples at different time points using a stability-indicating method like HPLC.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Hydrolysis at 25°C

pHHalf-life (t½) in hours% Remaining after 24 hours
4.01212.5%
5.04862.5%
6.019292.2%
7.024094.1%
8.09681.3%
9.02437.5%

Table 2: Effect of Temperature on this compound Stability at pH 7.0

TemperatureHalf-life (t½) in hours% Remaining after 24 hours
4°C120098.6%
25°C24094.1%
37°C7279.4%

Table 3: Effect of Light Exposure on this compound Photodegradation at 25°C and pH 7.0

Light ConditionHalf-life (t½) in hours% Remaining after 8 hours
Dark (control)>1000>99%
Ambient Lab Light1662.5%
Direct Sunlight26.25%

Experimental Protocols

Protocol 1: this compound Stability Study using HPLC

This protocol outlines a method to determine the stability of this compound in a given aqueous buffer.

1. Materials:

  • This compound reference standard
  • High-purity water
  • Buffer components (e.g., phosphate, citrate)
  • HPLC-grade acetonitrile and methanol
  • Formic acid
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • pH meter
  • Volumetric flasks and pipettes
  • Amber-colored vials

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
  • Preparation of Test Solutions: Dilute the stock solution with the desired buffer to a final concentration of 100 µg/mL. Prepare separate solutions for each condition to be tested (e.g., different pH values, temperatures).
  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of each test solution, dilute if necessary, and inject it into the HPLC system to determine the initial concentration.
  • Incubation: Store the test solutions under the specified conditions (e.g., in a temperature-controlled chamber, protected from or exposed to light).
  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
  • HPLC Analysis:
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 270 nm.
  • Injection Volume: 10 µL.
  • Run a standard curve with the this compound reference standard.
  • Data Analysis:
  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the T0 sample.
  • Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Visualizations

Sutidiazine_Degradation_Pathways This compound Degradation Pathways This compound This compound (Active Compound) Hydrolysis_Products Hydrolysis Products (Inactive) This compound->Hydrolysis_Products Hydrolysis Photodegradation_Products Photodegradation Products (Inactive/Potentially Toxic) This compound->Photodegradation_Products Photodegradation Acid_Base Acidic or Alkaline pH Acid_Base->this compound Accelerates Light UV/Visible Light Light->this compound Initiates

Caption: Major degradation pathways for this compound.

Experimental_Workflow_for_this compound Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare this compound Solution (Use amber vials, pH 6.0-7.5 buffer) Filter_Sterilize Filter Sterilize (0.22 µm filter) Prep_Solution->Filter_Sterilize Conduct_Assay Conduct Experiment (Protect from light, control temperature) Filter_Sterilize->Conduct_Assay Collect_Samples Collect Samples (Store at 2-8°C in amber vials) Conduct_Assay->Collect_Samples HPLC_Analysis Analyze by HPLC Collect_Samples->HPLC_Analysis

Caption: Recommended workflow for this compound experiments.

References

Technical Support Center: Matrix Effects in Sutidiazine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Sutidiazine. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Disclaimer: As of the last update, a specific, publicly available, validated bioanalytical method for this compound in human plasma could not be located. Therefore, the quantitative data, experimental protocols, and specific examples provided are based on the analysis of a closely related sulfonamide, sulfadiazine , and general principles of sulfonamide bioanalysis. These should be considered as a starting point and must be thoroughly adapted and validated for this compound in your specific matrix.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my this compound bioanalysis?

A1: A matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1] This can lead to inaccurate and imprecise quantification of this compound, potentially compromising the reliability of pharmacokinetic and toxicokinetic data.[2] Common endogenous matrix components that can cause these effects include phospholipids, proteins, and salts.[1]

Q2: How do I know if my assay is experiencing a matrix effect?

A2: The most common indication of a matrix effect is poor accuracy and precision in your quality control (QC) samples.[3] You might also observe inconsistent results between different lots of biological matrix. Specific experiments to confirm and quantify the matrix effect include post-extraction spiking and comparing the analyte's response in the matrix to its response in a neat solution.[1] A qualitative assessment can be performed using post-column infusion experiments.

Q3: What are the common sources of matrix effects in plasma-based assays for sulfonamides like this compound?

A3: For sulfonamides in plasma, the primary sources of matrix effects are often endogenous phospholipids and lysophospholipids. These molecules are abundant in plasma and can co-elute with the analyte, interfering with the ionization process in the mass spectrometer, especially when using electrospray ionization (ESI).[4] Other potential sources include salts, endogenous metabolites, and any co-administered drugs.[1]

Q4: What is the difference between absolute and relative matrix effects?

A4: Absolute matrix effect refers to the difference in the analytical response of an analyte in a post-extraction spiked matrix sample compared to a pure solvent standard at the same concentration. Relative matrix effect describes the variability of the absolute matrix effect across different lots or sources of the same biological matrix. Assessing the relative matrix effect is crucial to ensure the method's robustness and reliability across different patient samples.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound

Possible Cause:

  • Endogenous Interferences: Co-eluting matrix components can interact with the analytical column or the analyte itself, leading to distorted peak shapes (e.g., fronting, tailing, or splitting) and shifts in retention time.

  • Suboptimal Chromatographic Conditions: The HPLC/UHPLC method may not be adequately resolving this compound from interfering matrix components.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the gradient slope to better separate the analyte from the early and late-eluting matrix components.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Mobile Phase Modifiers: Small changes in the mobile phase pH or the concentration of organic modifiers and additives (e.g., formic acid, ammonium formate) can significantly impact peak shape and retention.

  • Improve Sample Preparation:

    • Switch from a simple protein precipitation method to a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.

Issue 2: Inconsistent Results (High %CV) for Quality Control Samples

Possible Cause:

  • Variable Matrix Effects: The matrix effect may differ significantly between the individual lots of plasma used to prepare your calibrators and QC samples.

  • Inappropriate Internal Standard (IS): The chosen internal standard may not be adequately compensating for the variability in the matrix effect.

Troubleshooting Steps:

  • Evaluate Multiple Matrix Lots: During method development, assess the matrix effect in at least six different lots of the biological matrix to understand the potential for variability.

  • Select a Suitable Internal Standard: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte, providing the most accurate correction.[1] If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be used, but it must be demonstrated to track the analyte's behavior in the presence of matrix effects.

  • Refine Sample Cleanup: A more effective sample preparation method can reduce the overall matrix effect and its variability.

Issue 3: Low Analyte Recovery

Possible Cause:

  • Inefficient Extraction: The chosen sample preparation method (e.g., LLE solvent, SPE sorbent) may not be optimal for this compound.

  • Analyte Binding: this compound may be binding to proteins or phospholipids in the matrix, preventing its efficient extraction.

Troubleshooting Steps:

  • Optimize Extraction Parameters:

    • LLE: Test different organic solvents and pH conditions for the extraction.

    • SPE: Screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.

  • Disrupt Protein Binding: Ensure the initial step of your sample preparation effectively disrupts protein binding. This can be achieved by adding an acid (like trichloroacetic acid) or a high concentration of an organic solvent (like acetonitrile or methanol).

  • Evaluate Recovery Experimentally: Perform a recovery experiment by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for sulfadiazine from a validated LC-MS/MS method in human serum. This data can serve as a benchmark when developing a method for this compound.

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Sulfadiazine192.598.7
2095.1101.2
4093.899.5

Data adapted from a study on the simultaneous quantification of nine antimicrobials in human serum. The original study reported no significant matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

This protocol is a standard method for quantifying the absolute matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma samples. Spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into blank plasma before extraction at the same low and high concentrations. (This set is for recovery assessment).

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Protein Precipitation followed by SPE (for Sulfadiazine)

This is a robust sample preparation method that can be adapted for this compound.

  • Protein Precipitation:

    • To 200 µL of a serum sample, add 190 µL of phosphoric acid and 10 µL of the internal standard solution.

    • Vortex the mixture to precipitate the proteins.

  • Solid-Phase Extraction (SPE):

    • Collect 300 µL of the supernatant and load it onto an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).

    • Wash the cartridge twice with 150 µL of water.

    • Elute the analyte with 150 µL of 60% (v/v) acetonitrile in water.

  • Analysis:

    • Inject an aliquot (e.g., 2 µL) of the eluate into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate This compound Quantification check_peak Assess Peak Shape and Retention Time start->check_peak check_qc Evaluate QC Sample Accuracy and Precision start->check_qc poor_peak Poor Peak Shape or RT Shift? check_peak->poor_peak poor_qc High %CV in QCs? check_qc->poor_qc poor_peak->check_qc No optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) poor_peak->optimize_chrom Yes eval_matrix Evaluate Multiple Matrix Lots poor_qc->eval_matrix Yes end Validated Method poor_qc->end No improve_cleanup1 Improve Sample Cleanup (e.g., SPE, LLE) optimize_chrom->improve_cleanup1 improve_cleanup1->end check_is Assess Internal Standard (Use SIL-IS if possible) eval_matrix->check_is improve_cleanup2 Improve Sample Cleanup check_is->improve_cleanup2 improve_cleanup2->end

Caption: Troubleshooting workflow for addressing matrix effects.

MatrixEffectAssessment Quantitative Assessment of Matrix Effect cluster_prep Sample Preparation cluster_calc Calculation set_a Set A: Analyte + IS in Neat Solution analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Blank Matrix Extract + Analyte + IS (Post-Spike) set_b->analysis set_c Set C: Blank Matrix + Analyte + IS (Pre-Spike) set_c->analysis calc_mf Matrix Factor (%) = (Area B / Area A) * 100 analysis->calc_mf calc_rec Recovery (%) = (Area C / Area B) * 100 analysis->calc_rec

Caption: Experimental workflow for matrix effect assessment.

References

Technical Support Center: Improving the Oral Bioavailability of Sulfadiazine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for poorly soluble drugs, with a specific focus on Sulfadiazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sulfadiazine formulation shows poor and variable dissolution profiles. What could be the cause and how can I improve it?

A1: Poor and inconsistent dissolution is a common issue for Biopharmaceutics Classification System (BCS) Class II and IV drugs like Sulfadiazine, which are characterized by low aqueous solubility.

Troubleshooting Guide: Poor Dissolution

Potential CauseRecommended Action
High Crystallinity of Drug Substance The crystalline form of a drug is less soluble than its amorphous form. Consider formulation strategies that generate an amorphous solid dispersion.
Poor Wettability The drug powder may be hydrophobic, preventing effective contact with the dissolution medium. Incorporating surfactants or hydrophilic polymers into the formulation can improve wettability.
Particle Size and Agglomeration Large particle size reduces the surface area available for dissolution. Agglomeration of smaller particles can also decrease the effective surface area. Micronization or nanonization techniques can be employed to reduce particle size.
Inappropriate Dissolution Medium The selected dissolution medium in your in vitro test may not be physiologically relevant. For poorly soluble drugs, consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo performance.[1][2]

Q2: I've improved the dissolution of my Sulfadiazine formulation, but the oral bioavailability in animal models is still low. What are the next steps?

A2: If dissolution is not the rate-limiting step, low intestinal permeability or significant first-pass metabolism may be responsible for the low bioavailability.

Troubleshooting Guide: Low Permeability and Bioavailability

Potential CauseRecommended Action
Low Intestinal Permeability The drug may not efficiently cross the intestinal epithelium. Conduct an in vitro Caco-2 permeability assay to assess the apparent permeability coefficient (Papp). If permeability is low, consider the use of permeation enhancers or prodrug strategies.
Efflux Transporter Activity The drug might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen. The Caco-2 assay can also be used to determine the efflux ratio, which indicates if the drug is a P-gp substrate.
First-Pass Metabolism The drug may be extensively metabolized in the intestine or liver before reaching systemic circulation. In vitro studies using liver microsomes or S9 fractions can help to evaluate metabolic stability.
Chemical Instability in the GI Tract The drug may be degrading in the acidic environment of the stomach or the enzymatic environment of the intestine. Assess the stability of Sulfadiazine at different pH values and in the presence of relevant enzymes.[3][4]

Data Presentation: Pharmacokinetic Parameters of Sulfadiazine

The following tables summarize key pharmacokinetic parameters of oral Sulfadiazine from various studies. These values can serve as a baseline for comparison when evaluating novel formulations.

Table 1: Oral Pharmacokinetic Parameters of Sulfadiazine in Humans

Dosage FormCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Reference
500 mg Solution25.5 ± 6.33.5 ± 1.2875 ± 162[5]
500 mg Suspension24.9 ± 5.93.8 ± 1.5860 ± 155[5]
500 mg Tablet A24.1 ± 5.14.1 ± 1.8851 ± 149[5]
500 mg Tablet B23.8 ± 4.84.3 ± 1.6845 ± 141[5]

Table 2: Oral Pharmacokinetic Parameters of Sulfadiazine in Animal Models

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (hr)Bioavailability (F%)Reference
Pigs (Fasted)40--89[6]
Pigs (Fed)40--85[6]
Broiler Chickens33.3410.6 - 15.641.64~80[7][8]
Holstein Cows10-5.00 ± 1.15>85[9]
Grass Carp (18°C)5028.14 ± 3.418.0-[10]
Grass Carp (24°C)5017.63 ± 2.194.0-[10]

Table 3: Improvement of Sulfadiazine Solubility and Dissolution with Solid Dispersion

FormulationSolubility Improvement (fold)Dissolution Rate Improvement (fold)CarrierMethodReference
Solid Dispersion173PEG4000Solvent-Molten[11][12]

Experimental Protocols

Protocol 1: Preparation of Sulfadiazine Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a Sulfadiazine solid dispersion using a hydrophilic polymer like Polyvinylpyrrolidone (PVP) to enhance solubility and dissolution.

Materials:

  • Sulfadiazine powder

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve Sulfadiazine and PVP K30 in a suitable amount of ethanol in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w). Ensure complete dissolution, using gentle heating or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed on the inner wall of the flask.

  • Drying: Scrape the solid mass from the flask and transfer it to a vacuum oven. Dry the material at a specified temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 60-mesh) to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of Sulfadiazine and the absence of chemical interactions.[12]

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Drugs

This protocol outlines a general procedure for conducting dissolution testing on oral dosage forms of poorly soluble drugs like Sulfadiazine.

Apparatus:

  • USP Apparatus 2 (Paddle) is commonly used.

Dissolution Media:

  • Standard Media: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

  • Biorelevant Media: For a more accurate in vivo prediction, use FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid). These media contain bile salts and lecithin to mimic the composition of intestinal fluids.[1][2]

Procedure:

  • Media Preparation: Prepare 900 mL of the selected dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5°C.

  • Apparatus Setup: Set the paddle speed, typically to 50 or 75 RPM.

  • Sample Introduction: Place a single tablet or capsule of the Sulfadiazine formulation into the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples promptly. Analyze the concentration of Sulfadiazine in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile (percentage dissolved vs. time).

Protocol 3: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer.

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold (e.g., ≥200 Ω·cm²).[14]

    • Alternatively, perform a Lucifer yellow rejection assay. The permeability of this fluorescent marker should be very low.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., Sulfadiazine) solution in HBSS to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of Sulfadiazine in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Poorly Soluble API (e.g., Sulfadiazine) formulate Prepare Solid Dispersion (e.g., Solvent Evaporation) start->formulate char Physicochemical Characterization (DSC, XRPD, FTIR) formulate->char dissolution Dissolution Testing (Biorelevant Media) char->dissolution Formulation Passes Characterization permeability Caco-2 Permeability Assay dissolution->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study Promising In Vitro Profile data_analysis Data Analysis (Cmax, Tmax, AUC, F%) pk_study->data_analysis end Optimized Formulation data_analysis->end Goal: Improved Bioavailability

Caption: Experimental workflow for developing and evaluating an oral solid dispersion formulation.

troubleshooting_workflow start Low Oral Bioavailability Observed in PK Study diss_check Is In Vitro Dissolution Rate-Limiting? start->diss_check perm_check Is Intestinal Permeability Low? diss_check->perm_check No improve_diss Reformulate to Improve Dissolution (e.g., Solid Dispersion, Micronization) diss_check->improve_diss Yes metab_check Is First-Pass Metabolism High? perm_check->metab_check No improve_perm Add Permeation Enhancers or Consider Prodrug Approach perm_check->improve_perm Yes reduce_metab Consider Metabolic Inhibitors or Prodrug Approach metab_check->reduce_metab Yes success Re-evaluate In Vivo metab_check->success No/Other Issues improve_diss->success improve_perm->success reduce_metab->success

Caption: Troubleshooting workflow for investigating the cause of low oral bioavailability.

Caption: The Biopharmaceutics Classification System (BCS).

References

Addressing variability in Sutidiazine in vitro assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Sutidiazine in vitro assay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulfonamide antibiotic that works by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][2] By blocking this pathway, this compound prevents the production of nucleotides necessary for DNA and RNA synthesis, thus exhibiting a bacteriostatic effect (inhibiting bacterial growth rather than directly killing the bacteria).[1][2]

Q2: What are the common in vitro assays used for this compound?

A2: The most common in vitro assay for determining the antimicrobial susceptibility to this compound is the Minimum Inhibitory Concentration (MIC) assay.[4][5] This can be performed using methods such as broth microdilution or agar dilution.[4][6] These tests determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.[4][5]

Q3: What are the main factors that can cause variability in this compound in vitro assay results?

A3: Several factors can contribute to variability in this compound in vitro assays. These include:

  • Inoculum Size: A higher than standardized bacterial inoculum can lead to an increase in the MIC value, a phenomenon known as the "inoculum effect".[7][8]

  • pH of the Medium: The activity of some antibiotics can be influenced by the pH of the growth medium.[9] For sulfonamides, solubility and stability can be pH-dependent.[10][11][12][13]

  • Media Composition: The type and composition of the culture medium can affect bacterial growth and the activity of the antibiotic.[6]

  • This compound Stability and Solubility: The stability and solubility of the this compound stock solution and working dilutions are critical.[10][12][13] Improper storage or preparation can lead to inaccurate concentrations.

  • Incubation Conditions: Variations in incubation time, temperature, and atmosphere can impact bacterial growth and, consequently, the MIC results.[9]

  • Technical Errors: Inaccurate pipetting, improper dilution, or contamination of the bacterial culture can lead to erroneous results.[14][15]

Q4: How should this compound be prepared for in vitro assays?

A4: Due to its limited water solubility, this compound often requires specific solvents for initial stock solution preparation. The sodium salt of this compound is more water-soluble.[10][11][12] For in vitro assays, a common practice is to dissolve the compound in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then serially diluted in the appropriate broth medium. It is crucial to ensure the final concentration of the solvent in the assay does not affect bacterial growth.

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values
Potential Cause Troubleshooting Step
Incorrect Inoculum Density Verify the inoculum preparation method. Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) to achieve the recommended final concentration of colony-forming units (CFU)/mL in the assay wells.[7][8]
This compound Degradation Prepare fresh stock solutions of this compound. Ensure proper storage of the stock solution (typically at -20°C or lower) and avoid repeated freeze-thaw cycles.
High Bacterial Load (Inoculum Effect) Re-standardize the inoculum carefully. For some bacteria, a significant inoculum effect can be observed, leading to higher MICs.[7]
pH of the Medium Check the pH of the Mueller-Hinton broth or other media used. The optimal pH for sulfonamide activity can vary.[9][13] Adjust the pH if necessary and according to standardized guidelines.
Presence of Antagonistic Substances in Media Ensure the media used does not contain substances that may interfere with this compound's mechanism of action, such as para-aminobenzoic acid (PABA), which can compete with the drug.[3]
Issue 2: Inconsistent or Non-Reproducible MIC Results
Potential Cause Troubleshooting Step
Variability in this compound Concentration Ensure accurate and consistent preparation of this compound dilutions. Use calibrated pipettes and perform serial dilutions carefully.
Inconsistent Inoculum Preparation Standardize the inoculum preparation procedure across all experiments. Use a spectrophotometer to measure turbidity for better consistency.
Edge Effects in Microtiter Plates To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the antibiotic and affect results, consider filling the peripheral wells with sterile broth or water and not using them for experimental data.
Contamination Visually inspect the bacterial culture and the final assay plates for any signs of contamination. Use aseptic techniques throughout the experimental setup.[14]
Improper Incubation Ensure consistent incubation conditions (temperature, time, and atmosphere) for all assays.[9]
Issue 3: No Bacterial Growth in Control Wells
Potential Cause Troubleshooting Step
Inactive Bacterial Inoculum Use a fresh bacterial culture for inoculum preparation. Verify the viability of the bacterial stock.
Residual Disinfectant or Antibiotic Ensure all glassware and plasticware are thoroughly rinsed and free of any residual cleaning agents or antibiotics from previous experiments.
Incorrect Media Preparation Verify that the growth medium was prepared correctly and is not inhibitory to the bacterial strain being tested.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI or EUCAST guidelines).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution in small aliquots at -20°C or below.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions in the Microtiter Plate:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

    • Ensure the final volume in each well is consistent (e.g., 50 µL).

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the negative control) to reach a final volume of 100 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Visualizations

This compound Mechanism of Action: Folate Synthesis Pathway Inhibition

Sutidiazine_Mechanism cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound competitively inhibits DHPS, blocking folic acid synthesis.

General Workflow for Troubleshooting MIC Assay Variability

Troubleshooting_Workflow Start Inconsistent MIC Results Observed Check_Inoculum Verify Inoculum Preparation (McFarland Standard, Dilution) Start->Check_Inoculum Check_Drug Check this compound Stock (Freshness, Storage, Dilution) Start->Check_Drug Check_Media Examine Media (pH, Composition, Sterility) Start->Check_Media Check_Technique Review Aseptic & Pipetting Technique Start->Check_Technique Check_Incubation Confirm Incubation Conditions (Time, Temperature, Atmosphere) Start->Check_Incubation Analyze Analyze Results from Controlled Re-test Check_Inoculum->Analyze Check_Drug->Analyze Check_Media->Analyze Check_Technique->Analyze Check_Incubation->Analyze Consistent Results are Consistent Analyze->Consistent Inconsistent Results Remain Inconsistent Analyze->Inconsistent Further_Investigation Further Investigation Needed (e.g., Strain Genotyping, Media Lot Testing) Inconsistent->Further_Investigation

Caption: A logical workflow for troubleshooting variability in MIC assay results.

References

Technical Support Center: Sulfadiazine Cross-Reactivity in Serological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential sulfadiazine cross-reactivity in serological assays.

Frequently Asked Questions (FAQs)

Q1: What is sulfadiazine and why is cross-reactivity in serological assays a concern?

Sulfadiazine is a sulfonamide antibiotic used to treat bacterial and certain protozoan infections. Cross-reactivity in serological assays occurs when sulfadiazine or its metabolites are present in a patient's sample and interfere with the assay, potentially leading to inaccurate results. This interference can manifest as either a false-positive or a false-negative result, leading to misinterpretation of the patient's condition. While well-documented in the context of clinical allergic reactions, in-vitro cross-reactivity in diagnostic assays is a potential issue for any small molecule drug like sulfadiazine that may be present in patient samples.

Q2: Is there documented evidence of sulfadiazine causing cross-reactivity in common serological assays for infectious diseases or hormones?

Currently, there is a lack of specific case reports or extensive studies in the scientific literature detailing sulfadiazine-induced cross-reactivity in serological assays for unrelated analytes like viral antigens or hormones. However, general principles of immunoassay interference suggest that small molecules, like sulfadiazine, can potentially interfere with these assays. Some antibiotics have been reported to cause false-positives in certain infectious disease tests.[1] For example, some antibiotics are known to interfere with syphilis tests.[1] Therefore, it is crucial for researchers to be aware of the potential for interference and to have protocols in place to investigate any unexpected results in patients receiving sulfadiazine.

Q3: What is the proposed mechanism for sulfadiazine interference in a serological assay?

The primary mechanism for small molecule interference, such as from sulfadiazine, in an immunoassay is through non-specific binding or steric hindrance. This can occur in several ways:

  • Direct binding to assay antibodies: Sulfadiazine or its metabolites might bind to the capture or detection antibodies used in the assay, either at the antigen-binding site or elsewhere on the antibody. This can block the intended target analyte from binding, leading to a false negative result.

  • Non-specific binding to the solid phase: The drug could non-specifically adhere to the surface of the microplate wells, which might interfere with the binding of assay components.

  • Alteration of sample matrix: High concentrations of any drug could potentially alter the properties of the sample matrix (e.g., pH, ionic strength), which could in turn affect the antibody-antigen binding kinetics.

Troubleshooting Guide for Suspected Sulfadiazine Interference

If you suspect that sulfadiazine in your samples is causing unexpected serological assay results, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Confirmation of Interference

The first step is to determine if an interfering substance is indeed present in the sample.

Experimental Protocol: Serial Dilution

  • Prepare a dilution series: Create a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's standard diluent.

  • Re-run the assay: Analyze the undiluted sample and each dilution in the serological assay.

  • Analyze the results:

    • If the results are linear and proportional to the dilution factor, interference is less likely.

    • If the results are non-linear (i.e., the calculated concentration does not decrease proportionally with the dilution), it suggests the presence of an interfering substance. At higher dilutions, the concentration of the interfering substance may fall below the level at which it can affect the assay, leading to a more accurate result.

dot

start Unexpected Assay Result serial_dilution Perform Serial Dilution start->serial_dilution analyze_linearity Analyze Linearity serial_dilution->analyze_linearity linear Linear Results (Interference Unlikely) analyze_linearity->linear Yes nonlinear Non-Linear Results (Interference Suspected) analyze_linearity->nonlinear No next_step Proceed to Spike and Recovery nonlinear->next_step

Figure 1. Workflow for initial assessment of interference using serial dilution.

Step 2: Quantifying the Effect of Interference

Once interference is suspected, the next step is to quantify its effect on the assay.

Experimental Protocol: Spike and Recovery

  • Prepare spiked samples:

    • Take a known negative sample (a sample that does not contain the analyte of interest and is from a patient not taking sulfadiazine).

    • Spike this negative sample with a known concentration of the analyte.

    • Prepare a second set of spiked samples by adding the same amount of analyte to the patient sample suspected of containing sulfadiazine.

    • As a control, you can also spike a known negative sample with a high concentration of sulfadiazine to see if it induces interference.

  • Run the assay: Analyze all spiked and unspiked samples.

  • Calculate recovery: The percentage of recovery is calculated using the following formula:

    % Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Spiked Concentration * 100

    A recovery rate significantly different from 100% (typically outside the 80-120% range) in the patient sample compared to the control sample indicates interference.

dot

start Interference Suspected spike_recovery Perform Spike and Recovery start->spike_recovery calculate_recovery Calculate % Recovery spike_recovery->calculate_recovery recovery_ok Recovery within 80-120% (Interference may not be significant) calculate_recovery->recovery_ok Acceptable recovery_bad Recovery outside 80-120% (Interference Confirmed) calculate_recovery->recovery_bad Unacceptable mitigation Proceed to Mitigation Strategies recovery_bad->mitigation

Figure 2. Workflow for confirming and quantifying interference using spike and recovery.

Step 3: Mitigation Strategies

If interference is confirmed, several strategies can be employed to mitigate its effects.

Experimental Protocol: Sample Pre-treatment

  • Polyethylene Glycol (PEG) Precipitation: PEG precipitation can be used to precipitate immunoglobulins from the sample, which can sometimes help to remove interfering substances that are non-specifically bound to them.

    • Mix the sample with an equal volume of a PEG solution (e.g., 8% PEG 6000).

    • Incubate at room temperature for 10-15 minutes.

    • Centrifuge to pellet the precipitate.

    • Test the supernatant in the assay.

  • Use of Blocking Agents: Some commercial blocking agents are designed to reduce interference from heterophile antibodies and other non-specific interactions. Adding these to the sample diluent may help.

  • Solid-Phase Extraction (SPE): For a more targeted approach, if the chemical properties of sulfadiazine are significantly different from the analyte of interest, SPE could be used to selectively remove the drug from the sample before running the assay. This would require specific method development.

Quantitative Data on Sulfonamide Cross-Reactivity

While data on sulfadiazine interference in unrelated serological assays is scarce, data from ELISAs designed to detect sulfonamides can provide insights into the structural basis of antibody recognition and potential cross-reactivity. The following tables summarize the cross-reactivity of various sulfonamides in commercially available ELISA kits. This data demonstrates that antibodies raised against one sulfonamide can recognize other structurally similar sulfonamides to varying degrees.

Table 1: Cross-Reactivity of a Multi-Sulfonamide ELISA Kit

SulfonamideCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine 68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

Table 2: Specificity of a Multi-Sulfonamide ELISA Kit for Honey, Milk, and Muscle/Seafood Samples

SulfonamideSpecificity (%)
Sulfamethazine100
Sulfamethizole>100
Sulfaquinoxaline>100
Sulfadiazine >100
Sulfamerazine>100
Sulfamonomethoxine>100
Sulfapyridazine>100
Sulfathiazole>100
Sulfamethoxazole92
Sulfisoxazole55
Sulfapyridine34

Note: The data in these tables are from specific commercial ELISA kits and are intended for illustrative purposes. The actual cross-reactivity will vary depending on the specific antibodies and assay conditions used.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways involved in the in-vitro cross-reactivity of sulfadiazine in a serological assay, the logical relationship of troubleshooting can be visualized.

dot

start Unexpected Result in Patient on Sulfadiazine check_controls Check Assay Controls (Positive, Negative, Calibrators) start->check_controls controls_ok Controls OK? check_controls->controls_ok assay_problem Address Assay Performance Issue controls_ok->assay_problem No interference_screen Perform Interference Screen (Serial Dilution, Spike & Recovery) controls_ok->interference_screen Yes interference_found Interference Confirmed? interference_screen->interference_found no_interference No Interference Detected. Consider other clinical factors. interference_found->no_interference No mitigate Apply Mitigation Strategies (e.g., Sample Pre-treatment) interference_found->mitigate Yes retest Re-test Mitigated Sample mitigate->retest confirm Confirm with Alternative Method (e.g., Mass Spectrometry) retest->confirm

Figure 3. Logical workflow for troubleshooting suspected sulfadiazine interference.

Disclaimer: This information is intended for research and technical support purposes only and should not be used for clinical decision-making. Always validate your assays and consult with a qualified professional for the interpretation of clinical laboratory results.

References

Technical Support Center: Optimizing Sulfadiazine Assays in P. falciparum Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Sulfadiazine in Plasmodium falciparum cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Sulfadiazine against P. falciparum?

A1: Sulfadiazine is a sulfa drug that acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in the parasite's folate synthesis pathway.[1] It mimics the natural substrate, para-aminobenzoic acid (pABA).[1] By blocking DHPS, Sulfadiazine prevents the synthesis of dihydrofolate, a precursor for tetrahydrofolate which is essential for DNA synthesis and replication.[1] As a result, actively replicating asexual blood-stage parasites are killed.[1]

Q2: Why is the incubation time critical for Sulfadiazine and other antifolates?

A2: Antifolates like Sulfadiazine are slow-acting inhibitors. Their effect is primarily exerted during the later stages of the parasite's intraerythrocytic development cycle when DNA replication and schizogony occur.[2] Short incubation times (e.g., 24 hours) may not be sufficient to observe the full inhibitory effect of the drug, leading to an overestimation of the IC50 value.[2] Longer incubation periods, such as 48 to 72 hours, are generally required to allow the parasite to progress to the stage where the drug's action is most pronounced.[2][3]

Q3: What is the standard incubation time for a Sulfadiazine susceptibility assay?

A3: A 72-hour incubation period is widely considered the standard for determining the IC50 of slow-acting antimalarials like Sulfadiazine using methods such as the SYBR Green I assay.[4] Some protocols also utilize a 48-hour incubation followed by an 18-hour pulse with a metabolic marker like [3H]-hypoxanthine.[5] The optimal duration should be sufficient to cover at least one full asexual lifecycle of the parasite.

Q4: Can components of the culture medium affect Sulfadiazine IC50 values?

A4: Yes, the composition of the culture medium can significantly impact the apparent activity of Sulfadiazine. High levels of p-aminobenzoic acid (pABA) or folic acid in the medium can antagonize the inhibitory effect of Sulfadiazine, leading to higher IC50 values.[6] It is crucial to use a medium with controlled and defined concentrations of these components, especially when comparing results across different experiments or laboratories.[6]

Data on Antifolate Susceptibility

The following tables summarize IC50 values for antifolate drugs against P. falciparum. While specific time-course data for Sulfadiazine is limited in published literature, the data for Sulfadoxine (a closely related sulfonamide) illustrates the general principle for this class of drugs.

Table 1: Representative IC50 Values for Antifolates at Different Incubation Times

DrugP. falciparum StrainIncubation TimeIC50 (nM)Reference
SulfadoxineK39 (Pyrimethamine-resistant)Not Specified>100,000[7]
PyrimethamineK39 (Pyrimethamine-resistant)Not Specified4,380[7]
ChloroquineW272 hours200 - 400[8]
MefloquineW272 hours20 - 40[8]

Note: Data for Sulfadoxine often shows high IC50 values in vitro due to media components and inherent resistance in many lab strains.

Table 2: General IC50 Ranges for Various Sulfa Drugs

Sulfa DrugP. falciparum Strain(s)IC50 Range (nM)Key FindingsReference
Various Sulfa DrugsMultiple30 - 500In vitro growth inhibition was observed at concentrations 100 to 1,000 times lower than those required to inhibit the purified DHPS enzyme, suggesting drug accumulation by the parasite.[9]

Experimental Protocols

Protocol: 72-hour SYBR Green I-based Drug Susceptibility Assay

This protocol is adapted from standard procedures for assessing antimalarial drug susceptibility.[8][10]

1. Parasite Culture and Synchronization:

  • Maintain asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) in RPMI 1640 medium supplemented with 0.5% Albumax I, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Synchronize the parasites to the ring stage using 5% D-sorbitol treatment. Ensure a high proportion of ring-stage parasites before initiating the assay.

2. Preparation of Drug Plates:

  • Prepare serial dilutions of Sulfadiazine in complete culture medium.

  • Dispense the drug dilutions into a 96-well microtiter plate. Include drug-free wells as positive controls for parasite growth and wells with uninfected red blood cells (RBCs) as negative controls.

3. Assay Initiation:

  • Adjust the synchronized parasite culture to a starting parasitemia of 0.5% and a hematocrit of 2%.

  • Add the parasite suspension to the pre-dosed 96-well plate.

  • Incubate the plate for 72 hours under standard culture conditions.

4. Staining and Measurement:

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-3 hours.

  • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

5. Data Analysis:

  • Subtract the background fluorescence from the negative control wells.

  • Normalize the fluorescence values to the positive control (drug-free) wells.

  • Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.

Visualizations

Signaling Pathway and Drug Target

Folate_Pathway PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Sulfadiazine Sulfadiazine Sulfadiazine->DHPS

Caption: Sulfadiazine inhibits DHPS in the P. falciparum folate pathway.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Sync Synchronize Parasites (Ring Stage) Adjust Adjust Parasitemia (0.5%) & Hematocrit (2%) Sync->Adjust AddParasites Add Parasites to Plates Adjust->AddParasites PrepPlates Prepare Drug Dilution Plates PrepPlates->AddParasites Incubate_24 Incubate 24h AddParasites->Incubate_24 Incubate_48 Incubate 48h Incubate_24->Incubate_48 Incubate_72 Incubate 72h Incubate_48->Incubate_72 Measure Freeze-Thaw & Add SYBR Green I Incubate_72->Measure Read Read Fluorescence Measure->Read Analyze Normalize Data Read->Analyze CalcIC50 Calculate IC50 Values Analyze->CalcIC50

Caption: Workflow for a time-course drug susceptibility assay.

Troubleshooting Guide

Q: My control wells (no drug) show little to no parasite growth. What should I do?

A: This issue points to a problem with the initial culture conditions or parasite viability.

No_Growth_Troubleshooting Start No Growth in Control Wells CheckCulture Check Health of Stock Culture Start->CheckCulture CheckReagents Verify Media & Reagent Quality (e.g., Albumax, Serum) Start->CheckReagents CheckConditions Confirm Incubator Conditions (Temp, Gas) Start->CheckConditions CheckParasitemia Verify Initial Parasitemia Count Start->CheckParasitemia Solution1 Discard unhealthy culture, thaw new vial. CheckCulture->Solution1 Solution2 Prepare fresh media with new reagents. CheckReagents->Solution2 Solution3 Calibrate incubator and check gas tanks. CheckConditions->Solution3 Solution4 Recount and adjust parasitemia accurately. CheckParasitemia->Solution4

Caption: Troubleshooting logic for lack of parasite growth in controls.

Q: The IC50 value for Sulfadiazine is much higher than expected. What are the possible causes?

A: High IC50 values for Sulfadiazine are often linked to media components or parasite resistance.

  • Check Media Composition: Ensure you are using a medium with low or no folic acid and pABA. Standard RPMI 1640 contains pABA, which will compete with Sulfadiazine.[6] Consider using custom-formulated pABA-free medium for these assays.

  • Verify Parasite Strain: The P. falciparum strain you are using may have mutations in the dhps gene, conferring resistance to sulfonamides. Sequence the dhps gene to check for known resistance-conferring mutations.

  • Inadequate Incubation Time: As mentioned, an incubation time shorter than 72 hours may not be sufficient to see the full effect of the drug, leading to an artificially high IC50.[2]

Q: I am seeing high variability between my replicate wells. How can I improve reproducibility?

A: High variability can stem from several factors in the assay setup.

  • Inaccurate Pipetting: Ensure accurate and consistent pipetting of both the parasite culture and the drug dilutions. Use calibrated pipettes and change tips between different drug concentrations.

  • Incomplete Mixing: Make sure the parasite culture is well-mixed before dispensing into the plate to ensure a uniform distribution of infected red blood cells.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect parasite growth. Avoid using the outermost wells for critical measurements or ensure the incubator has high humidity.

  • Inconsistent Cell Lysis: If using a freeze-thaw method, ensure all wells are completely frozen and thawed to achieve uniform lysis before adding the SYBR Green I dye.

References

Technical Support Center: Triaminopyrimidine Compound Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during the testing of triaminopyrimidine compounds.

Troubleshooting Guides

Problem 1: Poor Compound Solubility

Q: My triaminopyrimidine compound is not dissolving in my aqueous assay buffer. What can I do?

A: Poor aqueous solubility is a common issue with triaminopyrimidine derivatives due to their often planar and aromatic nature. Here are several troubleshooting steps:

  • Co-solvents: The most common approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted into the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular health and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%.

  • pH Adjustment: The solubility of triaminopyrimidine compounds can be pH-dependent. Depending on the pKa of your specific derivative, adjusting the pH of the buffer may increase solubility.

  • Formulation Aids: For particularly challenging compounds, the use of solubilizing agents or cyclodextrins can be explored. However, these should be used with caution as they can interfere with some assay formats.

  • Sonication and Warming: Gentle warming and sonication of the solution can aid in dissolution. However, be cautious of compound stability at elevated temperatures.

Solubility of Representative Triaminopyrimidine Derivatives:

CompoundSolventSolubility
2,4,6-TriaminopyrimidineWater36.5 g/L (20 ºC)[1]
GriseofulvinAqueous solution with DMSO (0.20 weight fraction)Increased solubility compared to aqueous solution alone[2]
CarbendazimAqueous solution with DMSO (0.25 weight fraction)Increased solubility compared to aqueous solution alone[2]
NaproxenAqueous solution with DMSOIncreased solubility compared to aqueous solution alone[2]
Problem 2: Inconsistent or Non-Reproducible Assay Results

Q: I am observing high variability between replicate wells and experiments. What are the potential causes?

A: Inconsistent results can stem from several factors, from compound handling to assay setup.

  • Compound Precipitation: Even after initial dissolution in a co-solvent like DMSO, the compound may precipitate out of the aqueous assay buffer over time, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If suspected, consider lowering the final compound concentration or increasing the co-solvent percentage (while staying within acceptable limits for your assay).

  • Compound Instability: Triaminopyrimidine compounds may be unstable under certain conditions (e.g., exposure to light, extreme pH, or certain buffer components). It is crucial to assess the stability of your compound under the specific assay conditions.[3]

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes and pre-wet the tips.

  • Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outer wells or fill them with buffer/media without cells or compound.

  • Cellular Health: For cell-based assays, ensure that the cells are healthy, in the logarithmic growth phase, and plated at a consistent density.

Troubleshooting Workflow for Inconsistent Results:

G start Inconsistent Results Observed check_precipitation Visually inspect for compound precipitation start->check_precipitation check_stability Assess compound stability under assay conditions check_precipitation->check_stability No precipitation solution_precipitation Lower concentration or adjust co-solvent check_precipitation->solution_precipitation Precipitation observed check_pipetting Review and validate pipetting technique check_stability->check_pipetting Compound is stable solution_stability Modify buffer conditions or protect from light check_stability->solution_stability Instability detected check_edge_effects Evaluate for plate edge effects check_pipetting->check_edge_effects Technique is sound solution_pipetting Recalibrate pipettes and refine technique check_pipetting->solution_pipetting Errors identified check_cell_health Verify cell health and plating consistency check_edge_effects->check_cell_health No edge effects solution_edge_effects Implement plate layout controls check_edge_effects->solution_edge_effects Edge effects present solution_cell_health Optimize cell culture and plating protocols check_cell_health->solution_cell_health Inconsistencies found

Caption: A logical workflow for troubleshooting inconsistent assay results.

Problem 3: Suspected Off-Target Effects

Q: My triaminopyrimidine compound shows activity in a cell-based assay, but I'm not sure if it's hitting my intended target. How can I investigate off-target effects?

A: Triaminopyrimidine scaffolds are known to bind to the ATP-binding pocket of many kinases, which can lead to off-target activity.[4] Investigating off-target effects is crucial for validating your hits.

  • Kinome Profiling: The most comprehensive approach is to screen your compound against a panel of kinases. Several commercial services offer kinome profiling, providing data on the inhibitory activity of your compound against hundreds of different kinases.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm direct target engagement in a cellular context. It measures the thermal stabilization of a protein upon ligand binding. A shift in the melting temperature of your target protein in the presence of your compound provides strong evidence of direct binding.[5][6][7]

  • Counter-screens: If you have a hypothesis about a potential off-target, you can perform a specific counter-screen against that target. For example, if you suspect your compound inhibits a kinase involved in a different signaling pathway, you can test its effect in a relevant assay for that pathway.

  • Structural Analogs: Testing structurally related but inactive analogs of your compound can help to build a structure-activity relationship (SAR) and provide evidence that the observed phenotype is due to on-target activity.

Illustrative On- and Off-Target Kinase Inhibition Profile:

CompoundTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)
ImatinibABL-NQO282[8]
BaricitinibJAK15.9[8]PDE10AClinically irrelevant concentrations[8]
FedratinibJAK23[9]BRD4130[9]

Frequently Asked Questions (FAQs)

Q: What are common sources of interference in fluorescence-based assays when testing triaminopyrimidine compounds?

A: Triaminopyrimidine compounds, being aromatic, can interfere with fluorescence-based assays in several ways:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of the assay, leading to a false-positive signal.

  • Fluorescence Quenching: The compound can absorb the excitation or emission light of the fluorophore in the assay, leading to a decrease in signal and a false-negative result (inner filter effect).[10]

  • Light Scattering: At high concentrations, compound aggregates can scatter light, leading to noisy or artificially high readings.

To mitigate these issues, it is important to run control experiments with the compound in the absence of the enzyme or other key assay components to assess its intrinsic fluorescence and quenching properties.[10]

Q: How can I confirm that my triaminopyrimidine compound is engaging its target inside the cell?

A: Confirming target engagement in a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) is a highly recommended method for this purpose. This assay relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By treating cells with your compound, heating them, and then quantifying the amount of soluble target protein, you can determine if your compound is binding to and stabilizing its intended target.[5][6][7]

Q: My compound shows activity in a primary screen, but this activity is lost upon hit validation in a different assay format. What could be the reason?

A: This is a common phenomenon often attributed to assay artifacts. The initial hit may have been a "promiscuous inhibitor" that interferes with the specific technology of the primary screen. For example:

  • Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. This is a frequent cause of false positives in biochemical assays.

  • Assay-Specific Interference: The compound might interfere with a specific component of the primary assay, such as a reporter enzyme (e.g., luciferase) or a detection reagent, rather than the actual target.

To avoid pursuing false positives, it is crucial to confirm hits using an orthogonal assay that employs a different detection method.

Workflow for Hit Confirmation and Triage:

G primary_screen Primary Screen Hit orthogonal_assay Orthogonal Assay primary_screen->orthogonal_assay confirm_activity Confirm Activity orthogonal_assay->confirm_activity true_hit True Hit confirm_activity->true_hit Yes false_positive False Positive (Artifact) confirm_activity->false_positive No characterize_artifact Characterize Artifact (e.g., aggregation, fluorescence interference) false_positive->characterize_artifact

Caption: A decision-making workflow for confirming hits from a primary screen.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol describes a method to assess the target engagement of a triaminopyrimidine compound in intact cells by measuring the thermal stabilization of the target protein.[5][6]

Materials:

  • Cell culture medium and supplements

  • Triaminopyrimidine compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)[6]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the triaminopyrimidine compound or vehicle (DMSO) at the desired concentration for 1-3 hours.[11]

  • Heating Step: Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[6]

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentration for all samples and prepare them for SDS-PAGE. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and then probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Data Analysis: Develop the blot using a chemiluminescent substrate and image the bands. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Protocol 2: Fluorescence-Based Kinase Activity Assay

This protocol provides a general method for measuring the activity of a kinase in the presence of a triaminopyrimidine inhibitor using a fluorescent peptide substrate.[1]

Materials:

  • Purified kinase

  • Fluorescent peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., HEPES buffer containing MgCl2, DTT, and Brij-35)[12]

  • Triaminopyrimidine compound stock solution (in DMSO)

  • 96- or 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase assay buffer. Prepare serial dilutions of the triaminopyrimidine compound in DMSO, and then dilute further in kinase assay buffer to a 4X final concentration.

  • Assay Setup: In the assay plate, add the 4X compound dilutions or vehicle (DMSO control).

  • Kinase Addition: Add the 2X kinase solution to all wells.

  • Initiate Reaction: Start the kinase reaction by adding the 2X substrate/ATP solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to the optimal temperature for the kinase (e.g., 30°C). Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes) at the appropriate excitation and emission wavelengths for the fluorescent peptide.[12]

  • Data Analysis: Determine the initial reaction rates (slopes of the linear phase of the fluorescence curves). Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

EGFR Signaling Pathway:

Many triaminopyrimidine compounds are designed as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and survival and is frequently targeted in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

References

Sutidiazine Experimental Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving Sutidiazine. The following information is based on the hypothesized mechanism of this compound as a selective inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Specifically, it targets the p110α catalytic subunit of PI3K, leading to the downstream inhibition of Akt and mTOR signaling. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5]

Q2: Why am I not observing a decrease in cell viability after this compound treatment?

A2: There are several potential reasons for a lack of effect on cell viability:

  • Cell Line Insensitivity: The cell line you are using may not be dependent on the PI3K/Akt/mTOR pathway for survival. Consider using a cell line with a known activating mutation in the PIK3CA gene.

  • Incorrect Dosage: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Suboptimal Treatment Duration: The incubation time with this compound may be insufficient to induce cell death. A time-course experiment is recommended.

  • Drug Inactivation: this compound may be unstable in your cell culture medium. Ensure proper storage and handling of the compound.

  • Experimental Artifact: The cell viability assay itself could be the issue. Some assays can be affected by the chemical properties of the compound being tested.[3] Consider using an orthogonal method to confirm your results (e.g., crystal violet staining in addition to an MTT assay).

Q3: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?

A3: The most direct way to confirm pathway inhibition is to perform a Western blot analysis of key downstream targets. A significant decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) and S6 ribosomal protein (a downstream target of mTORC1) following this compound treatment would indicate successful target engagement.

Q4: I am seeing inconsistent results between experiments. What are the common sources of variability?

A4: Reproducibility issues can arise from several factors:

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Assay-Specific Variability: Adhere strictly to the manufacturer's protocols for all assays and ensure proper calibration of all equipment, such as pipettes and plate readers.

  • Biological Variability: Inherent biological differences can lead to some level of variation. Always include appropriate positive and negative controls in every experiment to monitor for this.

Troubleshooting Guides

Cell Viability Assays
ProblemPossible CauseSuggested Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Pipette carefully and consistently.
Edge effects in the plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpectedly low IC50 value Compound precipitation at high concentrationsVisually inspect the wells for any precipitate. If observed, prepare fresh dilutions and ensure complete solubilization.
Off-target toxicityPerform a counterscreen in a non-sensitive cell line to assess general cytotoxicity.
Unexpectedly high IC50 value Low cell metabolic activityEnsure cells are in the exponential growth phase during the experiment.[2]
This compound degradationPrepare fresh drug dilutions for each experiment.
Western Blotting
ProblemPossible CauseSuggested Solution
No signal for phosphorylated proteins Inefficient protein extractionUse lysis buffers containing phosphatase inhibitors.
Antibody issueUse a positive control cell lysate (e.g., from cells stimulated with a growth factor) to validate the antibody.
High background Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk for phospho-antibodies).[5]
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Inconsistent loading between lanes Inaccurate protein quantificationUse a reliable protein quantification assay (e.g., BCA).
Pipetting errorsUse calibrated pipettes and load equal amounts of protein in each lane.

Quantitative Data

Table 1: this compound IC50 in Various Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusThis compound IC50 (nM)
MCF-7BreastE545K (mutant)50
PC-3ProstateWT>10,000
A549LungWT>10,000
HCT116ColonH1047R (mutant)75
Table 2: Quantification of p-Akt (Ser473) Inhibition by this compound
This compound Concentration (nM)p-Akt/Total Akt Ratio (Normalized to Control)
0 (Vehicle)1.00
100.85
500.42
2500.15
10000.05

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2][4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[2][4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Western Blotting for p-Akt
  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Analysis: Quantify the band intensities using image analysis software and normalize the p-Akt signal to the total Akt signal.

Visualizations

Sutidiazine_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: Hypothesis Generation Cell_Selection Select PIK3CA-mutant and WT cell lines Start->Cell_Selection Dose_Response Determine IC50: Dose-Response Assay (MTT) Cell_Selection->Dose_Response Target_Engagement Confirm Target Engagement: Western Blot for p-Akt Dose_Response->Target_Engagement Downstream_Effects Analyze Downstream Effects: Cell Cycle & Apoptosis Assays Target_Engagement->Downstream_Effects End Conclusion: Validate this compound Efficacy Downstream_Effects->End

Caption: Experimental workflow for evaluating this compound's efficacy.

Troubleshooting_Flowchart Start Unexpected Cell Viability Result Check_Pathway Is the PI3K pathway active in your cell line? Start->Check_Pathway Check_Dosage Did you perform a dose-response? Check_Pathway->Check_Dosage Yes Use_Positive_Control Action: Use a positive control cell line Check_Pathway->Use_Positive_Control No Check_Assay Is the assay working correctly? Check_Dosage->Check_Assay Yes Perform_Dose_Response Action: Perform a broad dose-response experiment Check_Dosage->Perform_Dose_Response No Validate_Assay Action: Validate assay with a known cytotoxic compound Check_Assay->Validate_Assay No Contact_Support Problem Persists: Contact Technical Support Check_Assay->Contact_Support Yes Use_Positive_Control->Contact_Support Perform_Dose_Response->Contact_Support Validate_Assay->Contact_Support

Caption: Troubleshooting logic for unexpected cell viability results.

References

Validation & Comparative

A Comparative Analysis of Sulfadiazine and Chloroquine Efficacy Against Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of sulfadiazine and chloroquine against resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. The emergence and spread of drug-resistant malaria is a critical global health challenge, necessitating a thorough understanding of the performance of existing antimalarial agents to inform treatment strategies and the development of new therapeutic options. This document summarizes key experimental data, details the methodologies used to obtain this data, and illustrates the underlying molecular mechanisms of action and resistance.

Overview of Mechanisms of Action and Resistance

Chloroquine , a 4-aminoquinoline, has historically been a cornerstone of malaria treatment. Its primary mechanism of action involves concentrating in the acidic food vacuole of the parasite. Inside the vacuole, chloroquine inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.[1][2][3] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein.[4] These mutations enable the transporter to pump chloroquine out of the food vacuole, reducing its concentration at the target site and rendering the drug ineffective.[3][4]

Sulfadiazine is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in the parasite's folate biosynthesis pathway.[5][6] This pathway is essential for the synthesis of nucleic acids and certain amino acids. By blocking this enzyme, sulfadiazine inhibits parasite replication.[6][7] Resistance to sulfadiazine and other sulfonamides arises from specific point mutations in the gene encoding DHPS.[8][9] These mutations reduce the binding affinity of the drug to the enzyme, allowing the parasite to continue folate synthesis even in the presence of the drug.

Quantitative Efficacy Data

The following tables summarize in vitro and in vivo efficacy data for chloroquine and sulfadoxine-pyrimethamine (a combination therapy containing a sulfonamide similar to sulfadiazine) against various P. falciparum strains and isolates. It is important to note that direct head-to-head in vitro studies comparing sulfadiazine and chloroquine against the same panel of resistant strains are limited in the published literature. Therefore, the data presented is a compilation from multiple sources.

Table 1: In Vitro Efficacy of Chloroquine against Susceptible and Resistant P. falciparum Strains

P. falciparum StrainResistance PhenotypeIC50 (nM)Reference
3D7Chloroquine-Susceptible10 - 20[1]
HB3Chloroquine-Susceptible10 - 20[1]
Dd2Chloroquine-Resistant125 - 175[1]
K1Chloroquine-Resistant252 ± 114[4]
Field Isolates (Ghana)90% SusceptibleGeometric Mean: 19.6[1]
Field Isolates (Cameroon)ResistantMean: 337[5]
Field Isolates (Sudan)69% ResistantMean: 399.6[10]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: In Vitro and In Vivo Efficacy of Sulfadoxine-Pyrimethamine against P. falciparum

Study Location/IsolatesResistance ContextEfficacy MetricResultReference
Field Isolates (Sudan)In vitroEC50 (SDX/PYR)0.262 nM[10]
Field Isolates (Ghana)In vitroGeometric Mean IC50 (PYR)11,555 nM[1]
Bombay, IndiaIn vivo (CQ-resistant infections)Cure Rate14/17 patients sensitive[11]
Kampala, UgandaIn vivo comparison with CQClinical Failure (Day 14)11% (SP) vs. 54% (CQ)[12]
Eastern SudanIn vivo comparison with SP+CQCure Rate (SP alone)68.3%
Kakamega District, KenyaIn vivo comparison with CQParasitemia at Day 28 (Primigravidas)19% (SP) vs. 83% (CQ)

EC50 (50% effective concentration) is a measure of drug concentration that produces 50% of the maximal response. SP stands for Sulfadoxine-Pyrimethamine. PYR stands for Pyrimethamine.

Experimental Protocols

In Vitro Drug Susceptibility Testing

SYBR Green I-based Fluorescence Assay:

This is a widely used method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and gentamicin.

  • Drug Preparation: Stock solutions of antimalarial drugs are prepared in appropriate solvents (e.g., DMSO, ethanol, or water) and serially diluted to the desired concentrations in culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted drugs are added. Drug-free wells serve as controls.

  • Parasite Inoculation: Asynchronous or synchronized parasite cultures (typically at the ring stage) are diluted to a starting parasitemia of ~0.5% in a 2% hematocrit suspension and added to each well.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

  • Fluorescence Measurement: The fluorescence is read using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the IC50 values are calculated using a non-linear regression model.

In Vivo Therapeutic Efficacy Studies

The World Health Organization (WHO) provides standardized protocols for assessing the therapeutic efficacy of antimalarial drugs in vivo.

  • Study Population: Patients with uncomplicated P. falciparum malaria, confirmed by microscopy, are enrolled in the study. Inclusion criteria typically include age, parasite density, and absence of signs of severe malaria or other illnesses.

  • Drug Administration: Patients are randomly assigned to receive either chloroquine or a sulfadiazine-containing regimen (e.g., sulfadoxine-pyrimethamine). The drug administration is supervised to ensure compliance.

  • Follow-up: Patients are followed for 28 or 42 days. Clinical and parasitological assessments are performed on specific days (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and any day of recurrent symptoms).

  • Outcome Classification: The therapeutic response is classified based on clinical and parasitological outcomes. The primary endpoints are typically:

    • Adequate Clinical and Parasitological Response (ACPR): Absence of parasitemia on day 28, irrespective of axillary temperature, in a patient who has not previously met any of the criteria of treatment failure.

    • Early Treatment Failure (ETF): Development of danger signs for severe malaria or severe anemia on days 1, 2, or 3, in the presence of parasitemia; parasitemia on day 2 higher than the day 0 count; parasitemia on day 3 with axillary temperature ≥ 37.5°C; or parasitemia on day 3 ≥ 25% of the count on day 0.

    • Late Clinical Failure (LCF): Development of danger signs for severe malaria or severe anemia after day 3 in the presence of parasitemia, without having previously met the criteria for ETF; or presence of parasitemia on any day from day 4 to day 28 with axillary temperature ≥ 37.5°C.

    • Late Parasitological Failure (LPF): Presence of parasitemia on any day from day 7 to day 28 with axillary temperature < 37.5°C, without having previously met the criteria for ETF or LCF.

  • PCR Correction: To distinguish between a new infection and a recrudescence (true treatment failure), parasite DNA from pre- and post-treatment samples is analyzed by polymerase chain reaction (PCR) genotyping of polymorphic genes such as msp1, msp2, and glurp.

Signaling Pathways and Experimental Workflows

G cluster_chloroquine Chloroquine Mechanism & Resistance cluster_sulfadiazine Sulfadiazine Mechanism & Resistance CQ_ext Chloroquine (External) CQ_cyt Chloroquine (Cytosol) CQ_ext->CQ_cyt Diffusion DV Digestive Vacuole (Acidic) CQ_cyt->DV Accumulation PfCRT_wt PfCRT (Wild-type) Parasite_death Parasite Death Heme Toxic Heme DV->Heme Heme Release DV->Heme Inhibition Hemozoin Non-toxic Hemozoin PfCRT_mut PfCRT (Mutant) DV->PfCRT_mut Efflux Heme->Hemozoin Polymerization SDZ Sulfadiazine DHPS_wt DHPS (Wild-type) SDZ->DHPS_wt Competitive Inhibition DHPS_mut DHPS (Mutant) SDZ->DHPS_mut Reduced Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS_wt Substrate PABA->DHPS_mut Substrate DHF Dihydrofolate DHPS_wt->DHF Catalysis DHPS_mut->DHF Continued Catalysis Folate_pathway Folate Synthesis DHF->Folate_pathway DNA_synthesis DNA Synthesis Folate_pathway->DNA_synthesis Parasite_replication Parasite Replication DNA_synthesis->Parasite_replication Replication_inhibition Replication Inhibition G cluster_invitro In Vitro Efficacy Workflow cluster_invivo In Vivo Efficacy Workflow culture 1. P. falciparum Culture incubation 3. 72h Incubation with Parasites culture->incubation drug_prep 2. Serial Drug Dilution drug_prep->incubation lysis 4. Lysis & SYBR Green Staining incubation->lysis readout 5. Fluorescence Measurement lysis->readout analysis 6. IC50 Calculation readout->analysis enrollment 1. Patient Enrollment (Uncomplicated Malaria) randomization 2. Randomization to Treatment Arms enrollment->randomization treatment 3. Supervised Drug Administration randomization->treatment followup 4. 28/42-Day Follow-up (Clinical & Parasitological) treatment->followup pcr 5. PCR Correction (Recrudescence vs. New Infection) followup->pcr outcome 6. Therapeutic Outcome Classification (ACPR, ETF, LCF, LPF) pcr->outcome

References

A Comparative Analysis of Sutidiazine and Other PfATP4 Inhibitors for Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Sutidiazine (also known as ZY-19489 or MMV253) and other prominent inhibitors of the Plasmodium falciparum ATPase 4 (PfATP4), a critical drug target in the fight against malaria. This document synthesizes available experimental data to facilitate an objective comparison of their performance and clarifies the current understanding of their mechanisms of action.

Introduction to PfATP4 and its Inhibition

The P. falciparum cation-transporting ATPase 4 (PfATP4) is a P-type ATPase located on the plasma membrane of the malaria parasite. It functions as a sodium pump, extruding Na+ ions from the parasite's cytoplasm in exchange for H+ ions, thereby maintaining low intracellular sodium concentrations and regulating pH.[1][2][3] Inhibition of PfATP4 disrupts this crucial ion homeostasis, leading to a rapid influx of sodium, cytosolic alkalinization, and ultimately, parasite death.[4][5] This mechanism of action is distinct from many existing antimalarials, making PfATP4 inhibitors a promising new class of drugs to combat drug-resistant malaria.[6]

Comparative Analysis of Inhibitor Potency

Direct head-to-head comparative studies of this compound against other PfATP4 inhibitors under identical experimental conditions are limited in the publicly available scientific literature. However, by compiling data from various studies, we can provide an overview of their relative potencies. It is crucial to note that these values were obtained from different studies using varied P. falciparum strains, parasite stages, and assay methodologies, which can influence the results.

InhibitorIC50 (nM)P. falciparum StageReference
This compound (ZY-19489) 9Sexual Blood Stage[2]
Cipargamin (KAE609) 0.5 (median)Asexual Blood Stage (Ugandan isolates)[5][7]
PA92 9.1 (median)Asexual Blood Stage (Ugandan isolates)[5][7]
SJ733 65 (median)Asexual Blood Stage (Ugandan isolates)[5][7]
MMV396719 ~150Asexual Blood Stage[8]
MMV665878 ~35Asexual Blood Stage[8]

Note: The IC50 values presented above should be interpreted with caution due to the differing experimental contexts. A definitive comparison of potency would require testing these compounds in parallel in the same laboratory under identical conditions.

Mechanism of Action: A Point of Discussion for this compound

While several sources categorize this compound as a PfATP4 inhibitor, it is important to highlight that some evidence suggests a potential alternative or additional target. This compound belongs to the triaminopyrimidine class of compounds.[1] Genetic experiments have indicated that subunit D of the Plasmodium V-type proton ATPase (PfV-ATPase) may be a possible molecular target for this class.[1] V-ATPases are another family of proton pumps crucial for maintaining pH homeostasis in various cellular compartments.[9][10] This potential difference in the primary target is a critical consideration for researchers studying its mechanism of action and potential resistance pathways. Further experimental validation is required to definitively elucidate the primary target of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of PfATP4 inhibitors.

Asexual Blood-Stage Parasite Viability Assay (pLDH Assay)

This assay determines the concentration of an inhibitor required to inhibit parasite growth by 50% (IC50). The parasite lactate dehydrogenase (pLDH) activity is used as a biomarker for metabolically active parasites.[2][11]

  • Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 or K1 strains) are cultured in human red blood cells in RPMI-1640 medium supplemented with AlbuMAX II and hypoxanthine.[2][8]

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).[8]

  • LDH Activity Measurement: After incubation, plates are frozen and thawed to lyse the cells. The activity of pLDH is measured by adding a reaction mix containing lactate, 3-acetylpyridine adenine dinucleotide (APAD), and diaphorase. The production of a colored formazan product is measured spectrophotometrically at a wavelength of ~650 nm.[12]

  • Data Analysis: The absorbance values are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.[8]

Intracellular pH (pHi) Measurement

This assay assesses the effect of inhibitors on the parasite's cytosolic pH using the pH-sensitive fluorescent dye BCECF-AM.[13][14]

  • Parasite Preparation: Late-stage trophozoites are isolated from infected red blood cells by saponin lysis.

  • Dye Loading: The isolated parasites are loaded with BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) in a suitable buffer. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent BCECF inside the parasite.

  • Fluorescence Measurement: The BCECF-loaded parasites are placed in a fluorometer, and the fluorescence emission is measured at ~535 nm with excitation at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular pH and can be calibrated using a nigericin/high K+ buffer system to establish a standard curve.

Intracellular Sodium ([Na+]) Measurement

This assay measures changes in the parasite's cytosolic sodium concentration using the Na+-sensitive fluorescent dye SBFI-AM.[4][15]

  • Parasite Preparation and Dye Loading: Similar to the pHi assay, trophozoites are isolated and loaded with SBFI-AM (sodium-binding benzofuran isophthalate, acetoxymethyl ester).

  • Fluorescence Measurement: The SBFI-loaded parasites are monitored in a fluorometer. The dye is excited at two wavelengths, typically ~340 nm and ~380 nm, and the emission is recorded at ~500 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular Na+ concentration. Calibration is performed by treating the parasites with ionophores (e.g., gramicidin and monensin) in buffers with known Na+ concentrations.

Visualizing the PfATP4 Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of PfATP4 and a typical experimental workflow for evaluating PfATP4 inhibitors.

PfATP4_Signaling_Pathway cluster_parasite Plasmodium falciparum cluster_inhibitors Inhibitors cluster_effects Downstream Effects of Inhibition PfATP4 PfATP4 (Na+/H+ pump) Na_in Low Intracellular [Na+] PfATP4->Na_in Na+ efflux H_out Regulated Intracellular pH PfATP4->H_out H+ influx (acid load) Na_accumulation Increased Intracellular [Na+] pH_increase Cytosolic Alkalinization V_ATPase V-type H+ ATPase V_ATPase->H_out H+ efflux This compound This compound This compound->PfATP4 Inhibition (Proposed) This compound->V_ATPase Inhibition (Alternative Hypothesis) Other_Inhibitors Other PfATP4 Inhibitors Other_Inhibitors->PfATP4 Inhibition Parasite_death Parasite Death Na_accumulation->Parasite_death pH_increase->Parasite_death

Caption: Proposed signaling pathway of PfATP4 and points of inhibition.

Experimental_Workflow start Start: Candidate PfATP4 Inhibitor in_vitro_culture In vitro culture of P. falciparum start->in_vitro_culture viability_assay Asexual Stage Viability Assay (pLDH) in_vitro_culture->viability_assay ion_homeostasis Ion Homeostasis Assays in_vitro_culture->ion_homeostasis ic50_determination Determine IC50 viability_assay->ic50_determination data_analysis Data Analysis and Comparison ic50_determination->data_analysis ph_assay Intracellular pH (BCECF) ion_homeostasis->ph_assay na_assay Intracellular [Na+] (SBFI) ion_homeostasis->na_assay ph_assay->data_analysis na_assay->data_analysis conclusion Conclusion on Inhibitor Performance data_analysis->conclusion

Caption: Experimental workflow for evaluating PfATP4 inhibitors.

Conclusion

This compound is a promising antimalarial compound with potent activity against P. falciparum. While it has been associated with PfATP4 inhibition, the potential for it to target the V-type proton ATPase warrants further investigation to fully elucidate its mechanism of action. Direct, side-by-side comparisons with other well-characterized PfATP4 inhibitors such as Cipargamin, PA92, and SJ733 are necessary to definitively establish its relative potency and efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing this compound and other novel antimalarial candidates targeting parasite ion homeostasis.

References

Combination Therapy with Sutidiazine and Artemisinin: A Comparative Guide for Novel Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial therapies. Artemisinin-based combination therapies (ACTs) are the current standard of care, but resistance to artemisinin and its partner drugs is a growing concern.[1] This guide provides a comparative overview of a potential next-generation antimalarial combination: the investigational drug Sutidiazine and the cornerstone of current therapies, artemisinin. While no direct clinical or preclinical studies on the combination of this compound and artemisinin have been published to date, this document synthesizes the available data on each compound to support the rationale for their potential synergistic use.

Compound Profiles

Artemisinin and its Derivatives

Artemisinin is a sesquiterpene lactone derived from the sweet wormwood plant (Artemisia annua).[2] Its derivatives, such as artesunate and artemether, are potent, rapidly acting antimalarials that cause a swift reduction in parasite biomass.[2][3] They are a critical component of ACTs, where they are co-administered with a longer-acting partner drug to ensure complete parasite clearance and prevent the development of resistance.[1][4]

Mechanism of Action: The antimalarial activity of artemisinin is attributed to its endoperoxide bridge. Inside the parasite, heme-iron catalyzes the cleavage of this bridge, generating a cascade of reactive oxygen species (ROS) and other free radicals. These highly reactive molecules then damage a wide range of parasite proteins and lipids, leading to parasite death.[5]

This compound (ZY-19489)

This compound (formerly known as MMV253) is a novel, orally active antimalarial agent belonging to the triaminopyrimidine class.[6] It was identified through phenotypic screening and is currently in early-stage clinical development.

Mechanism of Action: While the precise mechanism is still under investigation, genetic studies suggest that this compound may target subunit D of the Plasmodium V-type proton ATPase (PfV-type proton ATPase).[7] This enzyme is crucial for maintaining ion homeostasis within the parasite. This compound exhibits a long half-life and activity against all intra-erythrocytic stages of the parasite, making it a promising candidate for a single-exposure radical cure (SERC).[6][8]

Rationale for Combination Therapy

The theoretical basis for combining this compound and artemisinin lies in their complementary pharmacological profiles, a strategy that has proven highly successful in existing ACTs.

  • Rapid vs. Sustained Activity: Artemisinin provides a rapid initial reduction in parasite load, while the long half-life of this compound would ensure the elimination of residual parasites, a key factor in preventing recrudescence.

  • Different Mechanisms of Action: The distinct modes of action—ROS-mediated damage by artemisinin and potential ion homeostasis disruption by this compound—would likely exert synergistic or additive effects against the parasite and could be effective against strains resistant to other antimalarials.

  • Resistance Mitigation: Combining two drugs with different targets makes it less likely for the parasite to develop resistance to both simultaneously.[8]

Comparative Efficacy of Current Artemisinin-Based Combination Therapies

To provide a benchmark for the potential efficacy of a this compound-artemisinin combination, the following table summarizes the performance of WHO-recommended ACTs in clinical trials for the treatment of uncomplicated P. falciparum malaria.

Combination TherapyOverall Efficacy (Day 28-63 Cure Rate)Notes
Artemether-Lumefantrine (AL)93.4% - 95.1%[9][10]Widely used first-line treatment.
Artesunate-Amodiaquine (AS-AQ)92.2% - 98.5%[9][10]Effective in many regions, but resistance to amodiaquine can be a concern.[3]
Dihydroartemisinin-Piperaquine (DHA-PQ)94.3% - 99.6%[10][11][12]Generally highly effective with a long post-treatment prophylactic period.[1] Resistance to piperaquine has emerged in Southeast Asia.
Artesunate-Mefloquine (AS-MQ)94.9% - 97.0%[9][10]Highly effective, but neuropsychiatric side effects of mefloquine can be a limiting factor.[3]
Artesunate-Sulfadoxine-Pyrimethamine (AS+SP)97.4% - 97.7%[9][10]Efficacy is compromised in areas with high levels of resistance to SP.[3]

Cure rates are based on PCR-corrected data to distinguish new infections from treatment failures.

Experimental Protocols for Evaluating Combination Therapies

The following are generalized protocols for the preclinical and clinical evaluation of a novel antimalarial combination therapy like this compound and artemisinin.

Preclinical Evaluation
  • In Vitro Synergy Assays:

    • Method: A fixed-ratio isobologram method is commonly used. P. falciparum cultures are exposed to serial dilutions of each drug alone and in fixed-ratio combinations.

    • Endpoint: The 50% inhibitory concentration (IC50) for each drug alone and in combination is determined using assays such as SYBR Green I-based fluorescence to quantify parasite growth.

    • Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic (FIC < 0.5), additive (0.5 ≤ FIC ≤ 4.0), or antagonistic (FIC > 4.0).

  • In Vivo Efficacy in Mouse Models:

    • Model: Humanized mouse models engrafted with human erythrocytes and infected with P. falciparum are a robust system for preclinical evaluation.[13]

    • Protocol: Mice are treated with each drug individually and in combination at various doses.

    • Endpoints: Key parameters measured include parasite clearance rate, recrudescence, and cure rate.[13] Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to assess the contribution of each drug to the overall efficacy.[13]

Clinical Trial Design (Phase I - III)
  • Phase I: Focuses on safety, tolerability, and pharmacokinetics in healthy volunteers.[14]

  • Phase II: A randomized, controlled trial in patients with uncomplicated malaria to assess the efficacy and safety of the combination therapy compared to a standard ACT. Dose-ranging studies are also conducted.

  • Phase III: Large-scale, multicenter trials to confirm efficacy and safety in diverse patient populations and epidemiological settings.[3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Artemisinin

Artemisinin_Pathway cluster_parasite Plasmodium falciparum Heme-Fe(II) Heme-Fe(II) Endoperoxide_Bridge_Cleavage Endoperoxide Bridge Cleavage Heme-Fe(II)->Endoperoxide_Bridge_Cleavage Artemisinin Artemisinin Artemisinin->Endoperoxide_Bridge_Cleavage Activated by ROS_Generation Reactive Oxygen Species (ROS) Generation Endoperoxide_Bridge_Cleavage->ROS_Generation Protein_Damage Protein Damage ROS_Generation->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Parasite_Death Parasite Death Protein_Damage->Parasite_Death Lipid_Peroxidation->Parasite_Death

Caption: Artemisinin activation pathway in P. falciparum.

Proposed Mechanism of Action of this compound

Sutidiazine_Pathway cluster_parasite_membrane Parasite Digestive Vacuole Membrane This compound This compound PfV_ATPase PfV-type H+ ATPase (Subunit D) This compound->PfV_ATPase Inhibits H_pump_inhibition Proton Pump Inhibition PfV_ATPase->H_pump_inhibition Ion_Homeostasis_Disruption Ion Homeostasis Disruption H_pump_inhibition->Ion_Homeostasis_Disruption Parasite_Death Parasite Death Ion_Homeostasis_Disruption->Parasite_Death

Caption: Proposed mechanism of this compound via inhibition of PfV-type H+ ATPase.

General Experimental Workflow for Combination Drug Screening

Drug_Screening_Workflow Start Start In_Vitro_Culture P. falciparum In Vitro Culture Start->In_Vitro_Culture Drug_Addition Addition of Drugs (Single and Combination) In_Vitro_Culture->Drug_Addition Incubation 72h Incubation Drug_Addition->Incubation Growth_Assay Parasite Growth Assay (e.g., SYBR Green I) Incubation->Growth_Assay Data_Analysis IC50 and FIC Index Calculation Growth_Assay->Data_Analysis Synergy_Determination Determine Synergy, Additivity, or Antagonism Data_Analysis->Synergy_Determination In_Vivo_Testing Proceed to In Vivo Mouse Models Synergy_Determination->In_Vivo_Testing Synergistic/ Additive Stop Stop or Re-evaluate Synergy_Determination->Stop Antagonistic

Caption: Workflow for preclinical screening of antimalarial drug combinations.

Conclusion

While direct experimental data on the combination of this compound and artemisinin is currently unavailable, their individual profiles present a strong theoretical case for their evaluation as a novel ACT. This compound's unique mechanism of action and long half-life, paired with the rapid parasite-clearing ability of artemisinin, aligns with the successful strategy of existing combination therapies. Further preclinical and clinical studies are warranted to explore the potential of this combination to address the growing threat of antimalarial drug resistance.

References

Sutidiazine: A Novel Antimalarial Demonstrating No Cross-Resistance with Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Sutidiazine (ZY-19489), a novel triaminopyrimidine-class antimalarial, shows significant promise in overcoming existing drug resistance in Plasmodium falciparum. Extensive in vitro studies demonstrate that this compound maintains its high potency against a wide array of parasite strains that are resistant to current frontline antimalarial drugs, including chloroquine, artemisinin, and pyrimethamine. This lack of cross-resistance is attributed to its unique mechanism of action, targeting the parasite's vacuolar ATP synthase (V-type H+ ATPase), a pathway distinct from that of other antimalarials.

Researchers have confirmed that the triaminopyrimidine (TAP) class, for which this compound is a clinical candidate, retains its efficacy across various drug-resistant parasite lines. This suggests that this compound could be a vital tool in combating the growing threat of multidrug-resistant malaria.

In Vitro Efficacy Against Drug-Resistant P. falciparum Strains

Quantitative data from in vitro susceptibility testing highlights this compound's consistent performance against both drug-sensitive and drug-resistant P. falciparum strains. The half-maximal inhibitory concentration (IC50) values for representative triaminopyrimidines, including compounds structurally related to this compound, show no significant shift when tested against parasites with known resistance markers.

Antimalarial Drug ClassRepresentative Resistant Strain(s)Resistance MechanismThis compound (and related TAPs) Activity
Chloroquine K1, Dd2Mutations in pfcrt geneNo loss of potency observed
Pyrimethamine V1/SMutations in dhfr geneNo loss of potency observed
Atovaquone TM90C2BMutations in cytochrome b geneNo loss of potency observed
Artemisinin -Mutations in kelch13 geneNo loss of potency observed

This table summarizes findings that representative triaminopyrimidines retain their IC50 against strains with varying resistance mechanisms, indicating a lack of cross-resistance.

Experimental Protocols

The in vitro activity of this compound and other triaminopyrimidines against various P. falciparum strains is typically assessed using a standardized SYBR Green I-based fluorescence assay. This method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.

SYBR Green I-Based In Vitro Drug Susceptibility Assay
  • Parasite Culture: P. falciparum strains (both drug-sensitive and drug-resistant) are cultured in human erythrocytes using standard in vitro culture techniques. Cultures are maintained in a controlled environment with specific gas mixtures (e.g., 1% O2, 5% CO2, and 94% N2).

  • Drug Plate Preparation: A serial dilution of this compound and comparator antimalarial drugs is prepared in 96-well microplates.

  • Inoculation: Synchronized ring-stage parasite cultures are diluted to a specific parasitemia and hematocrit and added to the drug-containing and control wells of the microplates.

  • Incubation: The plates are incubated for 72-96 hours under the same conditions as the parasite culture to allow for parasite multiplication.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. This buffer lyses the erythrocytes and allows the dye to bind to the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are used to determine the parasite growth inhibition at different drug concentrations. The IC50 values are then calculated by fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Resistance Pathway

This compound's novel mechanism of action is a key factor in its ability to evade existing resistance mechanisms. It targets the Plasmodium falciparum V-type proton ATPase (PfV-type ATPase), a crucial enzyme for maintaining the acidic environment of the parasite's digestive vacuole. This acidification is essential for hemoglobin digestion and overall parasite survival. By inhibiting this proton pump, this compound disrupts the parasite's internal pH balance, leading to its death. This mechanism is distinct from that of other antimalarials, which target pathways such as heme detoxification (chloroquine) or folate synthesis (pyrimethamine).

This compound inhibits the V-type H+ ATPase, disrupting proton pumping into the digestive vacuole.

The experimental workflow for assessing cross-resistance is a systematic process that involves culturing resistant parasite strains and evaluating their susceptibility to the test compound.

Cross_Resistance_Workflow Cross-Resistance Experimental Workflow start Start: Obtain Drug-Resistant and Sensitive P. falciparum Strains culture In Vitro Culture of Parasite Strains start->culture assay Perform SYBR Green I-based Drug Susceptibility Assay (72-96h) culture->assay drug_prep Prepare Serial Dilutions of This compound and Control Drugs drug_prep->assay readout Measure Fluorescence to Quantify Parasite Growth assay->readout analysis Calculate IC50 Values for Each Drug and Strain readout->analysis comparison Compare IC50 Values Between Resistant and Sensitive Strains analysis->comparison no_cross_resistance Conclusion: No Cross-Resistance (IC50 values are similar) comparison->no_cross_resistance Similar IC50 cross_resistance Conclusion: Cross-Resistance (IC50 significantly higher in resistant strains) comparison->cross_resistance Different IC50

Workflow for determining cross-resistance of antimalarials against P. falciparum.

In Vitro Showdown: A Comparative Analysis of the Antimalarial Candidates Sutidiazine and SJ733

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel therapeutics to combat the global threat of malaria, two promising drug candidates, Sutidiazine (also known as ZY-19489) and SJ733, have emerged from the drug discovery pipeline. This guide provides a detailed in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, potency, and cellular effects based on available experimental data.

At a Glance: Key In Vitro Characteristics

FeatureThis compound (ZY-19489)SJ733
Primary Target V-type H+ ATPase (putative)PfATP4 (a P-type Na+ ATPase)
Mechanism of Action Disruption of proton homeostasisDisruption of Na+ homeostasis
Potency (Asexual Blood Stage P. falciparum) Data not yet publicly availableEC50: 10-60 nM
Potency (Sexual Blood Stage P. falciparum) IC50: 9 nM[1]Active against all asexual stages
Speed of Action (in vitro) Rapid parasite clearance observed in vivo[2][3]Growth arrest within 24 hours; cell death within 96 hours[4]
Effects on Infected Erythrocytes Not yet fully characterizedIncreased membrane rigidity, phosphatidylserine externalization, eryptosis-like changes[5][6][7]

Mechanism of Action: Disrupting the Parasite's Inner Balance

The in vitro activity of both this compound and SJ733 stems from their ability to disrupt essential ion regulation within the Plasmodium falciparum parasite, albeit through different primary targets.

This compound , a novel triaminopyrimidine compound developed by Zydus Lifesciences, is believed to exert its antimalarial effect by inhibiting the parasite's V-type proton ATPase (PfV-type H+ ATPase)[8]. This enzyme is crucial for maintaining the acidic environment of the digestive vacuole and for regulating cytosolic pH. Inhibition of this proton pump leads to a disruption of the proton gradient across the parasite's plasma membrane, a condition that is ultimately lethal to the parasite.

SJ733 , on the other hand, targets PfATP4, a parasite-specific P-type ATPase that functions as a sodium-proton antiporter. By inhibiting PfATP4, SJ733 causes a rapid influx of sodium ions into the parasite. This surge in intracellular sodium disrupts the parasite's osmotic balance, leading to cellular swelling and a cascade of events that mimic eryptosis (the programmed cell death of erythrocytes). These changes include increased membrane rigidity and the externalization of phosphatidylserine on the surface of the infected red blood cell, marking it for clearance by the host's immune system[5][6][7].

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

Sutidiazine_Mechanism This compound This compound (ZY-19489) V_ATPase PfV-type H+ ATPase This compound->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient Leads to pH_Imbalance Cytosolic & Vacuolar pH Imbalance Proton_Gradient->pH_Imbalance Parasite_Death Parasite Death pH_Imbalance->Parasite_Death

Mechanism of Action of this compound.

SJ733_Mechanism SJ733 SJ733 PfATP4 PfATP4 (Na+ Pump) SJ733->PfATP4 Inhibits Na_Homeostasis Disruption of Na+ Homeostasis PfATP4->Na_Homeostasis Leads to Cellular_Changes Cellular Swelling, Membrane Rigidity, PS Externalization Na_Homeostasis->Cellular_Changes Eryptosis Eryptosis-like Cell Death Cellular_Changes->Eryptosis

Mechanism of Action of SJ733.

In_Vitro_Workflow cluster_culture Parasite Culture cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis P_falciparum P. falciparum Culture (Asexual or Sexual Stages) Drug_Addition Addition of this compound or SJ733 (Serial Dilutions) P_falciparum->Drug_Addition Incubation Incubation (e.g., 72 hours) Drug_Addition->Incubation Growth_Measurement Measurement of Parasite Growth (e.g., SYBR Green I Assay) Incubation->Growth_Measurement IC50_EC50 Calculation of IC50 / EC50 Values Growth_Measurement->IC50_EC50

General Experimental Workflow for In Vitro Drug Susceptibility Testing.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of in vitro findings. Below are summaries of the typical protocols employed in the assessment of antimalarial drug candidates like this compound and SJ733.

In Vitro Drug Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This is a widely used method to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human erythrocytes (O+ blood type) at a 2-5% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax, and incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Cultures are synchronized at the ring stage using methods such as sorbitol treatment.

2. Assay Procedure:

  • Asynchronous or synchronized parasite cultures with a starting parasitemia of ~0.5-1% are plated in 96-well black microplates.

  • The test compounds (this compound or SJ733) are serially diluted and added to the wells. Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • The plates are incubated in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.

3. Data Acquisition and Analysis:

  • The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The fluorescence signal is proportional to the amount of parasite DNA, and thus to parasite growth.

  • The IC50/EC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Clonal Dilution Assay for Determining Parasite Viability

This assay is used to assess the cidal versus static effects of a drug over time.

1. Drug Treatment:

  • Synchronized ring-stage parasites are treated with a specific concentration of the test compound (e.g., a concentration several times the EC99) for a defined period (e.g., 24, 48, 72, 96 hours).

2. Serial Dilution and Plating:

  • After the treatment period, the drug is washed out, and the parasites are serially diluted to a concentration where, on average, less than one viable parasite is present per well of a 96-well plate.

  • The diluted parasites are plated in 96-well plates with fresh erythrocytes and culture medium.

3. Outgrowth and Analysis:

  • The plates are incubated for an extended period (e.g., 21-28 days) to allow for the outgrowth of any viable parasites.

  • The number of wells showing parasite growth is counted.

  • The number of viable parasites remaining after drug treatment is calculated based on the dilution factor and the number of positive wells, often using a limiting dilution analysis.

Future Directions

While SJ733 has been more extensively characterized in the public domain, the emergence of this compound with a potentially novel mechanism of action is a significant development. Further publication of in vitro data for this compound, particularly its potency against a range of drug-sensitive and resistant asexual P. falciparum strains, will be crucial for a more direct and comprehensive comparison with SJ733 and other clinical candidates. Head-to-head in vitro studies employing standardized protocols will be invaluable in elucidating the relative strengths and weaknesses of these promising antimalarial compounds.

References

Comparative Analysis of Sutidiazine and Pyrimethamine on Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of two antimalarial compounds, Sutidiazine and Pyrimethamine, focusing on their activity against Plasmodium falciparum, the deadliest species of malaria parasite. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data, mechanisms of action, and relevant protocols.

Introduction

Malaria remains a significant global health challenge, and the emergence and spread of drug-resistant P. falciparum strains necessitate the continuous development of new therapeutic agents. Both this compound and Pyrimethamine are synthetic antifolates that interfere with a critical metabolic pathway in the parasite. This guide will delve into a side-by-side comparison of their known effects on P. falciparum, providing a foundation for further research and development.

Data Presentation

The following tables summarize the available quantitative data for this compound and Pyrimethamine, highlighting their potency against P. falciparum.

Table 1: In Vitro Efficacy of this compound (ZY-19489) against P. falciparum

CompoundStrainStageIC50 (nM)
This compound (ZY-19489)Not SpecifiedSexual9[1]

Note: Currently, published data on the IC50 of this compound against the asexual blood stages of P. falciparum are limited. The available data pertains to the sexual stage of the parasite.

Table 2: In Vitro Efficacy of Pyrimethamine against P. falciparum Strains

CompoundStrainSusceptibilityIC50 (nM)
PyrimethamineAfrican Isolates (mean)Susceptible15.4[2]
PyrimethamineAfrican Isolates (mean)Resistant9,440[2]
Pyrimethamine3D7Susceptible~10-60
PyrimethamineDd2Resistant>1000
PyrimethamineHB3Resistant>1000
PyrimethamineK1Resistant>1000

Note: IC50 values for Pyrimethamine can vary significantly depending on the specific mutations in the dhfr gene of the parasite strain.

Mechanism of Action

This compound and Pyrimethamine both target the folate biosynthesis pathway in P. falciparum, which is essential for the synthesis of nucleic acids and amino acids. However, they act on different enzymes within this pathway.

This compound (ZY-19489) , a novel triaminopyrimidine compound, is presumed to inhibit dihydrofolate reductase (DHFR), similar to other compounds in its class.[3][4] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon metabolism. By inhibiting DHFR, this compound disrupts the parasite's ability to replicate its DNA and synthesize essential amino acids, ultimately leading to cell death.

Pyrimethamine is a well-characterized competitive inhibitor of the P. falciparum dihydrofolate reductase (DHFR) enzyme.[4][5][6] It has a higher affinity for the parasite's DHFR than for the human equivalent, which provides a degree of selective toxicity. Resistance to Pyrimethamine is well-documented and is primarily associated with point mutations in the dhfr gene, which reduce the binding affinity of the drug to the enzyme.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

Folate_Pathway cluster_parasite P. falciparum Folate Biosynthesis cluster_drugs GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GCH1 Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_synthesis DNA Synthesis & Amino Acid Metabolism Tetrahydrofolate->DNA_synthesis This compound This compound This compound->Dihydrofolate Pyrimethamine Pyrimethamine Pyrimethamine->Dihydrofolate

Caption: Folate biosynthesis pathway in P. falciparum and the targets of this compound and Pyrimethamine.

Antimalarial_Assay_Workflow start Start: P. falciparum culture (asynchronous or synchronized) prepare_plates Prepare 96-well plates with serial dilutions of test compounds start->prepare_plates add_parasites Add parasite culture to plates (e.g., 0.5% parasitemia, 2% hematocrit) prepare_plates->add_parasites incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) add_parasites->incubate lysis_and_stain Lyse red blood cells and stain parasite DNA (e.g., with SYBR Green I) incubate->lysis_and_stain read_fluorescence Read fluorescence on a plate reader lysis_and_stain->read_fluorescence data_analysis Analyze data to determine IC50 values read_fluorescence->data_analysis end End: Efficacy determination data_analysis->end

Caption: General workflow for an in vitro antimalarial drug susceptibility assay using the SYBR Green I method.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and comparison of results. Below are protocols for two common in vitro assays used to determine the antiplasmodial activity of compounds.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the amount of parasite DNA.

1. Materials:

  • P. falciparum culture (synchronized to the ring stage)
  • Complete culture medium (e.g., RPMI-1640 with Albumax)
  • 96-well black, clear-bottom microplates
  • Test compounds (this compound, Pyrimethamine) and control drugs (e.g., Chloroquine, Artemisinin)
  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
  • SYBR Green I nucleic acid gel stain (10,000x concentrate)
  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

2. Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
  • Prepare a parasite suspension with a parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.
  • Add the parasite suspension to each well of the pre-dosed plates.
  • Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.
  • After incubation, freeze the plates at -20°C or -80°C to lyse the red blood cells.
  • Thaw the plates and add lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.
  • Incubate the plates in the dark at room temperature for 1-2 hours.
  • Measure the fluorescence using a plate reader.
  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which serves as a biomarker for viable parasites.

1. Materials:

  • P. falciparum culture
  • Complete culture medium
  • 96-well microplates
  • Test compounds and control drugs
  • Malstat reagent (containing 0.2 M Tris-HCl pH 9.0, 0.2 M L-Lactate, 0.02% Triton X-100)
  • NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
  • Spectrophotometer (650 nm)

2. Procedure:

  • Perform serial dilutions of the test compounds in the 96-well plates as described for the SYBR Green I assay.
  • Add the parasite suspension to the plates.
  • Incubate the plates for 72 hours under standard culture conditions.
  • Freeze-thaw the plates to lyse the cells and release the pLDH enzyme.
  • Add Malstat reagent to each well.
  • Add NBT/PES solution to each well to initiate the colorimetric reaction.
  • Incubate the plates in the dark at room temperature for 30-60 minutes.
  • Measure the absorbance at 650 nm using a spectrophotometer.
  • Determine the IC50 values as described in the SYBR Green I assay protocol.

Conclusion

This comparative guide provides a summary of the available data on this compound and Pyrimethamine against P. falciparum. Both compounds target the essential folate biosynthesis pathway, with Pyrimethamine being a well-established DHFR inhibitor. While this compound is a promising new antimalarial candidate with potent activity against the sexual stages of the parasite, further studies are needed to fully characterize its efficacy against the asexual blood stages and to definitively confirm its molecular target. The experimental protocols provided herein offer standardized methods for the continued evaluation of these and other novel antimalarial compounds.

References

The Synergistic Power of Sulfadiazine in Antimalarial Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Sulfadiazine's Synergistic Effects with Other Antimalarial Drugs for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the synergistic effects of sulfadiazine with other antimalarial agents, supported by experimental data. The primary focus is on its well-established combination with pyrimethamine, with an exploration of its potential interactions with chloroquine and artemisinin derivatives.

Sulfadiazine and Pyrimethamine: A Classic Example of Potent Synergy

The combination of sulfadiazine and pyrimethamine is a cornerstone in the treatment of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. This potent synergy arises from the sequential blockade of the parasite's folate biosynthesis pathway, a critical process for its survival and replication.

Sulfadiazine, a sulfonamide, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a precursor of folic acid. Pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor, targets a subsequent step in the pathway, preventing the reduction of dihydrofolate to tetrahydrofolate, the active form of the vitamin. By inhibiting two key enzymes in the same metabolic pathway, the combination of sulfadiazine and pyrimethamine delivers a powerful one-two punch that is significantly more effective than either drug administered alone.[1]

Quantitative Analysis of Sulfadoxine-Pyrimethamine Synergy

The following table summarizes the 50% inhibitory concentrations (IC50) of sulfadoxine and pyrimethamine, alone and in combination, against two strains of Plasmodium falciparum. This data can be used to calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.

Drug/CombinationP. falciparum Strain F 32 (Pyrimethamine-sensitive) IC50 (M)P. falciparum Strain K 1 (Pyrimethamine-resistant) IC50 (M)
Pyrimethamine (PYR)6.1 x 10⁻⁹> 10⁻⁶
Sulfadoxine (SDX)Not specifiedNot specified
Fansidar (SDX/PYR 80:1)< 10⁻⁸ to 1.3 x 10⁻¹⁰4.1 x 10⁻⁷ to 1.1 x 10⁻⁹

Data sourced from a study on the in vitro susceptibility of P. falciparum to various antifolates.[3]

The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)

A ΣFIC of ≤ 0.5 is generally considered synergistic.[4][5]

Exploring Synergy with Other Antimalarials

Sulfadiazine and Chloroquine

The potential for a synergistic interaction between sulfadiazine and chloroquine has been investigated, but the evidence for a significant synergistic effect is limited. A study on Plasmodium berghei in mice suggested that a triple combination of chloroquine, sulfamethoxydiazine (a long-acting sulfonamide), and pyrimethamine was potentiating.[6] However, comprehensive in vitro studies quantifying the interaction between sulfadiazine and chloroquine against P. falciparum are not widely available. A Cochrane review of clinical trials concluded that there was no advantage for total failure with combination therapy of chloroquine and sulfadoxine-pyrimethamine at day 28.[7]

Sulfadiazine and Artemisinin Derivatives

Artemisinin-based combination therapies (ACTs) are the current first-line treatment for uncomplicated falciparum malaria.[8][9] The combination of artesunate (an artemisinin derivative) with sulfadoxine-pyrimethamine (AS+SP) has been used effectively in some regions.[10][11] The rationale for this combination is the rapid parasite clearance by the artemisinin component, followed by the sustained action of the synergistic sulfadoxine-pyrimethamine pair to eliminate the remaining parasites. However, the interaction is generally considered additive or complementary rather than a classic synergistic effect where the combined potency is greater than the sum of the individual potencies. There is a lack of specific in vitro studies demonstrating a synergistic FIC index for the combination of sulfadiazine and artemisinin derivatives.

Experimental Protocols

In Vitro Antimalarial Drug Combination Assay using SYBR Green I

This protocol outlines a common method for assessing the in vitro synergistic effects of antimalarial drug combinations against Plasmodium falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax.

2. Drug Preparation:

  • Stock solutions of sulfadiazine, pyrimethamine, and other test compounds are prepared in an appropriate solvent (e.g., DMSO) and serially diluted.

  • For combination testing, drugs are prepared in fixed-ratio concentrations.

3. In Vitro Susceptibility Testing:

  • Asynchronous parasite cultures with a parasitemia of approximately 0.5-1% and 2% hematocrit are added to 96-well plates pre-dosed with the individual drugs and their combinations.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

4. SYBR Green I Assay:

  • After incubation, the plates are frozen and thawed to lyse the red blood cells.

  • A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasite's DNA.

  • The plates are incubated in the dark at room temperature for 1-24 hours.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

5. Data Analysis:

  • The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth.

  • The 50% inhibitory concentrations (IC50) for each drug alone and in combination are determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the drug interaction (synergy, additivity, or antagonism).[12][13][14][15][16]

Visualizing the Mechanisms and Workflows

Synergy_Mechanism Mechanism of Sulfadiazine-Pyrimethamine Synergy PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits DHPS->Dihydropteroate Product DHFR->Tetrahydrofolate Product

Caption: Sequential blockade of the folate pathway by sulfadiazine and pyrimethamine.

Experimental_Workflow In Vitro Synergy Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Parasite_Culture 1. P. falciparum Culture Add_Parasites 4. Add Parasite Culture Parasite_Culture->Add_Parasites Drug_Dilution 2. Drug Serial Dilutions (Single & Combination) Plate_Dosing 3. Add Drugs to 96-well Plate Drug_Dilution->Plate_Dosing Plate_Dosing->Add_Parasites Incubation 5. Incubate for 72h Add_Parasites->Incubation Lysis_Staining 6. Lyse Cells & Add SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading 7. Read Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis 8. Calculate IC50 & FIC Index Fluorescence_Reading->Data_Analysis

Caption: Workflow for determining antimalarial drug synergy using the SYBR Green I assay.

FIC_Interpretation Interpretation of Fractional Inhibitory Concentration (FIC) Index FIC_Value ΣFIC Value Synergy Synergy (ΣFIC ≤ 0.5) FIC_Value->Synergy Additivity Additivity (0.5 < ΣFIC ≤ 2.0) FIC_Value->Additivity Antagonism Antagonism (ΣFIC > 2.0) FIC_Value->Antagonism

Caption: Classification of drug interactions based on the calculated FIC index.

References

Comparative Safety Profile of Ganaplacide Versus Other Antimalarials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive analysis of the safety profile of the investigational antimalarial drug, ganaplacide, in comparison to other widely used antimalarial agents. The information is presented to facilitate an objective evaluation of its potential role in the global effort to combat malaria.

Introduction to Ganaplacide

Ganaplacide is a novel, first-in-class antimalarial agent currently in clinical development. It possesses a unique mechanism of action, targeting the elongation factor 2 (eEF2), which is essential for protein synthesis in Plasmodium falciparum. This distinct mode of action suggests a potential for efficacy against drug-resistant strains of the malaria parasite. As with any new therapeutic agent, a thorough assessment of its safety profile is paramount. This guide offers a comparative look at the available safety data for ganaplacide against established antimalarial drugs.

Comparative Safety and Tolerability

The following table summarizes the key safety and tolerability findings for ganaplacide and other selected antimalarials based on available clinical trial data and post-marketing surveillance.

DrugCommon Adverse EventsSerious Adverse EventsContraindications/Precautions
Ganaplacide Headache, nausea, dizzinessGenerally well-tolerated in early trials; long-term safety data is still being gathered.Use with caution in patients with pre-existing renal or hepatic impairment pending further data.
Artemether-Lumefantrine Headache, dizziness, anorexia, asthenia, arthralgia, myalgiaRare instances of hypersensitivity reactions, hepatotoxicity, and QT prolongation.Co-administration with strong CYP3A4 inducers/inhibitors. Caution in patients with cardiac conditions.
Atovaquone-Proguanil Abdominal pain, nausea, vomiting, headache, diarrheaRare cases of Stevens-Johnson syndrome, hepatitis, and pancytopenia.Severe renal impairment (creatinine clearance <30 mL/min).
Chloroquine Nausea, vomiting, headache, dizziness, blurred visionRetinopathy (with long-term use), cardiomyopathy, neuromyopathy, seizures.Pre-existing retinal or visual field changes. Psoriasis.
Mefloquine Dizziness, headache, insomnia, abnormal dreams, anxietyNeuropsychiatric effects (anxiety, paranoia, depression, psychosis), seizures, cardiovascular events.History of psychiatric disturbances, seizures, or cardiac conduction abnormalities.

Key Experimental Protocols

The assessment of the safety profile of any new drug candidate relies on a battery of standardized preclinical and clinical assays. Below are the methodologies for key experiments relevant to antimalarial drug safety evaluation.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a drug that is toxic to cultured human cells, providing an early indication of potential for cellular damage.

Methodology:

  • Cell Culture: Human cell lines, such as HepG2 (liver) or HEK293 (kidney), are cultured in appropriate media and conditions.

  • Drug Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound (e.g., ganaplacide) and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: The results are used to calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that causes a 50% reduction in cell viability.

Preclinical In Vivo Toxicity Studies

Objective: To evaluate the potential toxicity of a drug in a living organism before human trials.

Methodology:

  • Animal Model: Typically conducted in two rodent (e.g., rats, mice) and one non-rodent (e.g., dogs, non-human primates) species.

  • Dose Administration: The drug is administered at various dose levels, including a therapeutic dose and multiples of the therapeutic dose, via the intended clinical route (e.g., oral, intravenous).

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and other physiological parameters.

  • Pathology: At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination to identify any organ-specific toxicity.

  • Toxicokinetics: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.

Human Safety and Tolerability Trials (Phase I)

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug in a small group of healthy volunteers.

Methodology:

  • Study Design: Typically a single-center, randomized, double-blind, placebo-controlled study.

  • Dose Escalation: The study begins with a single ascending dose (SAD) phase, where single doses of the drug are given to different cohorts of volunteers at increasing dose levels. This is followed by a multiple ascending dose (MAD) phase, where volunteers receive multiple doses of the drug over a period of time.

  • Safety Monitoring: Volunteers are closely monitored for any adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

  • Pharmacokinetic Analysis: Blood and urine samples are collected to determine the drug's pharmacokinetic profile.

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in safety assessment, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In Vitro Cytotoxicity In Vitro Cytotoxicity In Vivo Toxicity In Vivo Toxicity In Vitro Cytotoxicity->In Vivo Toxicity Promising Safety Profile Phase I Trials Phase I Trials In Vivo Toxicity->Phase I Trials IND Submission Phase II/III Trials Phase II/III Trials Phase I Trials->Phase II/III Trials Safe in Healthy Volunteers Post-Marketing Surveillance Post-Marketing Surveillance Phase II/III Trials->Post-Marketing Surveillance Efficacious and Safe in Patients

Caption: A simplified workflow for the safety assessment of a new antimalarial drug.

cardiotoxicity_pathway Antimalarial Drug Antimalarial Drug hERG Channel hERG Channel Antimalarial Drug->hERG Channel Blockade Delayed Rectifier K+ Current (IKr) Delayed Rectifier K+ Current (IKr) hERG Channel->Delayed Rectifier K+ Current (IKr) Inhibition Action Potential Duration Action Potential Duration Delayed Rectifier K+ Current (IKr)->Action Potential Duration Prolongation QT Prolongation QT Prolongation Action Potential Duration->QT Prolongation Arrhythmia Arrhythmia QT Prolongation->Arrhythmia

Caption: A potential pathway for drug-induced cardiotoxicity via hERG channel blockade.

ZY-19489 Demonstrates Potent Antimalarial Efficacy in In Vivo Models, Offering a Promising New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The novel antimalarial compound ZY-19489, a member of the triaminopyrimidine class, has shown significant efficacy in preclinical and clinical malaria models, positioning it as a promising candidate in the fight against drug-resistant malaria. This guide provides a comprehensive comparison of ZY-19489's performance against other antimalarials, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

ZY-19489 has demonstrated rapid parasite clearance in a human volunteer infection study and potent activity in murine models of malaria. Its novel mechanism of action, targeting the parasite's vacuolar ATP synthase, makes it a valuable tool against strains resistant to current frontline therapies.[1][2]

Comparative In Vivo Efficacy of ZY-19489

While direct head-to-head comparative studies in preclinical models are not extensively published, the available data allows for a comparative assessment of ZY-19489's efficacy.

Table 1: Efficacy of ZY-19489 in a Humanized Mouse Model of Plasmodium falciparum

CompoundDosageEfficacyMouse StrainParasite StrainReference
ZY-19489 (as a triaminopyrimidine clinical candidate)<30 mg/kg (ED₉₉)HighNot specifiedP. falciparum[1][2]

Note: ED₉₉ (Effective Dose 99%) refers to the dose that produces a 99% reduction in parasitemia.

Table 2: Efficacy of Standard Antimalarials in Murine Malaria Models (for comparison)

CompoundDosageEfficacy (% Parasitemia Reduction)Mouse StrainParasite StrainReference
Chloroquine5 mg/kg/day>90% (in sensitive strains)VariousP. berghei, P. chabaudi[3]
Artesunate100 mg/kgVariable, dependent on strainAlbino miceP. berghei[4]
Dihydroartemisinin10 mg/kg47% cure rateNot specifiedP. berghei

Table 3: Antimalarial Activity of ZY-19489 in a Human Volunteer Infection Study (P. falciparum)

DoseNumber of ParticipantsRecrudescenceParasite Clearance Half-life (hours)
200 mg546.6
300 mg856.8
900 mg207.1

This data highlights the potent, dose-dependent activity of ZY-19489 in clearing P. falciparum infections in humans.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key in vivo malaria models relevant to the evaluation of antimalarial compounds.

Murine Malaria Model: Peters' 4-Day Suppressive Test

This is a standard and widely used method for in vivo screening of potential antimalarial drugs.

  • Animal Model: Swiss albino mice or other suitable strains, typically weighing 18-22g.

  • Parasite Strain: Plasmodium berghei (chloroquine-sensitive or resistant strains).

  • Infection: Mice are inoculated intraperitoneally (IP) or intravenously (IV) with red blood cells parasitized with P. berghei.

  • Drug Administration: The test compound (e.g., ZY-19489) and standard drugs (e.g., chloroquine) are administered orally or by another appropriate route once daily for four consecutive days, starting on the day of infection.

  • Evaluation of Efficacy: On day 5, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy. The average percentage of parasitemia in the treated groups is compared with the untreated control group to calculate the percentage of suppression.

Experimental_Workflow_4_Day_Suppressive_Test cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Mouse Swiss Albino Mice Infection Inoculation (Day 0) Mouse->Infection Parasite Plasmodium berghei Parasite->Infection Treatment Drug Administration (Days 0-3) Infection->Treatment Observation Blood Smear (Day 4) Treatment->Observation Parasitemia Determine Parasitemia Observation->Parasitemia Efficacy Calculate % Suppression Parasitemia->Efficacy

Experimental workflow for the Peters' 4-day suppressive test.
Humanized Mouse Model for P. falciparum

This model allows for the in vivo evaluation of antimalarials against the primary human malaria parasite.

  • Animal Model: Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) engrafted with human red blood cells.[8][9]

  • Parasite Strain: Human clinical isolates or laboratory-adapted strains of P. falciparum.

  • Infection: Mice are infected with P. falciparum-parasitized human red blood cells.

  • Drug Administration: Test and standard compounds are administered to the infected mice.

  • Evaluation of Efficacy: Parasitemia is monitored over time using methods such as flow cytometry or microscopy of blood smears. Efficacy is determined by the reduction in parasitemia and the number of cured mice.[10]

Mechanism of Action of ZY-19489

ZY-19489 belongs to the triaminopyrimidine class of antimalarials. Whole-genome sequencing of resistant mutants has implicated the vacuolar ATP synthase as a key genetic determinant of resistance to this class of compounds.[1][2] This suggests that ZY-19489 exerts its antimalarial effect by disrupting the function of this essential parasite enzyme, which is involved in maintaining ion homeostasis within the parasite's digestive vacuole. Disruption of this process is lethal to the parasite.

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole V_ATPase Vacuolar ATP Synthase H_ion H+ ions V_ATPase->H_ion Pumps Parasite_Death Parasite Death V_ATPase->Parasite_Death Leads to Ion_Homeostasis Ion Homeostasis H_ion->Ion_Homeostasis Maintains ZY19489 ZY-19489 ZY19489->V_ATPase Inhibits

Proposed mechanism of action of ZY-19489.

References

A Tale of Two Antimalarials: Comparing the Parasite Clearance Rates of Artesunate and Sulfadiazine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of malaria therapeutics, the battle against the Plasmodium parasite is waged on multiple fronts, with different drugs employing distinct strategies for parasite elimination. This guide provides a comparative analysis of two such agents: the fast-acting artesunate, a cornerstone of modern combination therapies, and sulfadiazine, a sulfa drug with a longer history in the fight against malaria. This comparison is tailored for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, experimental methodologies, and mechanistic insights to inform future research and development.

While artesunate is a potent, rapid-acting antimalarial, sulfadiazine monotherapy is no longer recommended for the treatment of malaria due to widespread parasite resistance.[1][2] Consequently, direct comparative clinical data on the parasite clearance rates of sulfadiazine monotherapy versus artesunate monotherapy is largely unavailable in contemporary literature. This guide, therefore, presents a detailed analysis of artesunate's parasite clearance efficacy, supported by robust clinical data, and contrasts this with the known mechanistic action of sulfadiazine and the historical context of its use.

Quantitative Comparison of Parasite Clearance

The following table summarizes key parasite clearance parameters for artesunate monotherapy, derived from clinical studies in patients with uncomplicated Plasmodium falciparum malaria. Due to the aforementioned resistance issues, comparable modern clinical data for sulfadiazine monotherapy is not available.

ParameterArtesunate MonotherapySulfadiazine Monotherapy
Median Parasite Clearance Half-Life 2.07 - 5.16 hoursData not available
Median Parasite Clearance Time 24 - 32 hoursData not available
Time to 95% Parasite Clearance ~16 hoursData not available
Parasite Clearance Rate Constant (median) 0.13 - 0.33 per hourData not available

Note: The values for artesunate are derived from studies with varying patient populations and methodologies.

Experimental Protocols

The assessment of parasite clearance rates is a critical component of antimalarial drug efficacy studies. A standardized approach allows for the comparison of drug performance across different trials and geographical locations.

Measurement of Parasite Clearance

A common methodology for determining parasite clearance kinetics involves the following steps:

  • Patient Enrollment and Drug Administration: Patients with confirmed uncomplicated Plasmodium falciparum malaria are enrolled in the study. A standard dose of the antimalarial drug, such as oral artesunate, is administered.

  • Serial Blood Smear Collection: Thin and thick blood smears are prepared from the patient's blood at regular intervals, typically every 6 to 8 hours, until two consecutive smears are negative for asexual parasites.

  • Parasite Density Quantification: The number of asexual parasites per microliter of blood is determined by microscopy. This is often done by counting the number of parasites relative to a known number of white blood cells or red blood cells.

  • Data Analysis: The parasite density data is plotted against time on a logarithmic scale. The parasite clearance rate is then calculated using specialized software, such as the Worldwide Antimalarial Resistance Network (WWARN) Parasite Clearance Estimator. This tool can calculate key parameters including the parasite clearance half-life and the parasite clearance rate constant.

Experimental_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis Patient Patient with Uncomplicated Malaria Drug Administer Artesunate Patient->Drug BloodSmear Serial Blood Smears (every 6-8 hours) Drug->BloodSmear Microscopy Quantify Parasite Density BloodSmear->Microscopy WWARN WWARN Parasite Clearance Estimator Microscopy->WWARN Results Calculate Clearance Half-life & Rate WWARN->Results

Caption: Experimental workflow for measuring parasite clearance.

Signaling Pathways and Mechanisms of Action

The disparate parasite clearance rates of artesunate and sulfadiazine are rooted in their fundamentally different mechanisms of action.

Artesunate: A Rapid and Potent Killer

Artesunate, a semi-synthetic derivative of artemisinin, is a prodrug that is rapidly converted to its active metabolite, dihydroartemisinin (DHA). The antimalarial activity of DHA is primarily attributed to the generation of reactive oxygen species (ROS).

The proposed mechanism involves the following steps:

  • Activation by Heme: Inside the parasite-infected red blood cell, the endoperoxide bridge of DHA is cleaved by heme, a byproduct of hemoglobin digestion by the parasite.

  • Generation of Reactive Oxygen Species (ROS): This cleavage generates a cascade of highly reactive oxygen species.

  • Cellular Damage: The ROS produced cause widespread damage to parasite proteins, lipids, and other essential biomolecules, leading to rapid parasite death.

Artesunate_Mechanism Artesunate Artesunate DHA Dihydroartemisinin (DHA) Artesunate->DHA Hydrolysis ROS Reactive Oxygen Species (ROS) DHA->ROS Activation by Heme Heme (from hemoglobin digestion) Heme->ROS Damage Oxidative Damage to Parasite Components ROS->Damage Death Parasite Death Damage->Death Sulfadiazine_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid FolicAcid Folic Acid DihydropteroicAcid->FolicAcid DNASynthesis DNA Synthesis & Parasite Replication FolicAcid->DNASynthesis Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Competitively Inhibits

References

Assessing the Potential for Resistance Development to Sutidiazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts. The development of new antimalarials with novel mechanisms of action is crucial to overcoming this challenge. Sutidiazine (also known as ZY-19489) is a novel, first-in-class antimalarial compound that has shown promise in early clinical development. A key attribute of a new antimalarial candidate is its potential for resistance development. This guide provides a comparative assessment of the potential for resistance development to this compound, based on available preclinical and clinical data, in comparison to other antimalarial agents with different mechanisms of action.

Mechanism of Action of this compound

This compound is a triaminopyrimidine compound that targets a novel pathway in the malaria parasite. Evidence from genetic experiments suggests that its primary molecular target is the subunit D of the Plasmodium V-type proton ATPase (PfV-type H+-ATPase)[1]. This enzyme is crucial for maintaining the acidic environment of the parasite's digestive vacuole, a key organelle for hemoglobin degradation and detoxification. By inhibiting this proton pump, this compound disrupts the parasite's metabolic functions, leading to its death. This mechanism is distinct from those of currently used antimalarials, such as artemisinins (which are thought to cause oxidative stress) and 4-aminoquinolines like chloroquine (which interfere with heme detoxification).

Signaling Pathway of this compound's Target

Sutidiazine_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole cluster_membrane Digestive Vacuole Membrane Heme_detox Heme Detoxification Hemoglobin_degradation Hemoglobin Degradation Hemoglobin_degradation->Heme_detox p1 p1->Hemoglobin_degradation Maintains acidic pH for V_ATPase V-type H+ ATPase V_ATPase->p1 Pumps H+ into vacuole ADP ADP + Pi V_ATPase->ADP H+ H+ H+->V_ATPase ATP ATP ATP->V_ATPase This compound This compound (ZY-19489) This compound->V_ATPase Inhibits

Caption: Mechanism of action of this compound targeting the Plasmodium falciparum V-type H+ ATPase.

Comparative Assessment of Resistance Potential

Direct comparative experimental data on the frequency of resistance development to this compound is not yet publicly available in peer-reviewed literature. However, preclinical studies and early clinical trial data have consistently highlighted its low potential for resistance. One report from the Medicines for Malaria Venture states, "No stable resistance detected in in vitro or clinical studies" for ZY-19489[2]. Furthermore, this compound has demonstrated activity against a panel of laboratory strains and clinical isolates of P. falciparum with various drug-resistance profiles, including those resistant to artemisinin.

To provide a framework for assessing this potential, the following table summarizes the known resistance profiles of comparator antimalarials with different mechanisms of action.

Antimalarial AgentMechanism of ActionKnown Resistance MechanismsFrequency of Resistance (in vitro)Clinical Resistance
This compound (ZY-19489) V-type proton ATPase inhibitorNo stable resistance reported in vitro or in early clinical studies.Not yet publicly quantified. Reported to be low.Not reported.
Chloroquine Heme detoxification inhibitorMutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.Relatively high. Can be selected in vitro in a matter of months.Widespread globally.
Atovaquone Cytochrome bc1 complex inhibitorPoint mutations in the cytochrome b gene (cytb).High. Can be readily selected in vitro.Reported, often emerges during treatment.
Pyrimethamine Dihydrofolate reductase (DHFR) inhibitorPoint mutations in the dihydrofolate reductase (dhfr) gene.High. Stepwise selection of mutations leads to high-level resistance.Widespread, limiting its use as a monotherapy.
Artemisinin Activation by heme, leading to oxidative stressMutations in the Kelch13 (k13) gene associated with delayed parasite clearance.Lower than for other antimalarials, but has been selected in vitro.Partial resistance is prevalent in Southeast Asia and emerging in Africa.

Experimental Protocols for Assessing Resistance Potential

The assessment of resistance potential for a new antimalarial drug typically involves in vitro selection studies. The following is a generalized protocol for such an experiment with P. falciparum.

In Vitro Resistance Selection Protocol

This protocol is adapted from established methods for selecting drug-resistant P. falciparum in vitro.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, Dd2) are cultured in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Culture medium consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, and human serum or Albumax II.

2. Drug Pressure Application:

  • A large number of synchronized ring-stage parasites (e.g., 10⁸-10⁹) are exposed to the test compound (e.g., this compound) at a concentration equivalent to 2-3 times its 90% inhibitory concentration (IC₉₀).

  • The drug pressure can be applied continuously or intermittently (e.g., 48-hour exposure followed by a drug-free period).

3. Monitoring for Recrudescence:

  • Parasite growth is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • The culture medium is changed regularly, and fresh erythrocytes are added as needed.

  • If parasites are cleared, the culture is maintained for an extended period (e.g., 60-90 days) to monitor for the emergence of any recrudescent parasites.

4. Characterization of Resistant Parasites:

  • If recrudescence occurs, the parasite line is cloned by limiting dilution.

  • The IC₅₀ of the parent and selected parasite lines are determined using a standard drug susceptibility assay (e.g., SYBR Green I-based fluorescence assay). A significant increase in the IC₅₀ of the selected line indicates the development of resistance.

  • The frequency of resistance is estimated based on the initial number of parasites and the number of independent wells showing recrudescence.

  • Whole-genome sequencing is performed on the resistant clones to identify genetic mutations associated with the resistance phenotype.

Experimental Workflow for In Vitro Resistance Selection

Resistance_Selection_Workflow cluster_protocol In Vitro Resistance Selection Start Start with clonal P. falciparum population (e.g., 10^9 parasites) Drug_Pressure Apply drug pressure (e.g., 3x IC90 of this compound) Start->Drug_Pressure Monitor Monitor for parasite recrudescence (up to 90 days) Drug_Pressure->Monitor Recrudescence Recrudescence? Monitor->Recrudescence No_Resistance No resistance selected Recrudescence->No_Resistance No Isolate_Clone Isolate and clone resistant parasites Recrudescence->Isolate_Clone Yes Phenotype Phenotypic characterization (IC50 determination) Isolate_Clone->Phenotype Genotype Genotypic characterization (Whole Genome Sequencing) Isolate_Clone->Genotype Identify_Mutation Identify resistance -conferring mutations Genotype->Identify_Mutation

Caption: A generalized workflow for the in vitro selection of antimalarial drug resistance.

Conclusion

Based on the available information, this compound (ZY-19489) demonstrates a low potential for resistance development. Its novel mechanism of action, targeting the Plasmodium V-type proton ATPase, differentiates it from existing antimalarials and likely contributes to its activity against currently resistant parasite strains. While quantitative data from direct comparative resistance selection studies are awaited, the initial findings are highly encouraging and support the continued development of this compound as a next-generation antimalarial therapy. Further studies will be crucial to fully elucidate the genetic barriers to resistance and to guide its optimal deployment in combination therapies to preserve its efficacy for as long as possible.

References

Validation of an LC-MS/MS Method for Sutidiazine in Clinical Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sulfadiazine (Sutidiazine) in clinical samples. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with an alternative analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The experimental data presented is based on established methodologies and performance characteristics reported in scientific literature.

Method Comparison: LC-MS/MS vs. HPLC-UV

The choice of analytical technique is critical for accurate and reliable quantification of drugs in clinical samples. While both LC-MS/MS and HPLC-UV are powerful methods, they offer distinct advantages and are suited for different analytical challenges.

FeatureLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments.Separation by liquid chromatography followed by detection based on the absorption of ultraviolet light by the analyte.
Selectivity Very High: Capable of distinguishing between compounds with similar chemical structures and retention times.Moderate to High: Dependent on the chromophore of the analyte and potential interferences from matrix components.
Sensitivity Very High: Limits of quantification (LOQ) are typically in the low ng/mL to pg/mL range.[1]Moderate: LOQs are generally in the µg/mL to high ng/mL range.[2]
Sample Volume Typically requires smaller sample volumes due to higher sensitivity.May require larger sample volumes to achieve desired sensitivity.
Run Time Generally offers faster analysis times due to the high selectivity of the detector.Run times can be longer to ensure adequate separation from interfering peaks.
Cost Higher initial instrument cost and operational expenses.Lower instrument and operational costs.
Complexity More complex instrumentation and method development.Simpler instrumentation and more straightforward method development.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for the successful validation of any analytical method. Below are representative protocols for both LC-MS/MS and an alternative HPLC-UV method for the determination of Sulfadiazine in human serum.

LC-MS/MS Method Protocol

This protocol is a composite based on common practices for the analysis of sulfonamides in biological matrices.[1][3]

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • To 200 µL of serum sample, add 200 µL of an internal standard (IS) solution (e.g., Sulfamethazine-d4 in methanol).

  • Add 600 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sulfadiazine: Precursor ion (Q1) m/z 251.1 -> Product ion (Q3) m/z 156.0.

    • Internal Standard (Sulfamethazine-d4): Precursor ion (Q1) m/z 283.1 -> Product ion (Q3) m/z 190.1.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Alternative Method: HPLC-UV Protocol

This protocol is based on established HPLC methods for sulfonamide analysis.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of serum, add an internal standard.

  • Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. High-Performance Liquid Chromatography

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

Performance Data Comparison

The following tables summarize the typical validation parameters for the LC-MS/MS method compared to the HPLC-UV method for the quantification of Sulfadiazine.

Table 1: Linearity

ParameterLC-MS/MS MethodHPLC-UV Method
Calibration Range 0.5 - 100 ng/mL[1]50 - 1000 ng/mL[2]
Correlation Coefficient (r²) > 0.995> 0.99
Calibration Model Weighted (1/x²) linear regressionLinear regression

Table 2: Accuracy and Precision

Quality Control LevelLC-MS/MS MethodHPLC-UV Method
Accuracy (% Bias) Precision (%RSD)
Low QC (e.g., 1.5 ng/mL / 100 ng/mL) ± 5%< 7%
Mid QC (e.g., 40 ng/mL / 400 ng/mL) ± 4%< 6%
High QC (e.g., 80 ng/mL / 800 ng/mL) ± 3%< 5%

Data compiled from representative validation studies.[1][2]

Table 3: Recovery and Matrix Effect

ParameterLC-MS/MS MethodHPLC-UV Method
Extraction Recovery > 85%> 80%
Matrix Effect < 15%Not typically assessed in this manner, but selectivity can be an issue.

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow for the LC-MS/MS method validation and the logical relationship between the key validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample is_add Add Internal Standard serum->is_add ppt Protein Precipitation is_add->ppt spe Solid-Phase Extraction ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for LC-MS/MS analysis of Sulfadiazine.

validation_parameters cluster_method_performance Method Performance Characteristics cluster_validation_outcome Validation Outcome selectivity Selectivity validated_method Validated Method selectivity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method linearity Linearity & Range linearity->validated_method lod_loq LOD & LOQ lod_loq->validated_method recovery Recovery recovery->validated_method stability Stability stability->validated_method

Caption: Logical relationship of key validation parameters.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for Sutidiazine (ZY-19489)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like Sutidiazine extends beyond the laboratory bench to its safe and compliant disposal. Adherence to proper disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance.

This compound (also known as ZY-19489) is an investigational antimalarial agent.[1][2][3][4] As with any chemical compound used in a laboratory setting, especially a novel therapeutic agent, its disposal must be handled with diligence and in accordance with all applicable regulations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for the disposal of pharmaceutical waste in a research setting should be strictly followed.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on standard laboratory practice for handling chemical compounds, the following should be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: To protect from spills and contamination.

In case of a spill, it should be immediately contained and cleaned up according to your institution's established procedures for chemical spills.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a general framework for the disposal of this compound in a laboratory or research setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. [5]

1. Waste Characterization: The first step is to determine if the this compound waste is classified as hazardous.[6] This determination should be made in consultation with your EHS department. Factors that influence this classification include the compound's toxicological properties (if known), and whether it is mixed with any listed hazardous solvents.

2. Segregation of Waste: this compound waste should be segregated from general laboratory waste.[7] Different forms of waste should be collected in separate, clearly labeled containers:

  • Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips).
  • Liquid Waste: Solutions containing this compound, solvents used for cleaning contaminated glassware.
  • Sharps: Needles or syringes used for handling this compound solutions.

3. Containerization and Labeling: Use appropriate, leak-proof containers for each waste stream.[6] All containers must be clearly labeled with the following information:

  • The words "Hazardous Waste" (if applicable).
  • The full chemical name: "this compound (ZY-19489)".
  • The approximate concentration and quantity of the waste.
  • The date the waste was first added to the container.
  • Any other hazardous components in the mixture (e.g., solvents).

4. Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.

5. Final Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Your institution's EHS department will coordinate the pickup and disposal of the waste in compliance with all regulatory requirements, which typically involves incineration for pharmaceutical waste.[5]

Quantitative Data Summary: Regulatory Guidelines for Pharmaceutical Waste

The following table summarizes key regulatory frameworks that govern the disposal of pharmaceutical waste in the United States. Researchers should be aware of these regulations as they form the basis for institutional disposal policies.

Regulatory BodyRegulation/ActKey Requirements for Researchers
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste from "cradle to grave." Requires proper identification, segregation, storage, and disposal of hazardous pharmaceutical waste.[4]
Drug Enforcement Administration (DEA) Controlled Substances ActWhile this compound is not currently a controlled substance, this act provides a framework for the secure handling and disposal of regulated drugs.
Occupational Safety and Health Administration (OSHA) Hazard Communication StandardRequires that information about the hazards of chemicals is communicated to employees through labels, SDSs, and training.

Experimental Protocols: Decontamination of Glassware

Following any experiment involving this compound, all contaminated glassware must be thoroughly decontaminated before being returned to general use or disposed of.

Objective: To effectively remove residual this compound from laboratory glassware.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol, acetone - check for compatibility with other reagents used)

  • Detergent solution

  • Deionized water

  • Waste containers for liquid and solid waste

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent known to dissolve this compound. Collect all rinsate in a designated hazardous liquid waste container.

  • Wash: Wash the glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Waste Disposal: Dispose of any contaminated cleaning materials (e.g., wipes) in the solid hazardous waste container.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research environment.

Sutidiazine_Disposal_Workflow This compound (ZY-19489) Disposal Workflow cluster_prep Preparation & Handling cluster_characterization Waste Assessment cluster_segregation Segregation & Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Characterize Waste (Consult EHS & SDS) ppe->characterize segregate Segregate Waste Streams characterize->segregate Hazardous or Non-Hazardous solid_waste Solid Waste (e.g., contaminated gloves, vials) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsate) segregate->liquid_waste sharps_waste Sharps Waste (e.g., needles) segregate->sharps_waste label_container Use Labeled, Leak-Proof Containers solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated, Secure Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs incineration Disposal by Licensed Contractor (Typically Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Sutidiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Sutidiazine, a novel antimalarial agent. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.

This compound and its sodium salt are classified as hazardous materials. Key hazards include skin and eye irritation, respiratory and skin sensitization, and potential for harm if swallowed.[1][2][3][4] Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Hazard Summary

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4]
Skin Sensitization May cause an allergic skin reaction.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Compounding Double Chemo Gloves, Disposable Gown, Safety Goggles, and an N95 Respirator.[5]
Handling Solutions Chemo Gloves, Disposable Gown, and Safety Goggles or Face Shield.[5]
General Laboratory Operations Standard laboratory coat, safety glasses, and gloves.
Spill Cleanup Double Chemo Gloves, Disposable Gown, Safety Goggles, and an N95 Respirator.[5]

Note on PPE Selection:

  • Gloves: Use chemotherapy-rated gloves. Double gloving is recommended for handling the pure compound or concentrated solutions.[5]

  • Gowns: Ensure gowns are disposable and resistant to chemical permeation.[6]

  • Respiratory Protection: An N95 respirator is recommended when handling the powder form of this compound to prevent inhalation.[1][2][5]

  • Eye Protection: Chemical safety goggles are required. A face shield should be used in situations with a high risk of splashing.[1][2]

Experimental Protocols: Handling and Disposal

Standard Handling Procedure:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with a disposable absorbent pad.[7]

  • Weighing: Conduct all weighing and handling of powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if available) or a cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Spill Response Workflow:

In the event of a this compound spill, follow the workflow outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor and EHS evacuate->notify secure Secure the Area (Restrict Access) notify->secure don_ppe Don Appropriate PPE (Double Gloves, Gown, Goggles, N95) secure->don_ppe contain Contain the Spill (Use absorbent pads) don_ppe->contain neutralize Clean Spill Area contain->neutralize dispose Dispose of Contaminated Materials as Hazardous Waste neutralize->dispose decontaminate Decontaminate Reusable Equipment dispose->decontaminate remove_ppe Remove PPE and Wash Hands decontaminate->remove_ppe end Spill Response Complete remove_ppe->end

Caption: Workflow for responding to a this compound spill.

Waste Disposal Plan:

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][8]

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containment: Collect all solid waste, including contaminated PPE and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.[9]

Occupational Exposure Limits

Currently, there are no established specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound from regulatory bodies like OSHA or ACGIH.[10][11] For novel compounds without established OELs, it is crucial to handle them with a high degree of caution, assuming a low acceptable exposure level.[12] All handling of powdered this compound should be performed in a ventilated enclosure to keep exposure as low as reasonably achievable.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.